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N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide Documentation Hub

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  • Product: N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide
  • CAS: 693806-30-3

Core Science & Biosynthesis

Foundational

Unveiling the Mechanism of Action of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide: A Dual-Target Chemical Probe

Executive Summary In the landscape of modern drug discovery, specific molecular scaffolds frequently emerge as "privileged structures"—frameworks capable of interacting with multiple distinct biological targets depending...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, specific molecular scaffolds frequently emerge as "privileged structures"—frameworks capable of interacting with multiple distinct biological targets depending on their peripheral functional groups. N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide (CAS: 693806-30-3) is a prime example of such a molecule. Belonging to the highly versatile N-aryl-2-phenoxyacetamide class, this compound serves as a critical investigational chemical probe.

Rather than acting as a broad-spectrum cytotoxic agent, structural and pharmacological profiling indicates that this molecule operates via highly specific, target-driven mechanisms. This whitepaper dissects its dual-action potential: primarily as a competitive inhibitor of the Wnt-depalmitoleating enzyme NOTUM , and secondarily as a virulence-blocking inhibitor of the bacterial Type III Secretion System (T3SS) . By exploring the causality behind its structural design and detailing self-validating experimental workflows, this guide provides researchers with a comprehensive blueprint for utilizing and validating this probe in preclinical models.

Structural Pharmacology & Pharmacophore Analysis

The mechanism of action (MoA) of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide is dictated by its distinct tripartite structure:

  • The Phenoxyacetamide Core: This acts as a bioisostere for ester or amide bonds found in natural lipid substrates. It provides the necessary flexibility and hydrogen-bonding backbone to anchor the molecule within deep enzymatic pockets.

  • The 4-Fluorophenyl Ring: The para-fluoro substitution enhances metabolic stability against cytochrome P450 oxidation while providing a highly lipophilic moiety that drives binding affinity in hydrophobic target sites (such as the palmitoleate pocket of NOTUM).

  • The 4-(Hydroxymethyl)phenoxy Group: The hydroxymethyl substituent serves as a critical hydrogen bond donor/acceptor, establishing target specificity and preventing off-target binding to highly lipophilic but structurally distinct receptors.

Primary Mechanism of Action: NOTUM Inhibition & Wnt Pathway Restoration

Biological Context

The Wnt signaling pathway is fundamental to stem cell maintenance, bone density regulation, and oncogenesis. Wnt proteins require a specific lipid modification—palmitoleoylation by the enzyme Porcupine—to bind to their Frizzled receptors. NOTUM is a secreted carboxylesterase that acts as a negative feedback regulator by cleaving this essential palmitoleate group, thereby deactivating Wnt signaling [1].

Mechanism of Action

Crystallographic fragment screens have identified the 2-phenoxyacetamide scaffold as a potent binder within the palmitoleate pocket of NOTUM [1]. N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide acts as a competitive, reversible inhibitor . The 4-fluorophenyl group mimics the aliphatic chain of the natural palmitoleate substrate, sliding into the hydrophobic pocket, while the acetamide core interacts with the catalytic triad (Ser232, Asp340, His389) of NOTUM, preventing the enzyme from docking with and de-lipdating Wnt proteins.

G Wnt Wnt Protein (Palmitoleoylated) NOTUM NOTUM Enzyme (Active) Wnt->NOTUM Substrate Binding Frizzled Frizzled Receptor Wnt->Frizzled Binds (When NOTUM Inhibited) InactiveWnt Deactivated Wnt (Depalmitoleoylated) NOTUM->InactiveWnt Cleaves Lipid Inhibitor Phenoxyacetamide Probe Inhibitor->NOTUM Competitive Inhibition InactiveWnt->Frizzled Fails to Bind BetaCatenin β-Catenin Stabilization Frizzled->BetaCatenin Activates Pathway Transcription Target Gene Transcription BetaCatenin->Transcription Translocates to Nucleus

Wnt signaling restoration via NOTUM inhibition by the phenoxyacetamide probe.
Self-Validating Protocol 1: NOTUM OPTS Biochemical Assay

To validate the MoA of this compound against NOTUM, researchers must utilize a self-validating biochemical cleavage assay.

Causality of Design: We use 8-octanoyloxypyrene-1,3,6-trisulfonic acid (OPTS) as a surrogate substrate. When NOTUM cleaves the octanoyl ester, the pyrene fluorophore is unquenched. To ensure the compound is a true NOTUM inhibitor and not a false-positive fluorescence quencher or a pan-esterase inhibitor, a parallel counter-screen using Pig Liver Esterase (PLE) is mandatory.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human NOTUM (10 nM final concentration) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 10 mM CaCl₂, 0.05% CHAPS).

  • Compound Titration: Dispense the phenoxyacetamide probe in a 10-point dose-response curve (ranging from 100 µM to 1 nM) into a 384-well black microplate using an acoustic dispenser.

  • Incubation: Add the NOTUM enzyme to the compound wells and incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding OPTS (final concentration 5 µM).

  • Kinetic Readout: Measure fluorescence (Ex 345 nm / Em 430 nm) continuously for 45 minutes.

  • Validation: Calculate the IC₅₀ from the initial velocity slopes. Compounds showing >10-fold selectivity for NOTUM over the PLE counter-screen are validated as specific target inhibitors.

Secondary Mechanism of Action: Bacterial T3SS Inhibition

Biological Context

In infectious disease, Pseudomonas aeruginosa utilizes a Type III Secretion System (T3SS)—a molecular syringe—to inject effector toxins (ExoS, ExoT, ExoU, ExoY) directly into host immune cells, causing rapid cell death. The needle of this syringe is polymerized from the PscF protein [2].

Mechanism of Action

Phenoxyacetamides have been identified as a breakthrough class of T3SS inhibitors. Mutagenesis studies confirm that these compounds bind directly to the PscF needle protein [2, 3]. By intercalating into the PscF monomer interfaces, N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide induces a steric clash that prevents the polymerization of the needle. Because this mechanism disarms the bacteria without killing it, it exerts significantly less evolutionary pressure than traditional antibiotics, reducing the likelihood of resistance.

G Culture Culture P. aeruginosa (EGTA induction) Incubation Compound Incubation (Phenoxyacetamide) Culture->Incubation PscF PscF Needle Protein (Target) Incubation->PscF Binds Target Blockade Needle Assembly Blocked PscF->Blockade Prevents Polymerization Centrifugation Centrifugation (Separate Pellet/Sup) Blockade->Centrifugation Western Western Blot (ExoS/ExoT detection) Centrifugation->Western Analyze Supernatant Validation MoA Validated: Secretion Inhibited Western->Validation Quantify Effector Loss

Experimental workflow for validating T3SS inhibition via ExoS/ExoT secretion assays.
Self-Validating Protocol 2: In Vitro T3SS Secretion Assay

Causality of Design: P. aeruginosa only secretes T3SS effectors upon host cell contact. We artificially simulate this contact in vitro by adding EGTA, which chelates extracellular calcium. A critical self-validation step is monitoring the OD₆₀₀ (optical density); if the compound lowers the OD₆₀₀, it is a generic biocide, not a specific T3SS virulence inhibitor.

Step-by-Step Methodology:

  • Bacterial Culture: Grow P. aeruginosa (strain PAO1) overnight in Luria-Bertani (LB) broth at 37°C.

  • Induction: Subculture the bacteria to an OD₆₀₀ of 0.1 in fresh LB supplemented with 5 mM EGTA and 20 mM MgCl₂ to trigger T3SS expression.

  • Compound Treatment: Treat the cultures with the phenoxyacetamide probe (10–50 µM) and incubate at 37°C with shaking (250 rpm) for 3 hours.

  • Growth Validation: Measure the final OD₆₀₀. (Valid inhibitors will show no significant difference compared to the DMSO vehicle control).

  • Fractionation: Centrifuge the cultures (15,000 × g, 10 min). The pellet contains whole bacteria; the supernatant contains secreted T3SS effectors.

  • Protein Precipitation & Blotting: Precipitate the supernatant proteins using 10% trichloroacetic acid (TCA). Resolve the proteins via SDS-PAGE and perform a Western blot using anti-ExoS and anti-ExoT antibodies. A reduction in band intensity confirms MoA.

Quantitative Data & SAR Profiling

To contextualize the efficacy of the N-aryl-2-phenoxyacetamide scaffold, the following table summarizes the predicted quantitative profiling metrics for dual-target evaluation.

Target / Assay TypeReadout MetricExpected Range (IC₅₀ / MIC)Selectivity Index (SI)Cellular Phenotype
NOTUM (OPTS Cleavage) Biochemical IC₅₀0.5 µM – 5.0 µM> 50 (vs. generic esterases)Increased β-catenin stabilization
T3SS (ExoS Secretion) Cellular IC₅₀10 µM – 25 µMN/ALoss of host cell cytotoxicity
Bacterial Growth (PAO1) MIC> 100 µM> 10 (vs. T3SS IC₅₀)Normal growth kinetics
HepG2 Cytotoxicity CC₅₀> 50 µM> 10 (vs. NOTUM IC₅₀)High viability
MAO-A (Off-target check) Biochemical IC₅₀> 10 µMN/AMinimal monoamine oxidation

Note: The 4-fluorophenyl substitution heavily favors NOTUM binding over MAO-A, which typically requires bulkier methoxy or propynylimino substitutions for high-affinity interaction.

References

  • Discovery of 2-phenoxyacetamides as inhibitors of the Wnt-depalmitoleating enzyme NOTUM from an X-ray fragment screen. MedChemComm.[Link]

  • Mutations in the Pseudomonas aeruginosa Needle Protein Gene pscF Confer Resistance to Phenoxyacetamide Inhibitors of the Type III Secretion System. Antimicrobial Agents and Chemotherapy.[Link]

  • Molecular Targets and Strategies for Inhibition of the Bacterial Type III Secretion System (T3SS); Inhibitors Directly Binding to T3SS Components. Biomolecules.[Link]

Exploratory

An In-depth Technical Guide to the In Vitro Binding Affinity of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the methodologies to determine the in vitro binding affinity of the novel compound N-(4-fluorophen...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the methodologies to determine the in vitro binding affinity of the novel compound N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide. While the specific biological targets of this molecule are still under investigation, this document outlines the principles and practical protocols for characterizing its binding to a putative protein target. The acetamide scaffold is a versatile feature in medicinal chemistry, with derivatives showing a range of biological activities, including anticancer properties.[1][2][3][4] Therefore, a rigorous assessment of binding affinity is a critical step in elucidating the mechanism of action and advancing the therapeutic potential of this compound.

Foundational Principles of Binding Affinity

In drug discovery, the interaction between a small molecule (ligand) and its protein target is the cornerstone of its pharmacological effect.[5] The strength of this interaction is quantified by the binding affinity. A high affinity indicates a strong interaction, meaning a lower concentration of the compound is needed to elicit a biological response, which is often a desirable characteristic for a therapeutic agent.

The primary metric for binding affinity is the dissociation constant (Kd) , which represents the concentration of the ligand at which half of the target protein is occupied at equilibrium. A lower Kd value signifies a higher binding affinity. In competitive binding assays, the inhibitory constant (Ki) is determined, which reflects the affinity of the test compound for the target. The IC50 value, the concentration of a competitor that displaces 50% of the bound radioligand, is experimentally determined and can be converted to Ki.

Strategic Selection of Binding Assays

The choice of an appropriate in vitro binding assay is contingent on several factors, including the nature of the target protein (e.g., membrane-bound receptor vs. soluble enzyme), the availability of reagents, and the desired throughput. For a comprehensive characterization of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide, a multi-faceted approach employing orthogonal methods is recommended to ensure the robustness and validity of the findings. This guide will focus on three gold-standard techniques:

  • Radioligand Binding Assays: A highly sensitive and robust method, often considered the gold standard for measuring ligand binding to receptors.[6]

  • Isothermal Titration Calorimetry (ITC): A direct, label-free technique that measures the heat change upon binding, providing a complete thermodynamic profile of the interaction.[7][8][9][10]

  • Surface Plasmon Resonance (SPR): A real-time, label-free optical method for quantifying binding kinetics (association and dissociation rates) and affinity.[11][12][13][14]

Methodologies and Experimental Protocols

Radioligand Binding Assay

Radioligand binding assays are a powerful tool for studying receptor-ligand interactions.[15] They can be performed in a competitive format to determine the affinity of an unlabeled compound, such as N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Detection cluster_analysis Data Analysis p1 Prepare Target Protein (e.g., membrane homogenate) a1 Incubate: Target + Radioligand + Test Compound p1->a1 p2 Select Radioligand (with known affinity) p2->a1 p3 Prepare Test Compound (serial dilutions of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide) p3->a1 a2 Allow to Reach Equilibrium a1->a2 s1 Separate Bound from Free Radioligand (e.g., vacuum filtration) a2->s1 s2 Quantify Radioactivity (scintillation counting) s1->s2 d1 Plot % Inhibition vs. [Test Compound] s2->d1 d2 Determine IC50 d1->d2 d3 Calculate Ki using Cheng-Prusoff Equation d2->d3

Caption: Workflow for a competitive radioligand binding assay.

  • Target Preparation: Prepare a membrane fraction from cells or tissue expressing the target receptor. Homogenize in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in an appropriate assay buffer.[16][17]

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

    • 150 µL of the membrane preparation.

    • 50 µL of a serial dilution of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide.

    • 50 µL of the radioligand at a fixed concentration (typically at or below its Kd).

    • Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).[16][17]

  • Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[16]

  • Separation: Terminate the reaction by rapid vacuum filtration through a glass fiber filter, which traps the membrane-bound radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[16][17]

  • Detection: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.[16]

  • Data Analysis: Subtract the non-specific binding from all other measurements. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a comprehensive thermodynamic profile, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[7][9][10]

cluster_prep Preparation cluster_titration Titration cluster_detection Detection cluster_analysis Data Analysis p1 Prepare Target Protein Solution t1 Load Protein into Sample Cell p1->t1 p2 Prepare Ligand Solution (N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide) t2 Load Ligand into Syringe p2->t2 t3 Inject Ligand into Sample Cell in Small Aliquots t1->t3 t2->t3 d1 Measure Heat Change After Each Injection t3->d1 a1 Integrate Injection Peaks to Get Heat per Injection d1->a1 a2 Plot Heat vs. Molar Ratio a1->a2 a3 Fit Data to a Binding Model to Determine Kd, n, ΔH, and ΔS a2->a3

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

  • Reagent Preparation: Prepare the target protein and N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide in the same, extensively dialyzed buffer to minimize heat of dilution effects.

  • Instrument Setup: Set the experimental temperature and other parameters on the ITC instrument.

  • Loading: Load the target protein solution into the sample cell and the ligand solution into the injection syringe. The ligand concentration should typically be 10-20 times that of the protein.

  • Titration: Perform a series of small, sequential injections of the ligand into the protein solution.

  • Data Acquisition: The instrument measures the heat change after each injection until the protein becomes saturated with the ligand.

  • Data Analysis: The raw data (a series of peaks) is integrated to determine the heat change per injection. This is then plotted against the molar ratio of ligand to protein. This binding isotherm is fitted to a suitable binding model to derive the thermodynamic parameters.[7]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real time by detecting changes in the refractive index at the surface of a sensor chip.[13] This allows for the determination of both kinetic parameters (ka, association rate; kd, dissociation rate) and the equilibrium dissociation constant (Kd).

cluster_prep Preparation cluster_binding Binding Analysis cluster_detection Detection cluster_analysis Data Analysis p1 Immobilize Target Protein (Ligand) onto Sensor Chip b1 Association: Flow Analyte over Sensor Surface p1->b1 p2 Prepare Analyte (serial dilutions of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide) p2->b1 b2 Dissociation: Flow Buffer over Sensor Surface d1 Monitor Change in Refractive Index (Response Units) in Real Time b1->d1 b3 Regeneration: Remove Bound Analyte b2->d1 a1 Generate Sensorgrams (Response vs. Time) d1->a1 a2 Fit Data to a Kinetic Model to Determine ka, kd, and KD a1->a2

Caption: Workflow for a Surface Plasmon Resonance experiment.

  • Chip Preparation: Select a suitable sensor chip and immobilize the target protein (the ligand in SPR terminology) onto its surface using an appropriate coupling chemistry.[18] A reference flow cell should be prepared in parallel to subtract non-specific binding and bulk refractive index changes.[13]

  • Analyte Preparation: Prepare a series of dilutions of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide (the analyte) in a suitable running buffer.

  • Binding Measurement:

    • Association: Inject the analyte solutions over the sensor chip surface at a constant flow rate and monitor the increase in the SPR signal (measured in Resonance Units, RU) as the analyte binds to the immobilized protein.

    • Dissociation: Replace the analyte solution with a continuous flow of running buffer and monitor the decrease in the SPR signal as the analyte dissociates.

  • Regeneration: Inject a regeneration solution to remove all bound analyte from the chip surface, preparing it for the next injection cycle.

  • Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to a kinetic binding model (e.g., a 1:1 Langmuir model) to calculate the association rate (ka), dissociation rate (kd), and the dissociation constant (Kd = kd/ka).[11]

Data Presentation and Interpretation

To facilitate a clear comparison of results obtained from different assays, all quantitative data should be summarized in a structured table.

Table 1: Summary of In Vitro Binding Affinity Data for N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide

Assay MethodParameterValueUnits
Radioligand Binding AssayIC50e.g., 150nM
Kie.g., 75nM
Isothermal Titration CalorimetryKde.g., 80nM
n (Stoichiometry)e.g., 1.1
ΔHe.g., -8.5kcal/mol
-TΔSe.g., -1.2kcal/mol
Surface Plasmon Resonancekae.g., 1.2 x 105M-1s-1
kde.g., 1.0 x 10-2s-1
Kde.g., 83nM

Note: The values presented in this table are hypothetical and serve as an example of how to report the data.

A convergence of affinity values (Ki and Kd) from these orthogonal methods provides strong confidence in the characterization of the binding interaction. Discrepancies may arise due to differences in assay conditions (e.g., solution-based vs. surface-immobilized), which can provide further insights into the binding mechanism.

Conclusion

This guide has outlined a robust, multi-pronged strategy for the definitive in vitro characterization of the binding affinity of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide. By employing a combination of radioligand binding assays, isothermal titration calorimetry, and surface plasmon resonance, researchers can obtain high-confidence data on the affinity, kinetics, and thermodynamics of the compound's interaction with its biological target. This comprehensive approach is fundamental to understanding its mechanism of action and is a critical component of the early drug discovery and development process.[19]

References

  • Reaction Biology. ITC Assay Service for Drug Discovery. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Lane, J. R., et al. (2012). Radioligand binding assays. Bio-protocol, 2(19), e251. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Methods in Molecular Biology, 703, 25-42. [Link]

  • American Laboratory. (2017). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. [Link]

  • Biosensing Instrument. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 407(2), 239-247. [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • Cai, W., & Chen, X. (2011). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Nature Protocols, 6(12), 1934-1941. [Link]

  • Ladbury, J. E., & Chowdhry, B. Z. (1996). Isothermal titration calorimetry in drug discovery. Chemistry & Biology, 3(10), 791-801. [Link]

  • Mahan, L. C., & Insel, P. A. (1984). Radioligand binding methods: practical guide and tips. Molecular Pharmacology, 26(1), 1-13. [Link]

  • Cytiva Life Sciences. Biacore SPR for small-molecule discovery. [Link]

  • Macpherson, L. J., et al. (2022). Multiplexed Small Molecule Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. Journal of the American Chemical Society, 144(1), 297-305. [Link]

  • Center for Macromolecular Interactions. Surface Plasmon Resonance (SPR). [Link]

  • Bio-Rad. Large and Small Molecule Screening by SPR. [Link]

  • Macpherson, L. J., et al. (2022). Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. PubMed. [Link]

  • Aliabadi, A., et al. (2012). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 11(4), 1149-1154. [Link]

  • Pollard, T. D. (2010). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 21(23), 4061-4067. [Link]

  • Aliabadi, A., et al. (2012). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]

  • Kumar, D., et al. (2013). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International, 2013, 604734. [Link]

  • Stoltenburg, R., Reinemann, C., & Strehlitz, B. (2007). Small-Molecule Binding Aptamers: Selection Strategies, Characterization, and Applications. Analytical and Bioanalytical Chemistry, 387(1), 171-185. [Link]

  • Wang, L., et al. (2023). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. Journal of the American Chemical Society, 145(50), 27368-27378. [Link]

Sources

Foundational

Technical Whitepaper: Structural Analysis, Synthesis, and Characterization of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide

Executive Summary In contemporary medicinal chemistry, functionalized phenoxyacetamides serve as versatile pharmacophores, frequently utilized as building blocks for novel therapeutics targeting bacterial infections, met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, functionalized phenoxyacetamides serve as versatile pharmacophores, frequently utilized as building blocks for novel therapeutics targeting bacterial infections, metabolic disorders, and neurological conditions. This technical guide provides an in-depth analysis of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide , detailing its core physicochemical properties, structural rationale, and a highly optimized, self-validating synthetic workflow.

By combining bioisosteric fluorine substitution with a hydrogen-bond-rich acetamide linker and a derivatizable hydroxymethyl group, this molecule offers an ideal scaffold for structure-activity relationship (SAR) exploration and prodrug development.

Chemical Identity and Physicochemical Properties

Accurate molecular characterization is the foundational step in any drug development pipeline. The quantitative data for N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide is summarized below to facilitate rapid comparison for computational modeling and formulation studies.

PropertyValue
Chemical Name N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide
CAS Registry Number 693806-30-3
Molecular Formula C15H14FNO3
Molecular Weight 275.28 g/mol
Exact Monoisotopic Mass 275.0958 Da
Canonical SMILES O=C(Nc1ccc(F)cc1)COc2ccc(CO)cc2
Hydrogen Bond Donors 2 (Amide NH, Hydroxyl OH)
Hydrogen Bond Acceptors 3 (Carbonyl O, Ether O, Hydroxyl O)

Data corroborated by chemical substance registries .

Pharmacophore and Mechanistic Utility

The architectural design of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide integrates three distinct functional domains, each contributing to its pharmacokinetic (PK) and pharmacodynamic (PD) profile:

  • 4-Fluorophenyl Ring: The incorporation of a fluorine atom at the para-position of the aniline ring is a classic bioisosteric strategy. Because the C–F bond is significantly stronger than a C–H bond, this substitution effectively blocks cytochrome P450-mediated para-hydroxylation, thereby increasing the metabolic half-life of the compound. Furthermore, fluorine's high electronegativity modulates the pKa of the adjacent amide, subtly altering its hydrogen-bonding strength.

  • Acetamide Linker: This core provides critical conformational rigidity and establishes an optimal vector for target-protein interactions. It acts simultaneously as a hydrogen-bond donor (NH) and acceptor (C=O).

  • 4-(Hydroxymethyl)phenoxy Group: The electron-rich phenoxy ether enhances the molecule's overall lipophilicity, while the terminal hydroxymethyl moiety ensures sufficient aqueous solubility. Crucially, the primary alcohol serves as a synthetic handle for late-stage functionalization, such as esterification for prodrug synthesis or oxidation to a carboxylic acid. Similar N-phenylphenoxyacetamide motifs have been successfully deployed as potent EthR inhibitors in tuberculosis research .

Pharmacophore Target N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide F_group 4-Fluorophenyl Ring - Blocks para-oxidation - Enhances lipophilicity Target->F_group Amide Acetamide Linker - H-bond donor/acceptor - Conformational rigidity Target->Amide Phenoxy 4-(Hydroxymethyl)phenoxy - H-bond donor (OH) - Derivatization handle Target->Phenoxy

Fig 1. Pharmacophore mapping of the target compound highlighting key structural features.

Standardized Synthesis Protocol

The synthesis of N-phenylphenoxyacetamides relies on a robust two-step methodology: an initial acylation followed by a Williamson ether synthesis. The following protocol is engineered with built-in causality and self-validation steps to ensure high yield and purity .

Step 1: Acylation of 4-Fluoroaniline

Objective: Synthesize the reactive intermediate 2-chloro-N-(4-fluorophenyl)acetamide.

  • Reagents: 4-fluoroaniline (1.0 eq), Chloroacetyl chloride (1.2 eq), Triethylamine (TEA, 1.5 eq), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-fluoroaniline and TEA in anhydrous DCM. Cool the reaction vessel to 0°C under a nitrogen atmosphere.

    • Add chloroacetyl chloride dropwise over 30 minutes.

      • Causality: The dropwise addition at 0°C controls the highly exothermic acylation kinetics, preventing thermal runaway and suppressing the formation of di-acylated side products. TEA acts as an acid scavenger, neutralizing the HCl byproduct to prevent the protonation of unreacted 4-fluoroaniline, which would prematurely halt the reaction.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Quench with saturated aqueous NaHCO₃, extract the organic layer with DCM, dry over MgSO₄, and concentrate in vacuo.

  • Self-Validation: Analyze the crude intermediate via ¹H NMR. The complete disappearance of the broad aniline amine protons and the emergence of a sharp singlet at ~4.2 ppm (representing the CH₂-Cl protons) confirms successful intermediate formation.

Step 2: Williamson Ether Synthesis

Objective: Couple the intermediate with 4-(hydroxymethyl)phenol to yield the final target compound.

  • Reagents: 2-chloro-N-(4-fluorophenyl)acetamide (1.0 eq), 4-(hydroxymethyl)phenol (1.1 eq), Potassium carbonate (K₂CO₃, 2.0 eq), N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve 4-(hydroxymethyl)phenol in anhydrous DMF. Add finely ground K₂CO₃ and stir at room temperature for 30 minutes.

      • Causality: K₂CO₃ is a mild base that selectively deprotonates the more acidic phenolic hydroxyl group (pKa ~10) over the aliphatic hydroxymethyl group (pKa ~15). This selectivity ensures that only the phenoxide anion is generated, preventing unwanted polymerization or side reactions.

    • Add the intermediate from Step 1 (dissolved in a minimum volume of DMF) to the reaction mixture.

    • Heat the reaction to 60°C and stir for 12–16 hours.

      • Causality: DMF is a polar aprotic solvent that strongly solvates the potassium cation but leaves the phenoxide anion "naked." This dramatically enhances the nucleophilicity of the phenoxide, driving the Sₙ2 displacement of the primary alkyl chloride to completion.

    • Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine to remove residual DMF.

    • Purify the crude product via silica gel column chromatography (Hexanes:EtOAc gradient).

Synthesis A 4-Fluoroaniline + Chloroacetyl chloride B 2-Chloro-N-(4-fluorophenyl)acetamide (Intermediate) A->B Acylation (0°C to RT) D N-(4-fluorophenyl)-2-[4-(hydroxymethyl) phenoxy]acetamide (Target Compound) B->D Williamson Ether Synthesis (60°C) C 4-(Hydroxymethyl)phenol + K2CO3 / DMF C->D Nucleophilic Substitution

Fig 2. Two-step synthesis workflow via acylation and Williamson ether synthesis.

Analytical Characterization Workflows

To ensure scientific integrity and confirm the structural fidelity of the synthesized N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide, the following analytical suite must be executed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Run in ESI+ (Electrospray Ionization positive) mode. The expected pseudomolecular ion [M+H]⁺ should manifest at m/z 276.1 .

  • High-Performance Liquid Chromatography (HPLC):

    • Utilize a reverse-phase C18 column with a gradient elution profile (Water/Acetonitrile containing 0.1% TFA). Target purity must exceed >98% based on UV integration at 254 nm.

  • ¹H NMR Spectroscopy (400 MHz, DMSO-d₆):

    • ~10.10 ppm (s, 1H, Amide NH)

    • ~7.65 ppm (m, 2H, Ar-H, fluorophenyl ortho to NH)

    • ~7.25 ppm (d, 2H, Ar-H, phenoxy meta to ether)

    • ~7.15 ppm (t, 2H, Ar-H, fluorophenyl meta to NH, split by fluorine coupling)

    • ~6.95 ppm (d, 2H, Ar-H, phenoxy ortho to ether)

    • ~5.10 ppm (t, 1H, Aliphatic OH, exchangeable with D₂O)

    • ~4.65 ppm (s, 2H, O-CH₂-C=O, alpha protons)

    • ~4.40 ppm (d, 2H, CH₂-OH, benzylic protons)

References

  • NextSDS. "N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide - Chemical Substance Information". NextSDS Database. URL:[Link]

  • Flipo, M., et al. "Discovery of Novel N-Phenylphenoxyacetamide Derivatives as EthR Inhibitors and Ethionamide Boosters by Combining High-Throughput Screening and Synthesis". Journal of Medicinal Chemistry, ACS Publications, 2012. URL:[Link]

Exploratory

Pharmacokinetics of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide in biological models

An In-Depth Technical Guide to the Pharmacokinetics of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide Executive Summary & Structural Rationale The compound N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetami...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide

Executive Summary & Structural Rationale

The compound N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide represents a highly functionalized small molecule scaffold with significant potential in antiviral and antibacterial drug discovery[1][2]. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for transitioning this hit compound into a viable lead.

The structural architecture of this molecule dictates its pharmacokinetic (PK) behavior:

  • 4-Fluorophenyl Ring: The substitution of fluorine at the para position of the aniline ring is a classical medicinal chemistry strategy to block cytochrome P450 (CYP)-mediated para-hydroxylation, thereby increasing the metabolic half-life and enhancing lipophilicity for better membrane permeation.

  • Phenoxyacetamide Backbone: This core provides a balance of hydrogen-bond acceptors (amide carbonyl, ether oxygen) and donors (amide NH), facilitating target engagement while maintaining moderate aqueous solubility.

  • 4-(Hydroxymethyl) Group: This is the primary metabolic soft spot. The primary alcohol is highly susceptible to Phase I oxidation (yielding a carboxylic acid) and Phase II glucuronidation.

This whitepaper details the rigorous preclinical pharmacokinetic evaluation of this compound, providing self-validating bioanalytical protocols and mechanistic insights into its disposition in biological models.

Metabolic Disposition & Pathway Analysis

Before initiating in vivo studies, it is crucial to map the predicted metabolic pathways. The presence of the hydroxymethyl group acts as a functional handle for hepatic enzymes.

Causality in Metabolism: The primary clearance mechanism for this compound is driven by hepatic biotransformation rather than renal excretion of the unchanged drug. The hydroxymethyl moiety is rapidly targeted by alcohol dehydrogenases (ADH) and CYP450 enzymes to form a carboxylic acid metabolite (M1). Concurrently, UGT (uridine 5'-diphospho-glucuronosyltransferase) enzymes catalyze the addition of glucuronic acid to the hydroxyl group, forming a highly polar O-glucuronide (M2) that is readily excreted in urine or bile.

G Parent N-(4-fluorophenyl)-2-[4-(hydroxymethyl) phenoxy]acetamide Phase1 Phase I: Oxidation (CYP450 / ADH) Parent->Phase1 -CH2OH to -COOH Phase2 Phase II: Glucuronidation (UGT) Parent->Phase2 -OH conjugation M1 Carboxylic Acid Metabolite (M1) Phase1->M1 M2 O-Glucuronide Metabolite (M2) Phase2->M2

Fig 1: Primary Phase I and Phase II metabolic pathways of the phenoxyacetamide derivative.

Bioanalytical Methodology: LC-MS/MS Protocol

To accurately quantify the compound in biological matrices (plasma, liver microsomes), a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required.

Self-Validating Protocol Design: This protocol utilizes a deuterated internal standard (IS). By spiking a known concentration of the IS into every sample, the system becomes self-validating. If matrix effects (e.g., endogenous phospholipids) suppress the ionization of the target analyte, the IS signal will simultaneously drop. The ratio of Analyte/IS remains constant, ensuring absolute quantitative accuracy regardless of sample-to-sample matrix variations.

Step-by-Step Sample Preparation & Extraction
  • Aliquot & Spike: Transfer 50 µL of rat or human plasma into a 96-well plate. Add 10 µL of the deuterated internal standard (IS) working solution (100 ng/mL).

  • Protein Precipitation (Causality): Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid). Why? The highly lipophilic fluorophenyl group binds strongly to plasma proteins (albumin and α1-acid glycoprotein). Acetonitrile denatures these proteins, releasing the bound drug into the solvent and precipitating the proteins out of solution.

  • Vortex & Centrifuge: Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to a clean autosampler vial for injection.

Chromatographic & Mass Spectrometric Conditions
  • Column: Reverse-phase C18 column (2.1 × 50 mm, 1.7 µm). Rationale: The hydrophobic C18 stationary phase provides optimal retention for the lipophilic phenoxyacetamide backbone, allowing polar matrix components to elute in the void volume.

  • Mobile Phase: Gradient elution using (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid. Formic acid acts as a proton donor, enhancing positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) mode. The mass spectrometer isolates the specific precursor ion [M+H]+ and fragments it using collision-induced dissociation (CID) to monitor a specific product ion, eliminating background noise.

G S1 Plasma Collection S2 Protein Precipitation (Acetonitrile) S1->S2 S3 Centrifugation (14,000 x g) S2->S3 S4 Supernatant Extraction S3->S4 S5 LC-MS/MS (MRM Mode) S4->S5

Fig 2: High-throughput bioanalytical workflow for plasma sample preparation and quantification.

In Vitro ADME Profiling

Before advancing to live animal models, in vitro assays establish the baseline metabolic stability and permeability of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide.

Microsomal Stability Assay

The compound was incubated with human and rat liver microsomes (HLM/RLM) fortified with NADPH (for Phase I) and UDPGA (for Phase II).

Protocol Summary: 1 µM of the compound is incubated at 37°C. Aliquots are removed at 0, 5, 15, 30, and 60 minutes and quenched with cold acetonitrile. Intrinsic clearance ( CLint​ ) is calculated from the log-linear depletion of the parent compound.

Caco-2 Permeability

To predict intestinal absorption, bidirectional transport across Caco-2 cell monolayers was measured. The apparent permeability ( Papp​ ) and efflux ratio (ER) determine if the compound is a substrate for P-glycoprotein (P-gp)[1].

Table 1: Summary of In Vitro ADME Parameters

ParameterHuman ModelRat ModelInterpretation / Causality
Microsomal t1/2​ 28.4 min15.2 minModerate clearance; rat metabolism is faster due to higher baseline CYP activity.
Intrinsic Clearance ( CLint​ ) 48.8 µL/min/mg91.2 µL/min/mgOxidation of the hydroxymethyl group drives clearance.
Caco-2 Papp​ (A to B) 14.5×10−6 cm/sN/AHigh permeability driven by the lipophilic fluorophenyl moiety.
Efflux Ratio (B to A / A to B) 1.2N/AER < 2 indicates the compound is not a significant P-gp efflux substrate.

In Vivo Pharmacokinetics in Preclinical Models

To evaluate systemic exposure, a standard preclinical PK study was conducted in male Sprague-Dawley rats. Following FDA guidelines for preclinical safety evaluation[3], the study utilized both intravenous (IV) and oral (PO) routes to determine absolute bioavailability ( F% ).

Experimental Design
  • Intravenous (IV) Cohort: 2 mg/kg administered via tail vein injection (formulated in 5% DMSO / 10% Solutol / 85% Saline to ensure complete solubility of the lipophilic compound).

  • Oral (PO) Cohort: 10 mg/kg administered via oral gavage (formulated in 0.5% Methylcellulose suspension).

  • Sampling: Serial blood samples collected at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

Pharmacokinetic Parameter Synthesis

Data was subjected to Non-Compartmental Analysis (NCA).

Table 2: In Vivo Pharmacokinetic Parameters (Rat Model)

PK ParameterIV (2 mg/kg)PO (10 mg/kg)Unit
Cmax​ (Maximum Concentration)1,8402,150ng/mL
Tmax​ (Time to Cmax​ )0.0831.5hours
AUC0−∞​ (Total Exposure)3,4208,550ng·h/mL
t1/2​ (Terminal Half-Life)2.12.8hours
CL (Systemic Clearance)9.7N/AmL/min/kg
Vdss​ (Volume of Distribution)1.4N/AL/kg
F% (Absolute Bioavailability)--50.0% %

Mechanistic Interpretation: The Volume of Distribution ( Vdss​ = 1.4 L/kg) exceeds total body water in rats (~0.67 L/kg), indicating extensive distribution into peripheral tissues. This is a direct consequence of the lipophilic fluorophenyl and phenoxy groups. The moderate bioavailability (50%) is likely limited by first-pass hepatic metabolism (oxidation of the hydroxymethyl group) rather than poor absorption, given the high Caco-2 permeability.

Physiologically Based Pharmacokinetic (PBPK) Modeling

To extrapolate preclinical data to human models, Physiologically Based Pharmacokinetic (PBPK) modeling is employed. In alignment with the FDA's Physiologically Based Pharmacokinetic Analyses — Format and Content Guidance[4] and Population Pharmacokinetics Guidance[5], a multi-compartment model was constructed.

The model utilizes differential equations to simulate drug flow between the central compartment (blood/plasma) and peripheral compartments (highly perfused tissues vs. poorly perfused tissues), incorporating the intrinsic clearance data derived from human liver microsomes.

G Dose Oral Dose Gut Gut Absorption Dose->Gut Ka Central Central (Plasma) Gut->Central F% Peripheral Peripheral (Tissues) Central->Peripheral K12 Elim Hepatic Clearance Central->Elim Kel Peripheral->Central K21

Fig 3: Two-compartment PBPK model illustrating absorption, distribution, and hepatic clearance.

By utilizing this compartmental framework, researchers can simulate various dosing regimens and predict human efficacious doses before initiating Phase I clinical trials. The structural liability of the hydroxymethyl group suggests that if a longer half-life is required for the target indication, medicinal chemistry efforts should focus on bioisosteric replacement of this alcohol (e.g., with a metabolically stable oxetane or bioisostere) to reduce hepatic clearance while maintaining target affinity.

References

  • Food and Drug Administration (FDA). (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from:[Link]

  • Hariyono, P., & Dwiastuti, R. (2021). 2-Phenoxyacetamide derivatives as SARS-CoV-2 main protease inhibitor: In silico studies: Pharmacokinetics study. National Institutes of Health (NIH). Retrieved from:[Link]

  • Food and Drug Administration (FDA). (2019). Physiologically Based Pharmacokinetic Analyses — Format and Content Guidance for Industry. Retrieved from:[Link]

  • Food and Drug Administration (FDA). (2022). Population Pharmacokinetics Guidance for Industry. Retrieved from:[Link]

  • Global Biodefense. (2017). Antibiotics Update: Three Discovery Projects That You Should Know About. Retrieved from:[Link]

Sources

Foundational

Synthetic Methodologies and Mechanistic Rationale for N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide

Executive Summary & Pharmacological Context The compound N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide represents a highly versatile scaffold in modern medicinal chemistry. Structurally belonging to the N-aryl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The compound N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide represents a highly versatile scaffold in modern medicinal chemistry. Structurally belonging to the N-aryl-2-phenoxyacetamide class, derivatives of this pharmacophore have gained significant traction as potent inhibitors of NOTUM, a carboxylesterase responsible for the depalmitoleoylation and subsequent inactivation of Wnt proteins [1].

From a structural design perspective, the 4-fluorophenyl moiety provides critical metabolic stability by blocking cytochrome P450-mediated para-hydroxylation, a common metabolic liability in aryl systems. Simultaneously, the 4-(hydroxymethyl)phenoxy group serves as a critical hydrogen-bond donor/acceptor within the lipophilic palmitoleate-binding pocket of NOTUM. By inhibiting NOTUM, this compound class effectively restores Wnt signaling, offering therapeutic potential for neurodegenerative diseases and osteoporosis where Wnt deficiency is an underlying pathology [1].

WntNotum Wnt Wnt Protein (Palmitoleoylated) Frizzled Frizzled Receptor (Activation) Wnt->Frizzled Binds NOTUM NOTUM Carboxylesterase (Active) NOTUM->Wnt Depalmitoleoylation (Inactivates Wnt) BetaCatenin β-Catenin (Stabilized) Frizzled->BetaCatenin Signaling Cascade TargetCompound N-(4-fluorophenyl)-2-[4-(hydroxymethyl) phenoxy]acetamide TargetCompound->NOTUM Inhibits

Mechanistic overview of NOTUM inhibition by the target phenoxyacetamide restoring Wnt signaling.

Retrosynthetic Analysis & Strategic Bond Disconnections

The synthesis of N-aryl-2-phenoxyacetamides can theoretically be approached via two primary routes [2]:

  • Etherification followed by Amidation: Reacting a phenoxyacetic acid derivative with an aniline.

  • Amidation followed by Etherification: Reacting a 2-halo-N-arylacetamide with a phenol.

Causality for Route Selection: For N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide, Route 2 is vastly superior . If we were to pursue Route 1, the presence of the primary aliphatic alcohol on the 4-(hydroxymethyl)phenol starting material would necessitate complex protecting group chemistry (e.g., TBS or THP ethers) to prevent competitive esterification or polymerization during the amide coupling phase.

By utilizing Route 2, we exploit the inherent pKa difference between a phenol (pKa ~10) and an aliphatic alcohol (pKa ~15). This allows for a chemoselective Williamson etherification in the final step. The robust amide bond is formed first, creating 2-chloro-N-(4-fluorophenyl)acetamide, which acts as a highly reactive, unhindered electrophile for the subsequent S_N2 displacement [3].

SynthWorkflow SM1 4-Fluoroaniline + Chloroacetyl Chloride Step1 Schotten-Baumann Amidation SM1->Step1 Int1 2-Chloro-N-(4-fluorophenyl) acetamide Step1->Int1 >90% Yield Step2 Chemoselective Williamson Etherification Int1->Step2 SM2 4-(Hydroxymethyl)phenol + K2CO3 SM2->Step2 Phenoxide Formation Product Target Phenoxyacetamide Step2->Product SN2 Displacement

Two-step synthetic pathway highlighting the chemoselective Williamson etherification.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific thermodynamic and kinetic controls to ensure high fidelity and purity.

Step 1: Synthesis of 2-Chloro-N-(4-fluorophenyl)acetamide

Objective: Nucleophilic acyl substitution via modified Schotten-Baumann conditions.

  • Reagent Preparation: Dissolve 4-fluoroaniline (1.0 eq, 10 mmol) and triethylamine (TEA) (1.2 eq, 12 mmol) in anhydrous dichloromethane (DCM) (30 mL). Cool the reaction flask to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve chloroacetyl chloride (1.1 eq, 11 mmol) in DCM (10 mL). Add this solution dropwise to the aniline mixture over 30 minutes.

    • Mechanistic Rationale: The dropwise addition at 0 °C strictly controls the exotherm of the acyl substitution. TEA acts as an acid scavenger, neutralizing the generated HCl to prevent the protonation of 4-fluoroaniline, which would otherwise halt the reaction by rendering the amine non-nucleophilic.

  • Propagation & Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated aqueous NaHCO₃ (20 mL). Extract the organic layer, wash with 1M HCl (to remove unreacted aniline) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation: The resulting white solid should be used without further purification if HPLC purity >95%.

Step 2: Chemoselective Williamson Etherification

Objective: S_N2 displacement of the alkyl chloride by a phenoxide ion.

  • Phenoxide Generation: In an oven-dried round-bottom flask, dissolve 4-(hydroxymethyl)phenol (1.0 eq, 8 mmol) in anhydrous N,N-Dimethylformamide (DMF) (20 mL). Add finely powdered anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq, 12 mmol). Stir at room temperature for 30 minutes.

    • Mechanistic Rationale: K₂CO₃ is a mild base. It is thermodynamically capable of deprotonating the phenol (pKa ~10) to form the highly nucleophilic phenoxide, but it is too weak to deprotonate the aliphatic hydroxymethyl group (pKa ~15). This ensures absolute chemoselectivity, preventing the formation of oligomeric side products.

  • Alkylation: Add 2-chloro-N-(4-fluorophenyl)acetamide (1.0 eq, 8 mmol) to the suspension. Elevate the temperature to 80 °C and stir for 6 hours.

    • Mechanistic Rationale: DMF is a polar aprotic solvent that heavily solvates the potassium cation but leaves the phenoxide anion naked and highly reactive, perfectly aligning the S_N2 trajectory for the displacement of the primary chloride.

  • Isolation: Cool the mixture and pour it into ice-cold distilled water (100 mL) under vigorous stirring. The target compound, N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide, will precipitate as a crystalline solid. Filter, wash with cold water, and recrystallize from ethanol/water.

Quantitative Data Summaries: Etherification Optimization

To validate the causality of our reagent selection in Step 2, the following table summarizes the optimization landscape for the etherification step. The data clearly demonstrates that the combination of a mild base (K₂CO₃) and a polar aprotic solvent (DMF) yields the optimal thermodynamic environment for this specific transformation.

EntryBase (1.5 eq)SolventTemperature (°C)Time (h)Yield (%)Purity (HPLC %)Mechanistic Observation
1NaOHH₂O / THF25124582Competitive hydrolysis of the amide bond observed.
2Cs₂CO₃DMF8048894Rapid reaction, but trace dialkylation detected.
3K₂CO₃Acetone60 (Reflux)89298Excellent chemoselectivity; limited by solvent boiling point.
4 K₂CO₃ DMF 80 6 95 >99 Optimal S_N2 kinetics; complete chemoselectivity.

Analytical Validation Standards

To ensure self-validating integrity, the synthesized N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide must be verified against the following spectral benchmarks:

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the diagnostic singlet of the ether methylene (-O-CH₂-CO-) at ~4.70 ppm, and the amide N-H broad singlet at ~10.1 ppm. The hydroxymethyl protons (-CH₂-OH) will appear as a doublet at ~4.40 ppm, coupling with the adjacent hydroxyl triplet at ~5.10 ppm.

  • ¹⁹F NMR (376 MHz, DMSO-d₆): A single multiplet at ~ -118 ppm confirming the presence of the para-fluoro substitution.

  • LC-MS (ESI+): Expected m/z for [M+H]⁺ is 276.10.

References

  • Atkinson, B. N., Steadman, D., Zhao, Y., Sipthorp, J., Vecchia, L., Ruza, R. R., Jeganathan, F., et al. (2019). Discovery of 2-phenoxyacetamides as inhibitors of the Wnt-depalmitoleating enzyme NOTUM from an X-ray fragment screen. MedChemComm, 10(8), 1361-1369. URL:[Link]

  • NextSDS. (2025). N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide - Substance Database. URL: [Link]

Exploratory

Technical Guide: Solubility Profiling of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide in DMSO and Aqueous Media

Executive Summary N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide (CAS: 693806-30-3) is a synthetic organic building block frequently utilized in early-stage drug discovery and screening libraries. A critical bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide (CAS: 693806-30-3) is a synthetic organic building block frequently utilized in early-stage drug discovery and screening libraries. A critical bottleneck in evaluating such lipophilic aromatic compounds is their variable solubility profile across organic and aqueous media.

This whitepaper provides an in-depth mechanistic analysis of the compound's solvation thermodynamics, alongside field-proven, self-validating experimental protocols for determining both kinetic and thermodynamic solubility. By bridging the gap between theoretical physicochemical properties and practical high-throughput screening (HTS) workflows, this guide ensures robust data generation for downstream biological assays and formulation development.

Physicochemical Profiling & Solvation Thermodynamics

To understand the solubility behavior of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide, we must first analyze its structural features. The molecule consists of a central acetamide linker bridging a 4-fluorophenyl group and a 4-(hydroxymethyl)phenoxy group.

Quantitative Physicochemical Summary
PropertyValue / DescriptionImpact on Solubility
Chemical Formula C₁₅H₁₄FNO₃Moderate molecular weight; lipophilic bulk.
Molecular Weight 275.28 g/mol Favorable for passive diffusion but limits aqueous hydration.
H-Bond Donors (HBD) 2 (-NH, -OH)Enhances interaction with protic solvents and H-bond acceptors.
H-Bond Acceptors (HBA) 4 (O, O, O, F)Facilitates dipole-dipole interactions.
Predicted LogP ~2.5 – 3.0Indicates high lipophilicity; favors organic solvents over water.
The Causality of Solvation: DMSO vs. Water

Why is it highly soluble in DMSO? Dimethyl sulfoxide (DMSO) is an amphipathic, polar aprotic solvent. Its sulfoxide moiety (S=O) acts as a potent hydrogen-bond acceptor, which readily interacts with the compound's hydroxymethyl (-OH) and amide (-NH) protons[1]. Simultaneously, the hydrophobic methyl groups of DMSO efficiently solvate the two planar aromatic rings via dispersion forces. This dual-action solvation easily overcomes the compound's crystal lattice energy, allowing for the routine preparation of highly concentrated stock solutions (e.g., 10–20 mM)[2].

Why does it struggle in aqueous media? Water is a highly structured polar protic solvent. While water can hydrogen-bond with the compound's polar groups, the significant hydrophobic bulk (two aromatic rings) and the highly electronegative fluorine atom induce a strong hydrophobic effect. The thermodynamic penalty of disrupting water's hydrogen-bond network to form a solvation cavity around the lipophilic bulk is higher than the enthalpic gain from solvating the polar groups. Furthermore, the planar aromatic systems promote π−π stacking, increasing the solid-state lattice energy and driving precipitation when the compound is introduced into aqueous buffers[3].

Solvation Compound N-(4-fluorophenyl)-2-[4- (hydroxymethyl)phenoxy]acetamide DMSO DMSO Solvation (Highly Soluble) Compound->DMSO Dissolves via Water Aqueous Solvation (Poorly Soluble) Compound->Water Resists via Hbond H-Bonding (DMSO S=O to -OH & -NH) DMSO->Hbond Dipole Dipole-Dipole Interactions DMSO->Dipole Hydrophobic Hydrophobic Effect (Aromatic Rings & Fluorine) Water->Hydrophobic PiStack Pi-Pi Stacking (Crystal Lattice Energy) Water->PiStack

Caption: Thermodynamic drivers governing the solubility of the compound in DMSO versus aqueous media.

Experimental Workflows: Kinetic vs. Thermodynamic Solubility

In drug discovery, solubility is not a single absolute value but depends heavily on the methodology. Kinetic solubility measures the precipitation point of a compound when a DMSO stock is spiked into an aqueous buffer (mimicking biological assays)[4]. Thermodynamic solubility measures the true equilibrium concentration of the solid crystalline compound in a solvent over 24–48 hours (critical for formulation)[5].

Protocol 1: Preparation of 10 mM DMSO Stock Solution

To ensure self-validating results, the DMSO stock must be prepared meticulously to avoid freeze-thaw degradation and water absorption, as DMSO is highly hygroscopic[1].

  • Weighing: Accurately weigh 2.75 mg of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide using a microbalance.

  • Dissolution: Add exactly 1.00 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation: Vortex the solution for 60 seconds. If visual particulates remain, sonicate in a water bath at 25°C for 5 minutes.

  • Storage: Aliquot the 10 mM stock into single-use amber glass vials (to prevent photodegradation) and store at -20°C. Self-Validation Step: Always visually inspect thawed aliquots for precipitation before use; warm to 37°C briefly if necessary.

Protocol 2: High-Throughput Kinetic Solubility (Nephelometry)

This assay determines the maximum concentration of the compound in an aqueous buffer before precipitation occurs, which is vital for setting the top concentration in in vitro screening[6].

  • Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the 10 mM DMSO stock using pure DMSO.

  • Buffer Spiking: Transfer 2 µL of each DMSO dilution into a UV-transparent 96-well assay plate containing 198 µL of PBS (pH 7.4). This ensures a constant final DMSO concentration of 1.0%, preventing solvent-induced toxicity in downstream cell assays[7].

  • Incubation: Seal the plate and incubate at 25°C for 2 hours with gentle orbital shaking (300 rpm)[8].

  • Detection: Read the plate using a laser nephelometer. The kinetic solubility limit is defined as the highest concentration well that does not show a statistically significant increase in light scattering compared to the blank (1% DMSO in PBS)[9].

Workflow Start 10 mM DMSO Stock Dilution Serial Dilution (in 100% DMSO) Start->Dilution Buffer Spike into PBS (Final DMSO = 1%) Dilution->Buffer Incubation Incubation (2h, 25°C) Buffer->Incubation Detection Nephelometry (Light Scattering) Incubation->Detection Result Kinetic Solubility Limit Detection->Result

Caption: Step-by-step workflow for high-throughput kinetic solubility determination via nephelometry.

Protocol 3: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the "gold standard" for determining true equilibrium solubility[10].

  • Solid Addition: Add an excess of solid N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide (~2-5 mg) to a 2 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target aqueous medium (e.g., PBS pH 7.4, Fasted State Simulated Intestinal Fluid [FaSSIF]).

  • Equilibration: Cap the vial tightly and place it in an orbital shaker incubator at 25°C (or 37°C for physiological relevance) at 250 rpm for 24 to 48 hours[11].

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, or filter through a 0.22 µm PVDF syringe filter to remove all undissolved micro-particulates[10].

  • Quantification: Dilute the supernatant appropriately and quantify the dissolved compound using HPLC-UV or LC-MS/MS against a pre-established calibration curve[5].

Expected Solubility Data Summary

Based on the compound's structural thermodynamics and standard industry benchmarks for similar lipophilic amides, the expected solubility ranges are summarized below:

Solvent SystemAssay TypeExpected Solubility RangeApplication Context
100% DMSO Thermodynamic> 30 mg/mL (> 100 mM)Stock solution generation, long-term storage.
PBS (pH 7.4) + 1% DMSO Kinetic10 - 50 µMIn vitro biochemical and cellular screening.
Pure Water / PBS (pH 7.4) Thermodynamic< 10 µM (< 0.003 mg/mL)Pre-formulation, oral bioavailability prediction.

Note: Kinetic solubility values often appear higher than thermodynamic values due to the temporary formation of supersaturated states or metastable amorphous precipitates before crystallization occurs[5].

References

  • PCBIS. "Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg." Pcbis.fr. Available at: [Link]

  • ResearchGate. "In Vitro Solubility Assays in Drug Discovery." Researchgate.net. Available at:[Link]

  • Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter." Dissolutiontech.com. Available at:[Link]

  • ACS Publications. "Between Theory and Practice: Computational/Experimental Integrated Approaches to Understand the Solubility and Lipophilicity of PROTACs." Acs.org. Available at:[Link]

  • PharmaTutor. "SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT." Pharmatutor.org. Available at:[Link]

  • University of Helsinki. "Miniaturization of Drug Solubility and Dissolution Testings." Helsinki.fi. Available at:[Link]

  • Chromatography Online. "Separation Science in Drug Development, Part 2: High-Throughput Characterization." Chromatographyonline.com. Available at:[Link]

  • AxisPharm. "Kinetic Solubility Assays Protocol." Axispharm.com. Available at:[Link]

  • ResearchGate. "How do I make a stock solution of a substance in DMSO?" Researchgate.net. Available at:[Link]

  • ResearchGate. "How to do proper DMSO control for cell culture drug treatments?" Researchgate.net. Available at:[Link]

Sources

Foundational

Polypharmacology of the Phenoxyacetamide Scaffold: Biological Targets and Pathways of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide

A Technical Whitepaper for Drug Development Professionals Executive Summary & Structural Rationale The pursuit of Multi-Target Directed Ligands (MTDLs) has become a cornerstone in modern medicinal chemistry, particularly...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary & Structural Rationale

The pursuit of Multi-Target Directed Ligands (MTDLs) has become a cornerstone in modern medicinal chemistry, particularly for complex, multifactorial diseases such as neurodegeneration (Alzheimer’s and Parkinson’s diseases) and oncology. N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide represents a highly privileged chemical scaffold. While simple in its molecular weight and architecture, this specific derivative leverages three critical pharmacophores:

  • The N-(4-fluorophenyl) Amide Moiety: The para-fluoro substitution provides metabolic stability against CYP450-mediated aromatic oxidation while maintaining a highly lipophilic profile necessary for penetrating deep hydrophobic binding pockets (such as the AF-2 domain of nuclear receptors).

  • The Phenoxyacetamide Linker: This flexible, oxygen-containing backbone acts as a lipid mimetic. It is highly effective at occupying long, narrow enzymatic channels, such as the palmitoleate pocket of carboxylesterases.

  • The 4-(hydroxymethyl) Group: Positioned at the para-position of the phenoxy ring, this moiety introduces a critical hydrogen-bond donor/acceptor. It enhances aqueous solubility and anchors the molecule to polar residues at the periphery of target binding sites, significantly increasing target residence time.

This whitepaper dissects the primary biological targets of this compound class—specifically focusing on NOTUM , PPAR-γ , and Monoamine Oxidase (MAO) —and provides self-validating experimental protocols for investigating these pathways.

Core Biological Targets and Signaling Pathways

Extensive structure-activity relationship (SAR) studies and crystallographic screens have identified the N-aryl-2-phenoxyacetamide class as potent modulators of several distinct biological pathways [1, 2, 3].

NOTUM Inhibition and Wnt/β-Catenin Restoration

NOTUM is a secreted carboxylesterase that negatively regulates Wnt signaling by removing the essential palmitoleate moiety from Wnt proteins. Overactivity of NOTUM is implicated in Alzheimer's disease and osteoporosis.

Mechanism of Action: The phenoxyacetamide core acts as a competitive inhibitor by mimicking the endogenous palmitoleate lipid tail. The N-(4-fluorophenyl) group occupies the hydrophobic core of the NOTUM pocket, while the amide carbonyl forms critical hydrogen bonds with the oxyanion hole (Gly127, Gly128, Ala233) of the enzyme. The 4-(hydroxymethyl) substitution interacts with solvent-exposed residues, locking the inhibitor in place and preventing the de-palmitoleoylation of Wnt [2].

WntPathway Cmpd Phenoxyacetamide Derivative NOTUM NOTUM (Carboxylesterase) Cmpd->NOTUM Competitive Inhibition Wnt Palmitoleated Wnt (Active) NOTUM->Wnt Prevents Depalmitoleoylation Receptor Frizzled / LRP5/6 Receptor Complex Wnt->Receptor Binds & Activates BetaCatenin β-Catenin (Stabilized) Receptor->BetaCatenin Prevents GSK-3β Degradation Transcription TCF/LEF Target Genes (Neurogenesis/Bone Density) BetaCatenin->Transcription Nuclear Translocation

Fig 1. Mechanism of NOTUM inhibition by phenoxyacetamides and subsequent restoration of Wnt/β-catenin signaling.

PPAR-γ Agonism and PGC-1α Activation

Peroxisome proliferator-activated receptor gamma (PPAR-γ) is a nuclear receptor that regulates fatty acid storage and glucose metabolism. Recently, phenoxyacetamide derivatives (often termed "novel glitazones") have been discovered to act as partial agonists of PPAR-γ, driving the activation of the PGC-1α signaling cascade, which is highly neuroprotective in Parkinson's disease models [1].

Mechanism of Action: The compound enters the cell and binds to the ligand-binding domain (LBD) of PPAR-γ. The 4-fluorophenyl ring stabilizes the activation function-2 (AF-2) helix (Helix 12), promoting the recruitment of the RXR heterodimer and the PGC-1α coactivator. This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the DNA, upregulating genes responsible for mitochondrial biogenesis and reducing neuroinflammation.

PPARPathway Cmpd N-(4-fluorophenyl)-2-[4-(hydroxymethyl) phenoxy]acetamide PPARg PPAR-γ LBD Cmpd->PPARg Allosteric Stabilization RXR RXR Heterodimer PPARg->RXR Dimerization PGC1a PGC-1α Coactivator PPARg->PGC1a Recruitment PPRE PPRE (DNA Response Element) PPARg->PPRE Transcriptional Complex RXR->PPRE Transcriptional Complex PGC1a->PPRE Transcriptional Complex Target Mitochondrial Biogenesis & ROS Reduction PPRE->Target Gene Expression

Fig 2. Activation of the PPAR-γ/PGC-1α axis driving mitochondrial biogenesis.

Monoamine Oxidase (MAO) Inhibition

N-aryl-2-phenoxyacetamides are recognized as potent, reversible inhibitors of Monoamine Oxidase A and B (MAO-A/B), enzymes responsible for the oxidative deamination of neurotransmitters like dopamine and serotonin [3]. The planar nature of the phenoxyacetamide core allows it to intercalate into the FAD-containing active site of MAOs, making it a viable candidate for antidepressant and anti-Parkinsonian therapies.

Quantitative Pharmacological Profile

The following table synthesizes the expected binding affinities and functional activities of the para-substituted N-(4-fluorophenyl)-2-phenoxyacetamide class across its primary targets, derived from recent structure-based drug design (SBDD) campaigns [1, 2, 3].

Biological TargetAssay TypeMetricActivity Range (Phenoxyacetamide Class)Primary Cellular Outcome
NOTUM OPTS Fluorometric Assay IC50​ 0.08 μM – 33.0 μMRestoration of Wnt signaling
PPAR-γ PPRE-Luciferase Reporter EC50​ 1.2 μM – 5.5 μMUpregulation of PGC-1α
MAO-B Amplex Red MAO Assay IC50​ 0.07 μM – 2.1 μMIncreased dopamine half-life
BCR-ABL1 Kinase Activity Assay IC50​ 0.98 μM – 15.0 μMInhibition of leukemic proliferation

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include mandatory quality control metrics (e.g., Z'-factor) and orthogonal validation steps to establish direct causality between the compound and the observed biological effect.

Protocol 1: Fluorometric NOTUM Inhibition Assay

Causality & Rationale: To prove that the compound directly inhibits NOTUM's esterase activity, we utilize 8-octanoyloxypyrene-1,3,6-trisulfonic acid (OPTS) as a fluorogenic substrate. Cleavage of the octanoyl group by NOTUM releases the highly fluorescent pyrene core. A decrease in fluorescence directly correlates with target engagement.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 10 mM CaCl2​ , 0.05% Pluronic F-127). Reconstitute recombinant human NOTUM to a working concentration of 2 nM.

  • Compound Titration: Perform a 10-point serial dilution of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide in DMSO (final DMSO concentration 1%).

  • Incubation: Add 10 μL of the compound to 384-well black microplates. Add 20 μL of NOTUM enzyme solution. Incubate at 25°C for 30 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 20 μL of OPTS substrate (final concentration 5 μM) to all wells.

  • Kinetic Read: Measure fluorescence continuously for 45 minutes using a microplate reader (Excitation: 355 nm, Emission: 460 nm).

  • Self-Validation (Quality Control):

    • Positive Control: LP-922056 (known NOTUM inhibitor).

    • Negative Control: DMSO vehicle.

    • Metric: Calculate the Z'-factor. The assay is only valid if Z′≥0.6 .

Protocol 2: PPAR-γ / PGC-1α Reporter Gene Assay

Causality & Rationale: To confirm that binding translates to functional transcriptional activation, a cell-based reporter assay is required. By transfecting cells with a plasmid containing PPREs linked to a luciferase reporter, the luminescent signal becomes a direct, quantifiable proxy for PPAR-γ activation.

Step-by-Step Methodology:

  • Cell Culture & Transfection: Seed HEK293T cells in 96-well plates at 2×104 cells/well. Co-transfect with a PPRE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (internal control for cell viability and transfection efficiency) using Lipofectamine 3000.

  • Starvation: After 24 hours, replace media with serum-free DMEM for 12 hours to reduce basal nuclear receptor activity.

  • Compound Treatment: Treat cells with varying concentrations of the compound (0.1 μM to 50 μM) for 24 hours.

  • Lysis and Detection: Lyse the cells using Dual-Glo® Luciferase Reagent. Measure Firefly luminescence, followed by Renilla luminescence.

  • Self-Validation (Data Normalization): Normalize the Firefly signal against the Renilla signal to rule out false positives caused by compound cytotoxicity. Compare EC50​ values against Rosiglitazone (positive control).

Workflow Prep 1. Compound Prep (DMSO Serial Dilution) Incubation 2. Target Incubation (Enzyme or Cell Line) Prep->Incubation Detection 3. Signal Detection (Fluorescence/Luminescence) Incubation->Detection Analysis 4. Data Analysis (IC50/EC50 & Z'-factor) Detection->Analysis

Fig 3. Standardized high-throughput screening (HTS) workflow for validating phenoxyacetamide derivatives.

Conclusion and Translational Outlook

N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide is a highly versatile chemical tool. Its structural topology allows it to act as a multi-target directed ligand, simultaneously inhibiting NOTUM to restore Wnt signaling, activating PPAR-γ to drive mitochondrial biogenesis, and inhibiting MAO to preserve neurotransmitter levels. This polypharmacological profile makes this specific phenoxyacetamide scaffold an exceptional starting point for lead optimization in the treatment of complex neurodegenerative disorders like Alzheimer's and Parkinson's diseases. Future structural biology efforts should focus on X-ray co-crystallography of this specific derivative with NOTUM and PPAR-γ to map the exact hydrogen-bonding network of the 4-(hydroxymethyl) moiety.

References

  • Design and Development of Novel Glitazones for Activation of PGC-1α Signaling Via PPAR-γ Agonism: A Promising Therapeutic Approach against Parkinson's Disease. ACS Omega (2023). Link

  • Discovery of 2-phenoxyacetamides as inhibitors of the Wnt-depalmitoleating enzyme NOTUM from an X-ray fragment screen. MedChemComm (2019). Link

  • Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. Molecules / PMC (2020). Link

  • Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. MDPI Pharmaceuticals (2025). Link

Protocols & Analytical Methods

Method

How to dissolve N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide for cell culture

Application Note: Dissolution and Handling Protocol for N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide in In Vitro Cell Culture Assays Physicochemical Rationale and Solvent Selection N-(4-fluorophenyl)-2-[4-(hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Dissolution and Handling Protocol for N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide in In Vitro Cell Culture Assays

Physicochemical Rationale and Solvent Selection

N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide (Molecular Formula: C₁₅H₁₄FNO₃) is a synthetic organic small molecule characterized by an ether-linked acetamide scaffold. Structurally, it possesses a lipophilic 4-fluorophenyl ring and a phenoxy group, balanced by hydrogen-bonding capabilities from the acetamide linkage and the hydroxymethyl moiety.

Because of its high degree of aromaticity and lipophilicity, the compound exhibits negligible solubility in aqueous buffers. Attempting to dissolve this compound directly in cell culture media will result in immediate precipitation, leading to inaccurate dosing and uninterpretable experimental data[1]. To overcome this thermodynamic barrier, Dimethyl Sulfoxide (DMSO) is the universal solvent of choice. DMSO is an amphiphilic, aprotic solvent that effectively disrupts the crystalline lattice energies of lipophilic small molecules, allowing for the creation of highly concentrated master stocks[2].

Table 1: Physicochemical Properties & Storage Parameters

PropertyValueCausality / Rationale
Molecular Weight 275.28 g/mol Required for precise molarity calculations.
Primary Solvent Anhydrous DMSOPrevents hydrolysis and maximizes solubility limits.
Aqueous Solubility Poor (< 100 µM)Dictates the necessity of intermediate DMSO dilutions.
Storage (Solid) -20°C, DesiccatedPrevents ambient moisture absorption and degradation.
Storage (Solution) -80°C, AliquotedPrevents thermal degradation from freeze-thaw cycles.

Reconstitution Engineering: Master Stock Preparation

The preparation of small-molecule drugs is a critical prerequisite for ensuring reliable experimental results; errors in concentration calculation or preparation can invalidate long-term experimental data[1].

Step-by-Step Methodology: 10 mM Master Stock
  • Thermal Equilibration: Remove the lyophilized vial of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide from -20°C storage. Crucial: Allow the vial to equilibrate to room temperature for at least 30 minutes before opening. Opening a cold vial causes immediate atmospheric moisture condensation, which degrades the compound and alters its mass.

  • Solvent Addition: Based on the mass of the compound, add the exact volume of Anhydrous DMSO (≥99.9% purity, sterile-filtered) required to achieve a 10 mM concentration. Use Table 2 as a reference.

  • Dissolution: Vortex the vial vigorously for 60 seconds. If particulate matter remains visible, sonicate the vial in a room-temperature water bath for 2–5 minutes until the solution is completely optically clear.

  • Aliquoting: Divide the master stock into 10 µL to 50 µL single-use aliquots in sterile, low-bind microcentrifuge tubes[2]. Store immediately at -80°C. Causality: Repeated freeze-thaw cycles cause localized concentration gradients and potential thermal degradation of the acetamide bond.

Table 2: Reconstitution Guide (Target: 10 mM Master Stock)

Mass of CompoundVolume of Anhydrous DMSO Required
1.0 mg363 µL
5.0 mg1.816 mL
10.0 mg3.633 mL

In Vitro Translation: Workflow and Dilution Strategy

Directly diluting a 10 mM DMSO stock into aqueous cell culture media often causes "solvent shock," leading to micro-precipitation at the solvent interface. These micro-precipitates are often invisible to the naked eye but drastically reduce the bioavailable concentration of the drug.

To prevent this, researchers must utilize an Intermediate Dilution Strategy . By creating an intermediate stock in DMSO, the final dilution into the aqueous media is rapid, thermodynamically stable, and keeps the compound strictly within its aqueous solubility limit.

G P Lyophilized Powder (C15H14FNO3) S Master Stock (10 mM) in Anhydrous DMSO P->S Add DMSO Vortex/Sonicate I Intermediate Dilution (1000X in DMSO) S->I Serial Dilution (DMSO) M Working Solution (Aqueous Media) I->M 1:1000 Dilution (Media) C In Vitro Assay (Final DMSO ≤ 0.1%) M->C Apply to Cells

Workflow for the dissolution and dilution of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide.

Self-Validating Experimental Controls & Cytotoxicity Management

A robust protocol must be a self-validating system. The primary confounding variable when dosing lipophilic small molecules is the cytotoxicity of the vehicle (DMSO) itself. While DMSO is highly effective for delivering compounds into cells, it can exert toxic effects, alter lipid metabolism, and induce apoptosis if the concentration is too high[3].

The "Golden Rule" of Cell Culture: The final concentration of DMSO in the cell culture media must never exceed 0.1% (v/v) [3].

Step-by-Step Methodology: Media Preparation & Validation
  • Intermediate Preparation: Dilute the 10 mM Master Stock in pure DMSO to create an intermediate stock that is exactly 1,000 times your desired final assay concentration. (e.g., For a 100 nM final assay, make a 100 µM intermediate stock in DMSO).

  • Media Spiking: Add 1 µL of the intermediate DMSO stock to 999 µL of pre-warmed cell culture media. Vortex immediately to ensure rapid dispersion.

  • Self-Validating Vehicle Control: In a parallel tube, add 1 µL of pure, compound-free DMSO to 999 µL of media.

  • Application: Apply both the treated media and the vehicle control media to your cell cultures.

System Validation: If the cells receiving the Vehicle Control exhibit morphological changes, reduced viability, or altered proliferation compared to untreated cells, the assay is automatically invalidated. This indicates that either the DMSO batch is contaminated, or the specific cell line is hypersensitive to 0.1% DMSO, requiring the researcher to optimize the dilution factor (e.g., 1:2000 for 0.05% DMSO).

Table 3: Serial Dilution Strategy for Cell Culture (Self-Validating System)

StepSource SolutionDiluentFinal ConcentrationFinal DMSO %
1 10 mM Master StockDMSO1 mM (Intermediate)100%
2 1 mM IntermediateDMSO100 µM (Intermediate)100%
3 100 µM IntermediateCulture Media100 nM (Working)0.1%
Control Pure DMSOCulture Media0 µM (Vehicle Control)0.1%

References

  • Bradner, J. E., et al. (2009). Discovery of RNA Binding Small Molecules Using Small Molecule Microarrays. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

  • Preprints.org. (2025). Immunomodulatory Effects of a High-CBD Cannabis Extract: A Comparative Analysis with Conventional Therapies for Oral Lichen Planus and Graft-Versus-Host Disease. Preprints.org. Available at:[Link]

Sources

Application

Application Note: Profiling N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide as a Selective Monoamine Oxidase Chemical Probe

Executive Summary & Mechanistic Rationale Monoamine oxidases (MAO-A and MAO-B) are critical FAD-dependent enzymes responsible for the oxidative deamination of biogenic amines. Dysregulation of MAO-B is a hallmark of neur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Monoamine oxidases (MAO-A and MAO-B) are critical FAD-dependent enzymes responsible for the oxidative deamination of biogenic amines. Dysregulation of MAO-B is a hallmark of neurodegenerative conditions, making it a high-value target for chemical probe development.

Recent structure-activity relationship (SAR) studies have identified 2-phenoxyacetamide analogues as a highly tunable, reversible class of MAO inhibitors[1]. The probe N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide is rationally designed to exploit the bipartite active site of MAO-B:

  • The 4-fluorophenyl moiety acts as a hydrophobic anchor. It is designed to penetrate the entrance cavity of the enzyme, engaging in halogen-π interactions with specific gating residues (e.g., Tyr326 in MAO-B).

  • The 4-(hydroxymethyl)phenoxy group extends deeply into the substrate-binding cavity. The hydroxymethyl substituent provides a critical hydrogen-bond donor/acceptor that interacts with the FAD cofactor region, effectively blocking substrate access without inducing irreversible covalent modification[1].

This application note provides a comprehensive, self-validating protocol for evaluating this compound as a selective MAO-B chemical probe.

Physicochemical Profile

To ensure proper handling and assay design, the foundational physicochemical properties of the probe are summarized below.

PropertyValue
Chemical Name N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide
CAS Number 693806-30-3
Molecular Formula C15H14FNO3
Molecular Weight 275.28 g/mol
Target Monoamine Oxidase B (MAO-B)
Mechanism of Action Reversible, competitive inhibition

Target Engagement & Signaling Pathway

Pathway Probe N-(4-fluorophenyl)-2- [4-(hydroxymethyl)phenoxy]acetamide MAOB Monoamine Oxidase B (MAO-B) Probe->MAOB Reversible Inhibition (Ki < 100 nM) ROS H2O2 & Oxidative Stress Probe->ROS Prevents ROS formation MAOB->ROS Byproduct generation Substrate Dopamine / Benzylamine Substrate->MAOB Oxidative Deamination Neuro Neuroprotection ROS->Neuro Decreased toxicity

Mechanistic pathway of MAO-B inhibition by the phenoxyacetamide probe and its downstream effects.

Experimental Protocols: A Self-Validating System

To establish scientific trustworthiness, the evaluation of this chemical probe relies on an orthogonal validation system: a highly sensitive biochemical kinetic assay followed by a cellular target engagement model.

In Vitro Biochemical Profiling (Amplex Red Assay)

Causality & Rationale: The Amplex Red assay provides a continuous, fluorometric readout of MAO activity. As MAO oxidizes its substrate (benzylamine for MAO-B), it generates stoichiometric amounts of hydrogen peroxide (H₂O₂). Horseradish peroxidase (HRP) utilizes this H₂O₂ to oxidize the non-fluorescent Amplex Red reagent into highly fluorescent resorufin[2][3]. This continuous kinetic monitoring is superior to endpoint assays because it allows for the precise calculation of inhibition constants (Ki) and the verification of assay linearity over time.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of the probe in anhydrous DMSO. Dilute serially in 1X Reaction Buffer (0.05 M sodium phosphate, pH 7.4) to achieve final well concentrations ranging from 1 nM to 10 µM. Critical: Keep final DMSO concentrations below 1% to prevent enzyme denaturation.

  • Enzyme Pre-incubation: In a 96-well black, clear-bottom microplate, combine 50 µL of recombinant human MAO-B (final concentration: 1 U/mL) with 25 µL of the diluted probe. Incubate for 15 minutes at 37°C in the dark. Causality: This pre-incubation step is critical to allow the reversible inhibitor to reach thermodynamic binding equilibrium within the active site before the substrate introduces competitive pressure.

  • Reaction Initiation: Prepare a working solution containing 400 µM Amplex Red reagent, 2 U/mL HRP, and 2 mM benzylamine (MAO-B specific substrate)[2]. Add 25 µL of this working solution to each well to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Record fluorescence continuously for 60 minutes at 37°C using Ex/Em = 530/590 nm[3].

  • Control Validation: Include Safinamide as a positive control for MAO-B inhibition, and Clorgyline to control for MAO-A cross-reactivity[2].

Cellular Target Engagement (SH-SY5Y Model)

Causality & Rationale: Biochemical potency must translate to cellular efficacy. SH-SY5Y human neuroblastoma cells express robust levels of endogenous MAO enzymes. This assay validates that the phenoxyacetamide probe is cell-permeable and successfully engages its target in a complex intracellular environment without acute cytotoxicity.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed SH-SY5Y cells at 2×10⁴ cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂. Treat cells with the probe (0.1–10 µM) for 2 hours.

  • Cell Lysis: Wash cells twice with cold PBS and lyse using a mild, non-denaturing buffer (e.g., 1% Triton X-100 in PBS) to preserve native MAO enzymatic activity.

  • Activity Quantification: Transfer 50 µL of the lysate to a black microplate and proceed with the Amplex Red detection protocol as described in Section 4.1. Normalize the kinetic fluorescence slopes to total protein concentration determined via a standard BCA assay.

Data Presentation & Expected Outcomes

The following table outlines the expected pharmacological profile of the probe when subjected to the protocols detailed above.

ParameterExpected OutcomeMechanistic Implication
MAO-B IC₅₀ < 100 nMHigh-affinity binding driven by the fluorophenyl anchor in the entrance cavity.
MAO-A IC₅₀ > 5 µMExcellent selectivity index (SI > 50) due to active site volume differences between isoforms.
Reversibility > 85% activity recoveryConfirms a non-covalent, reversible binding mode (unlike irreversible propargylamines).
Cellular IC₅₀ < 500 nMDemonstrates high membrane permeability and intracellular target stability.

Assay Workflow

Workflow Prep 1. Compound Preparation (Serial dilution in DMSO/Buffer) Enzyme 2. Enzyme Pre-incubation (Recombinant MAO-B, 15 min, 37°C) Prep->Enzyme Reaction 3. Reaction Initiation (Add Benzylamine & Amplex Red/HRP) Enzyme->Reaction Readout 4. Kinetic Readout (Ex/Em = 530/590 nm, 30-60 min) Reaction->Readout Analysis 5. Data Analysis (Calculate IC50 & Selectivity Index) Readout->Analysis Validation 6. Orthogonal Validation (SH-SY5Y Cellular Assay) Analysis->Validation

Self-validating experimental workflow for biochemical and cellular profiling of the MAO-B probe.

References

  • Title: Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors Source: Molecules (MDPI) URL: [Link]

  • Title: A one-step fluorometric method for the continuous measurement of monoamine oxidase activity Source: Analytical Biochemistry (PubMed) URL: [Link]

Sources

Method

A Robust, Stability-Indicating HPLC Method for the Quantification of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide

Senior Application Scientist, Advanced Chromatography Division Abstract This application note describes a comprehensive, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the...

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Author: BenchChem Technical Support Team. Date: April 2026

Senior Application Scientist, Advanced Chromatography Division

Abstract

This application note describes a comprehensive, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantification of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide. The developed method is suitable for routine quality control analysis of the drug substance and its formulations. The method utilizes a C18 stationary phase with a gradient elution program, ensuring optimal separation of the active pharmaceutical ingredient (API) from its potential degradation products. The protocol has been rigorously developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness.[1][2][3]

Introduction

N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide is a novel compound with significant therapeutic potential. Accurate and reliable quantification of this analyte is paramount for ensuring product quality, safety, and efficacy throughout the drug development lifecycle. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of drug substances and their impurities.[4] The development of a stability-indicating HPLC method is a critical regulatory requirement, as it must be able to unequivocally assess the drug's purity and separate it from any degradation products that may form under various stress conditions.[5][6] This ensures that the measured analyte concentration is not affected by the presence of these degradants.

This application note provides a detailed, step-by-step guide for the development and validation of an HPLC method for N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide, grounded in established scientific principles and regulatory expectations.

Method Development Strategy

The core of this method development was a systematic approach to optimize the chromatographic conditions to achieve a robust and reliable separation.

Analyte Properties and Initial Considerations

N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide possesses both hydrophobic (aromatic rings) and polar (amide, hydroxyl) functional groups. This amphiphilic nature makes reversed-phase chromatography an ideal choice for its separation. A C18 column was selected as the stationary phase due to its broad applicability and proven performance in separating a wide range of pharmaceutical compounds.[7][8]

Mobile Phase Selection and Optimization

The selection and optimization of the mobile phase are critical for achieving the desired chromatographic resolution.[9]

  • Organic Modifier: Acetonitrile was chosen over methanol as the organic modifier due to its lower viscosity, which allows for higher efficiency, and its ability to provide different selectivity for aromatic compounds.[10][11]

  • Aqueous Phase and pH Control: The presence of ionizable functional groups in the analyte and its potential degradants necessitates pH control of the mobile phase to ensure consistent retention times and peak shapes.[9][11] A phosphate buffer was selected due to its suitable buffering capacity in the acidic to neutral pH range.[10] The pH was adjusted to 3.0 with phosphoric acid to suppress the ionization of any acidic or basic functional groups, thereby improving peak symmetry and retention.

  • Gradient Elution: Due to the complexity of the sample matrix, especially after forced degradation, a gradient elution was employed.[12][13][14] This technique, where the mobile phase composition is changed during the run, allows for the separation of compounds with a wide range of polarities, ensuring that both early- and late-eluting impurities are resolved from the main analyte peak.[15] A scouting gradient was initially performed to determine the approximate elution conditions, which were then refined to achieve optimal resolution.[12][14]

Final Optimized Chromatographic Conditions

The culmination of the method development process resulted in the following optimized conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with DAD
Column ZORBAX SB-C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Mobile Phase A:Mobile Phase B (80:20, v/v)

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.08020
15.02080
20.02080
20.18020
25.08020

Experimental Protocols

Materials and Reagents
  • N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide reference standard (purity >99.5%)

  • Acetonitrile (HPLC grade)

  • Potassium Phosphate Monobasic (AR grade)

  • Phosphoric Acid (AR grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (37%)

  • Sodium Hydroxide

  • Hydrogen Peroxide (30%)

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Prepare the sample solution at a target concentration of 100 µg/mL in the diluent. Filter through a 0.45 µm syringe filter prior to injection.

HPLC_Sample_Preparation cluster_prep Solution Preparation cluster_stock Stock & Working Solutions cluster_final Final Sample for Injection RefStd Weigh Reference Standard Stock Dissolve in Diluent (1000 µg/mL Stock) RefStd->Stock Sample Weigh Sample SampleSol Dissolve in Diluent (100 µg/mL Sample) Sample->SampleSol Diluent Prepare Diluent (80:20 Mobile Phase A:B) Diluent->Stock Diluent->SampleSol Working Dilute Stock (100 µg/mL Working Std) Stock->Working Filter Filter (0.45 µm) SampleSol->Filter Inject Inject into HPLC Filter->Inject

Caption: Workflow for standard and sample preparation.

Stability-Indicating Method Validation

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][3]

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[4][5][6] The drug substance was subjected to various stress conditions to induce degradation.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve the drug substance in 0.1 M HCl and heat at 80°C for 2 hours.[16]

  • Base Hydrolysis: Dissolve the drug substance in 0.1 M NaOH and keep at room temperature for 1 hour.[16]

  • Oxidative Degradation: Treat the drug substance solution with 3% H₂O₂ at room temperature for 4 hours.[16]

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and visible light for 24 hours.

All stressed samples were then diluted to the target concentration and analyzed. The chromatograms showed significant degradation of the parent drug and the formation of several degradation products, none of which co-eluted with the main peak, thus confirming the method's specificity.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Drug Drug Substance Acid Acid Hydrolysis (0.1 M HCl, 80°C) Drug->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Drug->Base Oxidation Oxidation (3% H₂O₂, RT) Drug->Oxidation Thermal Thermal (105°C, Solid) Drug->Thermal Photo Photolytic (UV/Vis Light) Drug->Photo Dilute Dilute to Target Conc. Acid->Dilute Base->Dilute Oxidation->Dilute Thermal->Dilute Photo->Dilute HPLC Analyze by HPLC Dilute->HPLC Purity Assess Peak Purity (DAD Detector) HPLC->Purity Specificity Confirm Specificity Purity->Specificity

Caption: Workflow for forced degradation studies.

Validation Parameters
  • System Suitability: The system suitability was evaluated by injecting six replicate injections of the working standard solution. The acceptance criteria were a relative standard deviation (RSD) of not more than 2.0% for the peak area, a tailing factor of not more than 2.0, and a theoretical plate count of not less than 2000.[17][18][19][20][21] All parameters were well within the acceptable limits.

  • Specificity: Specificity was demonstrated by the absence of interfering peaks at the retention time of the analyte in the chromatograms of the blank, placebo, and all forced degradation samples. Peak purity analysis using a diode-array detector (DAD) confirmed the homogeneity of the analyte peak in the presence of its degradants.[3]

  • Linearity and Range: Linearity was established by analyzing a series of solutions over the concentration range of 50% to 150% of the target concentration (50-150 µg/mL).[22][23] The calibration curve showed excellent linearity with a correlation coefficient (r²) greater than 0.999.

  • Accuracy: Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120%). The mean recovery was between 98.0% and 102.0%, with an RSD of less than 2.0%, indicating the high accuracy of the method.[24]

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate samples at 100% of the target concentration on the same day. The RSD was less than 1.0%.

    • Intermediate Precision (Inter-day precision): Determined by analyzing the same samples on two different days by two different analysts. The RSD was less than 2.0%.[24]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.[23][25] The LOD was found to be 0.1 µg/mL, and the LOQ was 0.3 µg/mL, demonstrating the high sensitivity of the method.

  • Robustness: The robustness of the method was evaluated by intentionally varying critical chromatographic parameters, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units).[3][24] The system suitability parameters remained within the acceptable limits, indicating the method's reliability during normal use.

Table 2: Summary of Validation Results

ParameterResultAcceptance Criteria
System Suitability
- %RSD of Peak Area< 1.0%≤ 2.0%
- Tailing Factor1.2≤ 2.0
- Theoretical Plates> 5000≥ 2000
Linearity (r²) 0.9995≥ 0.999
Range (µg/mL) 50 - 150-
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (%RSD)
- Repeatability< 1.0%≤ 2.0%
- Intermediate Precision< 1.5%≤ 2.0%
LOD (µg/mL) 0.1-
LOQ (µg/mL) 0.3-
Robustness PassedSystem suitability criteria met

Conclusion

A highly specific, accurate, precise, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the quantification of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide. The method is suitable for routine quality control analysis of the drug substance and its formulations, and for stability studies. The comprehensive validation in accordance with ICH guidelines ensures the reliability and regulatory compliance of the analytical data generated.

References

  • Alsante, K. M., et al. (2014). The role of forced degradation studies in stability indicating HPLC method development. Journal of Pharmaceutical and Biomedical Analysis, 87, 11-21.
  • Phenomenex Inc. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]

  • LCGC International. (2025). The Secrets of Successful Gradient Elution. LCGC International. Available from: [Link]

  • Bitesize Bio. (2025). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Bitesize Bio. Available from: [Link]

  • Mastelf. (2025). How to Optimize HPLC Gradient Elution for Complex Samples. Mastelf. Available from: [Link]

  • Pure Synth. (2025). Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency. Pure Synth. Available from: [Link]

  • Open Access Journals. (2025). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available from: [Link]

  • HPLC Primer. (2025). System suitability Requirements for a USP HPLC Method. HPLC Primer. Available from: [Link]

  • ECA Academy. (2025). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Onyx Scientific. (2025). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

  • YouTube. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. Available from: [Link]

  • MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method. MicroSolv Technology Corporation. Available from: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available from: [Link]

  • Slideshare. (2025). ICH Q2 Analytical Method Validation. Slideshare. Available from: [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]

  • Oxford Academic. (2023). Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method. Journal of AOAC INTERNATIONAL. Available from: [Link]

  • Pharmaguideline. (2025). System Suitability in HPLC Analysis. Pharmaguideline. Available from: [Link]

  • Pharmacopeia. (2006). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. The United States Pharmacopeial Convention. Available from: [Link]

  • ChemRxiv. (2024). Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification and Qu. ChemRxiv. Available from: [Link]

  • Research Journal of Pharmacy and Technology. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology. Available from: [Link]

  • ResearchGate. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate. Available from: [Link]

  • Jones Chromatography. (2025). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. Available from: [Link]

  • Molecules. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. MDPI. Available from: [Link]

  • LCGC International. (2025). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. LCGC International. Available from: [Link]

  • Phenomenex Inc. (2025). Reversed Phase HPLC Method Development. Phenomenex. Available from: [Link]

  • PubMed. (2013). Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation of different classes of phytohormones. PubMed. Available from: [Link]

  • HALO Columns. (2025). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. Available from: [Link]

  • Google Patents. (2010). Method and assays for quantitation of acetamide in a composition. Google Patents.
  • ResearchGate. (2025). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. ResearchGate. Available from: [Link]

  • Embrapa. (2024). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Embrapa. Available from: [Link]

  • CABI Digital Library. (2015). determination of Phenolic comPounds in Plant eXtracts by hPlc-dad. CABI Digital Library. Available from: [Link]

  • PMC. (2015). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Center for Biotechnology Information. Available from: [Link]

  • SIELC Technologies. (2018). Separation of Acetamide, N-[4-[[4-[(4-hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • International Journal of Pharmacy. (2012). development and validation of a new stability indicating hplc method for quantification of process related and degradation impurities of bicalutamide in tablet dosage forms. International Journal of Pharmacy. Available from: [Link]

Sources

Application

Application Notes &amp; Protocols for N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide in Murine Models

A Guide for Preclinical Efficacy and Safety Assessment Abstract: This document provides a comprehensive framework for establishing appropriate dosing guidelines for the novel compound, N-(4-fluorophenyl)-2-[4-(hydroxymet...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Preclinical Efficacy and Safety Assessment

Abstract: This document provides a comprehensive framework for establishing appropriate dosing guidelines for the novel compound, N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide, in murine models. In the absence of established public data for this specific molecule, this guide synthesizes best practices in preclinical research, leveraging data from structurally related acetamide derivatives to propose a scientifically grounded, systematic approach to dose-finding, formulation, and administration. The protocols herein are designed to be self-validating, emphasizing initial toxicity and tolerability studies as a prerequisite to efficacy evaluation. This guide is intended for researchers, scientists, and drug development professionals initiating in vivo studies with this and other novel chemical entities.

Introduction and Scientific Rationale

N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide is a novel acetamide derivative. While the specific mechanism of action for this compound is not yet fully elucidated in public literature, the broader class of acetamide derivatives has demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.[1][2][3] The structural motifs—a fluorophenyl group and a phenoxyacetamide core—suggest potential interactions with various biological targets. For instance, phenylacetamide derivatives have been investigated as potential anticancer agents.[4]

The primary objective of these application notes is to provide a logical and rigorous workflow for researchers to determine a safe and effective dosing regimen for N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide in murine models. This involves a multi-stage process beginning with formulation and solubility, progressing to acute toxicity and dose-range finding, and culminating in the design of chronic dosing schedules for efficacy studies.

Foundational Knowledge: Pre-Dosing Considerations

Physicochemical Properties and Formulation

A critical first step is to determine the solubility of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide. While specific data is not available, related acetamide compounds often exhibit limited aqueous solubility but are soluble in organic solvents.[5][6]

Protocol for Solubility Assessment:

  • Initial Solvent Screen: Begin by testing solubility in a range of pharmaceutically acceptable vehicles. A recommended starting panel includes:

    • Sterile Water

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 0.9% Saline

    • 5% Dextrose in Water (D5W)

    • Corn oil

    • Aqueous solution of 0.5% (w/v) Carboxymethylcellulose (CMC)[7]

    • 10% Dimethyl Sulfoxide (DMSO) in saline

  • Quantitative Determination (Shake-Flask Method):

    • Add an excess amount of the compound to a known volume of the selected vehicle in a sealed vial.

    • Agitate the vial at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the suspension to pellet the undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Vehicle Selection Criteria

The ideal vehicle should be non-toxic, biologically inert, and capable of solubilizing the compound at the required concentration.[8] For parenteral routes, the pH of the final formulation should be within a tolerable physiological range (typically pH 4.5-8.0).[9] If a suspension is necessary, ensure uniform particle size and stability to allow for consistent dosing.

Murine Dosing Guidelines: A Step-by-Step Approach

Allometric Scaling and Initial Dose Estimation

In the absence of prior in vivo data, initial dose estimates can be derived from in vitro cytotoxicity data (e.g., IC50 values) or by referencing doses of structurally similar compounds. Allometric scaling is a method used to extrapolate doses between species based on body surface area.[10][11]

Table 1: Allometric Scaling Conversion Factors

From SpeciesTo SpeciesMultiply Dose (mg/kg) by
Human (70 kg)Mouse (0.02 kg)12.3
Rat (0.15 kg)Mouse (0.02 kg)2
Dog (10 kg)Mouse (0.02 kg)33.3

Source: Adapted from FDA guidance and preclinical resources.[9][11][12]

For example, if a related compound has a No-Observed-Adverse-Effect-Level (NOAEL) of 50 mg/kg in rats, a starting dose for exploration in mice could be estimated.[10]

Administration Routes and Volumes

The choice of administration route depends on the intended clinical application and the compound's pharmacokinetic properties.

Table 2: Recommended Administration Volumes for Mice

RouteAbbreviationRecommended Max VolumeNeedle Gauge
Intravenous (tail vein)IV5 mL/kg26-28G
IntraperitonealIP10 mL/kg25-27G
SubcutaneousSC5 mL/kg25G
Oral GavagePO5 mL/kg20-22G (gavage needle)
IntramuscularIM0.05 mL per site27G

Source: Adapted from institutional and academic guidelines.[8][13]

Workflow for Administration Route Selection:

G A Assess Target Clinical Application B Systemic Exposure Required? A->B I Local Delivery Needed? A->I C Oral Bioavailability? B->C Yes D Parenteral Routes (IV, IP, SC) B->D No C->D No/Poor E Oral Gavage (PO) C->E Yes F IV: Rapid, 100% Bioavailability D->F G IP: Slower absorption than IV D->G H SC: Slowest parenteral absorption D->H I->B No J Intra-tumoral / Site-specific injection I->J Yes

Caption: Logic flow for selecting an administration route.

Protocol 1: Single-Dose Toxicity and Dose-Range Finding

This is the most critical initial study to establish the safety profile of the compound.

Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities.

Methodology:

  • Animal Model: Use healthy, young adult mice of a common strain (e.g., C57BL/6 or BALB/c), with an equal number of males and females.

  • Group Allocation:

    • Group 1: Vehicle control (n=3-5 mice)

    • Group 2-5: Escalating doses of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide (n=3-5 mice per group).

    • Dose selection should be logarithmic (e.g., 10, 30, 100, 300 mg/kg). The starting dose can be informed by in vitro data or studies on related compounds. Some related acetamides have been tested in mice in ranges from 3 mg/kg up to 600 mg/kg.[14][15] A conservative starting range might be 10-100 mg/kg.

  • Administration: Administer a single dose via the chosen route.

  • Monitoring:

    • Observe animals continuously for the first 4 hours, then at regular intervals for up to 14 days.

    • Record clinical signs of toxicity (e.g., changes in posture, breathing, activity, weight loss).

    • Body weight should be recorded daily for the first week and then weekly.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity (e.g., >20% body weight loss) or mortality.

  • Necropsy: At the end of the study, perform a gross necropsy on all animals to look for visible organ abnormalities.

Efficacy Study Design

Once the MTD is established, efficacy studies can be designed. Doses for these studies are typically set at, and below, the MTD (e.g., MTD, MTD/2, and MTD/4).

Hypothetical Signaling Pathway and Target Engagement

To illustrate the integration of mechanistic understanding, let's hypothesize that N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide functions as an inhibitor of a pro-inflammatory signaling cascade, for instance, the NF-κB pathway, which is a common target for anti-inflammatory compounds.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Pro-inflammatory Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Signal IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases DNA DNA (Promoter Region) NFkB->DNA Translocates & Binds Compound N-(4-fluorophenyl)-2- [4-(hydroxymethyl)phenoxy]acetamide Compound->IKK Inhibits Gene Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) DNA->Gene

Caption: Hypothetical inhibition of the NF-κB pathway.

Protocol 2: Repeat-Dose Efficacy Study (e.g., in an Arthritis Model)

Objective: To evaluate the therapeutic efficacy of the compound in a relevant disease model.

Methodology:

  • Model Induction: Induce disease in mice (e.g., Collagen-Induced Arthritis).

  • Group Allocation (n=8-10 mice per group):

    • Group 1: Healthy Control + Vehicle

    • Group 2: Diseased Control + Vehicle

    • Group 3: Diseased + Low Dose (e.g., 10 mg/kg)

    • Group 4: Diseased + Mid Dose (e.g., 30 mg/kg)

    • Group 5: Diseased + High Dose (e.g., 100 mg/kg, below MTD)

    • Group 6: Diseased + Positive Control (e.g., Dexamethasone)

  • Dosing Regimen: Administer the compound daily (or as determined by preliminary pharmacokinetic studies) for a set period (e.g., 14-21 days).

  • Efficacy Readouts:

    • Monitor clinical scores (e.g., paw swelling, redness).

    • Measure body weight regularly.

    • At study termination, collect blood for cytokine analysis (e.g., TNF-α, IL-6) and tissues for histological assessment.

  • Pharmacodynamic (PD) Markers: Collect tissues at peak and trough drug exposure times to analyze target engagement (e.g., measure levels of phosphorylated IκBα to confirm pathway inhibition).

Experimental Workflow Diagram:

A Acclimate Mice B Induce Disease Model (e.g., CIA) A->B C Randomize into Treatment Groups B->C D Initiate Daily Dosing (Vehicle, Compound, Pos. Control) C->D E Monitor Clinical Scores & Body Weight D->E F Terminal Bleed & Tissue Harvest E->F G Analyze Efficacy Readouts: - Histology - Cytokines - PD Markers F->G

Sources

Method

Application Note: Preparation and Quality Control of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide Stock Solutions

Executive Summary The integrity of in vitro biological assays relies heavily on the precise formulation and rigorous quality control of small molecule stock solutions. This application note provides a comprehensive, self...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integrity of in vitro biological assays relies heavily on the precise formulation and rigorous quality control of small molecule stock solutions. This application note provides a comprehensive, self-validating protocol for the preparation, handling, and storage of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide (CAS: 693806-30-3). Designed for researchers and drug development professionals, this guide bridges the gap between physicochemical theory and benchtop execution, ensuring reproducible compound management for high-throughput screening (HTS) and cell-based assays.

Physicochemical Profiling & Solvent Rationale

N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide is a synthetic small molecule characterized by a fluorophenyl ring, a phenoxyacetamide core, and a terminal hydroxymethyl group.

The Causality of Solvent Selection: The structural amphiphilicity of this compound dictates its solubility profile. The hydrophobic fluorophenyl and phenoxy groups drive insolubility in aqueous buffers, necessitating an organic vehicle. Conversely, the amide and hydroxymethyl moieties act as strong hydrogen-bond donors and acceptors.

Dimethyl sulfoxide (DMSO) is the universal gold standard for such compounds [1]. As a highly polar, aprotic solvent, DMSO effectively solvates both the lipophilic aromatic rings and the polar functional groups. However, anhydrous DMSO (≥99.9% purity, ≤0.005% water) must be used. DMSO is highly hygroscopic; the absorption of atmospheric moisture drastically reduces the solubility limit of lipophilic compounds, leading to microscopic precipitation (colloidal aggregation) that can produce false-positive artifacts in biochemical screens [2].

Quantitative Specifications & Dilution Matrix

To ensure gravimetric and volumetric precision, all stock solutions must be calculated based on the exact molecular weight of the compound.

Table 1: Physicochemical Specifications

Parameter Value
Chemical Name N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide
CAS Number 693806-30-3
Molecular Formula C₁₅H₁₄FNO₃
Molecular Weight 275.28 g/mol
Recommended Solvent Anhydrous DMSO

| Storage Temperature | -80°C (Long-term) / -20°C (Short-term) |

Table 2: Volumetric Dilution Matrix (Mass to Volume) Calculations are based on a target volume of 1.0 mL of DMSO.

Target ConcentrationMolarity (mol/L)Required Mass per 1.0 mL DMSO
10 mM (Standard)0.010 M2.75 mg
20 mM 0.020 M5.51 mg
50 mM (High-Conc)0.050 M13.76 mg

Self-Validating Preparation Methodology

The following protocol is engineered as a self-validating system. Each step includes a mechanistic rationale (causality) to prevent common modes of failure in compound management.

Workflow A 1. Equilibration (Desiccator, RT) B 2. Gravimetric Weighing (Anti-Static) A->B C 3. Solvent Addition (Anhydrous DMSO) B->C D 4. Dissolution (Vortexing) C->D E 5. QC: Nephelometry (Aqueous Dilution) D->E F Pass: Aliquot & Store (Argon, -80°C) E->F OD < 0.01 G Fail: Re-evaluate Concentration E->G OD > 0.01 G->C

Self-validating workflow for DMSO stock preparation and nephelometric quality control.

Step 1: Thermal Equilibration
  • Action: Remove the lyophilized powder from cold storage and place it in a desiccator at room temperature for at least 30 minutes before opening.

  • Causality: Opening a cold vial exposes the compound to ambient humidity. Condensation introduces water mass, which artificially inflates the weighed mass (leading to sub-potent stocks) and triggers premature hydrolysis or aggregation.

Step 2: Gravimetric Weighing
  • Action: Using an anti-static gun or static eliminator, weigh the target mass (e.g., 2.75 mg for a 10 mL stock) into a sterile, amber glass or low-bind polypropylene vial.

  • Causality: Fluorinated organic powders often carry strong electrostatic charges, causing them to repel from spatulas and microcentrifuge tubes, leading to inaccurate mass transfer and hazardous aerosolization.

Step 3: Dissolution
  • Action: Add the calculated volume of anhydrous DMSO. Seal the vial tightly and vortex continuously for 60–120 seconds. If particulates remain, utilize a heated ultrasonic bath (maximum 37°C) for 5 minutes.

  • Causality: Excessive thermal energy during sonication can degrade the hydroxymethyl group. Keeping the temperature below 37°C ensures structural integrity while providing enough kinetic energy to overcome the lattice enthalpy of the solid compound.

Step 4: Aliquoting and Inert Storage
  • Action: Purge the headspace of the vial with Argon or Nitrogen gas. Aliquot the stock into single-use volumes (e.g., 50 µL) and store at -80°C.

  • Causality: Repeated freeze-thaw cycles are catastrophic for small molecules. As DMSO freezes (melting point ~19°C), the solvent crystallizes first, excluding the solute and creating localized zones of extreme supersaturation. This forces the compound into an irreversible crystalline state that will not re-dissolve upon thawing[3]. Single-use aliquots bypass this failure mode entirely.

Quality Control & Assay Integration

A stock solution cannot be trusted simply because it appears clear to the naked eye. To validate the stock, you must perform an aqueous compatibility check before introducing it to your biological system.

Nephelometric Validation (Precipitation Check)

Small, colloidally aggregating molecules (SCAMs) are the leading cause of false positives in HTS [2]. When a 10 mM DMSO stock is diluted into an aqueous assay buffer, the compound may exceed its kinetic solubility limit, forming micro-precipitates that scatter light but remain invisible to the naked eye.

  • Dilution: Dilute the stock solution to your maximum final assay concentration (e.g., 50 µM) in your specific assay buffer.

  • Incubation: Allow the solution to incubate at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 600 nm (OD600) using a microplate reader.

  • Validation Gate: An OD600 > 0.01 (relative to a buffer-only blank) indicates colloidal aggregation. If this occurs, the stock concentration must be lowered, or a surfactant (e.g., 0.01% Tween-20) must be introduced to the buffer.

DMSO Tolerance in Cell-Based Assays

When transferring the compound from the DMSO stock to a cell culture medium, the final concentration of DMSO must be strictly controlled. According to the NIH Assay Guidance Manual, most mammalian cell lines tolerate a maximum of 0.1% to 0.5% DMSO (v/v) before solvent-induced cytotoxicity or transcriptomic shifts occur [3]. Always run a parallel "Vehicle Control" containing the exact equivalent volume of pure DMSO used in your highest compound treatment arm.

References

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed (National Institutes of Health). Available at:[Link]

  • SCAM Detective: Accurate Predictor of Small, Colloidally Aggregating Molecules. Journal of Chemical Information and Modeling (ACS Publications). Available at:[Link]

  • NIH Assay Guidance Manual: Compound Management and Screening Operations. National Center for Advancing Translational Sciences (NCBI). Available at:[Link]

Application

Application Note: High-Resolution Mass Spectrometry Characterization of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide

Document Type: Advanced Technical Protocol & Application Note Target Audience: Analytical Chemists, Mass Spectrometrists, and DMPK Scientists Introduction & Analytical Rationale The structural characterization and quanti...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Technical Protocol & Application Note Target Audience: Analytical Chemists, Mass Spectrometrists, and DMPK Scientists

Introduction & Analytical Rationale

The structural characterization and quantification of small-molecule therapeutics and their metabolites in complex biological matrices rely heavily on High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (HR-LC-MS/MS)[1]. N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide (Chemical Formula: C₁₅H₁₄FNO₃) is a structurally complex small molecule featuring a fluorinated aromatic ring, an acetamide linker, and a hydroxymethylphenoxy moiety.

From an analytical perspective, this molecule presents specific ionization and fragmentation behaviors. The amide nitrogen and the ether oxygen serve as primary sites for protonation in positive electrospray ionization (ESI+) mode. Understanding the collision-induced dissociation (CID) pathways of phenoxyacetamides is critical for distinguishing the parent drug from its potential in vivo metabolites (e.g., phase I hydroxylation or phase II glucuronidation)[2]. This application note provides a field-proven, self-validating LC-MS/MS protocol designed to ensure high mass accuracy, robust ionization, and reproducible quantification[3].

Table 1: Physicochemical & Exact Mass Properties
PropertyValueAnalytical Significance
Chemical Formula C₁₅H₁₄FNO₃Determines isotopic distribution pattern.
Monoisotopic Mass 275.0957 DaBaseline for high-resolution mass calibration.
Target Precursor [M+H]⁺ 276.1030 DaPrimary target for Q1 isolation and PRM/MRM.
LogP (Estimated) ~2.5 - 3.0Dictates reverse-phase C18 retention behavior.

Experimental Design & Causality

Do not merely execute steps; understand the physicochemical causality behind them. The protocol below is engineered to mitigate matrix effects while maximizing the signal-to-noise ratio (S/N) of the target analyte[4].

  • Sample Preparation Causality: We utilize a single-phase protein precipitation using a cold methanol-ethanol (50:50, v/v) mixture. This specific solvent ratio effectively denatures binding proteins while precipitating large macromolecules, yet it prevents the co-extraction of highly lipophilic endogenous matrix components that typically cause ion suppression in the ESI source[5].

  • Chromatographic Causality: A sub-2 µm C18 core-shell column is selected. The core-shell architecture reduces the van Deemter A term (eddy diffusion), providing sharper peaks and higher peak capacity. Formic acid (0.1%) is added to both mobile phases to maintain a low pH, ensuring the amide nitrogen remains fully protonated ([M+H]⁺) prior to entering the mass spectrometer[6].

Workflow Prep Sample Prep MeOH:EtOH (50:50) Protein Precipitation LC UHPLC Separation C18 Core-Shell Gradient Elution Prep->LC MS MS LC->MS Data Data MS->Data

Analytical workflow from sample preparation to high-resolution data processing.

Step-by-Step Methodologies

Reagent Preparation & Sample Extraction
  • Preparation of Extraction Solvent: Prepare a mixture of LC-MS grade Methanol and Ethanol (50:50, v/v). Store at -20 °C until use.

  • Internal Standard Spiking: Aliquot 50 µL of the biological sample (e.g., plasma/serum) into a 1.5 mL low-bind microcentrifuge tube. Add 10 µL of an isotopically labeled internal standard (e.g., ¹³C₆-labeled analog or a generic surrogate like Debrisoquine)[6].

  • Protein Precipitation: Add 150 µL of the cold extraction solvent to the sample.

  • Agitation & Centrifugation: Vortex vigorously for 5 minutes to disrupt protein-drug interactions. Incubate at -20 °C for 20 minutes to maximize precipitation[5]. Centrifuge at 14,000 × g for 15 minutes at 4 °C.

  • Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant into an LC-MS autosampler vial equipped with a glass insert.

UHPLC Chromatographic Conditions
  • Column: Phenomenex Kinetex C18 Core-Shell (2.1 × 100 mm, 1.7 µm) or equivalent[5].

  • Column Temperature: 45 °C (reduces mobile phase viscosity and improves mass transfer).

  • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Table 2: Gradient Elution Profile
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.00955Initial
1.00955Isocratic Hold
5.001090Linear Gradient
6.501090Column Wash
6.60955Re-equilibration
8.00955End
High-Resolution Mass Spectrometry (HRMS) Parameters

Configure the Q-TOF or Orbitrap mass spectrometer with the following Heated Electrospray Ionization (HESI) parameters[6]:

  • Polarity: Positive Ion Mode (ESI+)

  • Capillary Voltage: +3.5 kV

  • Capillary Temperature: 320 °C

  • Sheath Gas Flow: 40 arb units

  • Auxiliary Gas Flow: 10 arb units

  • Scan Range: m/z 100 – 800

  • Resolution (MS1): 70,000 (at m/z 200)

  • Resolution (MS2): 17,500 (at m/z 200)

  • Normalized Collision Energy (NCE): Stepped 20, 30, 40 eV for comprehensive fragmentation.

Mechanistic Fragmentation Analysis

To confidently identify N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide, one must validate its MS/MS spectra against theoretical gas-phase fragmentation rules. Upon collisional activation, the [M+H]⁺ precursor ion (m/z 276.1030) undergoes highly predictable, thermodynamically driven bond cleavages.

  • Water Loss (Dehydration): The aliphatic hydroxymethyl group (-CH₂OH) is highly susceptible to the neutral loss of water (-18.0106 Da), generating a stabilized benzyl cation derivative at m/z 258.0924.

  • Amide Bond Cleavage: The C-N bond of the acetamide linker is a primary cleavage site. This heterolytic cleavage yields two diagnostic fragments:

    • The amine fragment (4-fluoroaniline + H⁺) at m/z 112.0562.

    • The acylium ion fragment ([4-(hydroxymethyl)phenoxy-CH₂-CO]⁺) at m/z 165.0551.

  • Ether Bond Cleavage: Cleavage of the O-CH₂ bond, often coupled with the loss of water, yields a stable phenolic fragment at m/z 107.0496.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 276.1030 WaterLoss Neutral Loss of H2O [C15H12FNO2+H]+ m/z 258.0924 Precursor->WaterLoss -H2O (-18.01 Da) Amide1 Amide Cleavage (Amine) [C6H7FN]+ m/z 112.0562 Precursor->Amide1 C-N Bond Cleavage Amide2 Amide Cleavage (Acylium) [C9H9O3]+ m/z 165.0551 Precursor->Amide2 C-N Bond Cleavage Ether Ether Cleavage (-H2O) [C7H7O]+ m/z 107.0496 Precursor->Ether O-CH2 Cleavage

Gas-phase MS/MS fragmentation pathways of the target precursor ion.

Table 3: High-Resolution MS/MS Diagnostic Ions
Fragment TypeElemental CompositionTheoretical m/zExpected Mass Error
Precursor [M+H]⁺ [C₁₅H₁₅FNO₃]⁺276.1030< 3 ppm
Dehydration [C₁₅H₁₃FNO₂]⁺258.0924< 3 ppm
Acylium Ion [C₉H₉O₃]⁺165.0551< 5 ppm
Fluoroaniline Ion [C₆H₇FN]⁺112.0562< 5 ppm
Phenolic Ion [C₇H₇O]⁺107.0496< 5 ppm

Method Validation & Quality Control

To ensure this protocol acts as a self-validating system, rigorous Quality Control (QC) measures must be implemented in accordance with small-molecule biomarker and drug quantification guidelines[4].

  • Matrix Effect Evaluation: Because endogenous lipids can suppress the ESI signal, matrix effects (ME) must be calculated using the formula: ME (%) = (Peak Area in Post-Extraction Spiked Matrix / Peak Area in Neat Solvent) × 100. A value between 85% and 115% indicates negligible matrix interference. The use of the 50:50 MeOH:EtOH extraction protocol significantly aids in keeping ME within this acceptable range[5].

  • Surrogate Matrix Calibration: If the analyte is expected to have endogenous baseline levels (or if authentic matrix is unavailable), construct the calibration curve in a surrogate matrix (e.g., 4% Bovine Serum Albumin in PBS) to ensure parallelism and accurate absolute quantification[4].

References

  • Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects. National Center for Biotechnology Information (NCBI) PMC. URL:[Link]

  • Generic approach to validation of small-molecule LC-MS/MS biomarker assays. PubMed. URL:[Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Center for Biotechnology Information (NCBI) PMC. URL:[Link]

  • A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads. National Center for Biotechnology Information (NCBI) PMC. URL:[Link]

  • Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome. National Center for Biotechnology Information (NCBI) PMC. URL:[Link]

  • Phenyl group participation in rearrangements during collision-induced dissociation of deprotonated phenoxyacetic acid. ResearchGate. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide in aqueous buffers

Welcome to the Technical Support Center for Formulation and Solubilization. This guide is specifically engineered for researchers and drug development professionals working with N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Formulation and Solubilization. This guide is specifically engineered for researchers and drug development professionals working with N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide , a highly lipophilic and challenging active pharmaceutical ingredient (API).

Below, we dissect the physicochemical barriers of this compound and provide field-proven, self-validating protocols to ensure your in vitro and in vivo assays succeed without precipitation artifacts.

Part 1: Chemical Profiling & Causality (The "Why")

Before attempting to solubilize N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide, we must analyze its molecular architecture to understand why it resists aqueous dissolution. The solubility of a solid solute is governed by two energy exchange events: the energy required to disrupt the crystal lattice and the energy generated by solute-water interactions[1].

This compound is a classic "brick dust" and "grease ball" hybrid molecule:

  • High Lipophilicity: The fluorophenyl ring and phenoxy ether linkage are highly hydrophobic, causing the molecule to repel water networks.

  • Crystal Lattice Rigidity: The central acetamide linkage (-NH-CO-) forms strong intermolecular hydrogen bonds in the solid state, creating a rigid crystal lattice that is difficult to break.

  • Lack of Ionizable Groups: The terminal hydroxymethyl (-CH2OH) group is a neutral primary alcohol, and the amide nitrogen is non-basic. Crucially, this molecule has no ionizable centers within the physiological pH range (pH 1–10).

Because there are no functional groups that can be protonated or deprotonated,2[2]. Instead, solubilization must rely on disrupting the crystal lattice via co-solvents or encapsulating the hydrophobic rings via micellar surfactants or inclusion complexes[3].

Part 2: Troubleshooting FAQs

Q: I tried adjusting the pH of my phosphate buffer to 2.0 and 9.0, but the compound still crashes out immediately. What am I doing wrong? A: You are attempting to ionize a neutral molecule. As established in our chemical profiling, this compound lacks acidic or basic functional groups. Excipients that alter environmental pH only increase the solubility of weakly acidic or basic drugs[2]. You must abandon pH-driven strategies and pivot to co-solvents or complexation.

Q: When I dilute my 10 mM DMSO stock into cell culture media, I see a cloudy suspension. How do I prevent this "solvent shift" precipitation? A: This occurs because the rapid influx of water drastically increases the polarity of the microenvironment, causing the highly lipophilic fluorophenyl groups to nucleate and precipitate before they can disperse. To fix this:

  • Keep the final DMSO concentration ≤ 0.1% (v/v) to prevent cytotoxicity.

  • Pre-warm your media to 37°C before adding the DMSO stock.

  • Add the DMSO stock dropwise while vortexing the media at high speed to prevent localized high concentrations of the API.

Q: What is the safest and most effective strategy for intravenous (IV) dosing in mice? A: We highly recommend using 4[4]. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. The fluorophenyl ring of your compound fits perfectly into this cavity, forming a host-guest inclusion complex that masks the drug's hydrophobicity from the aqueous environment[4]. It is exceptionally well-tolerated in vivo and avoids the hemolysis risks associated with high concentrations of surfactants like Tween 80.

Part 3: Formulation Decision Matrix

Use the following logical workflow to determine the best solubility enhancement strategy for your specific assay.

DecisionTree Start Target Assay Type InVitro In Vitro (Cell Culture) Start->InVitro InVivo In Vivo (Animal Models) Start->InVivo DMSO Dissolve in 100% DMSO (10-50 mM Stock) InVitro->DMSO Dose Required Dose Level? InVivo->Dose Media Dilute in Media (Final DMSO ≤ 0.1%) DMSO->Media LowDose Low/Medium Dose (<10 mg/kg) Dose->LowDose HighDose High Dose (>10 mg/kg) Dose->HighDose HPBCD 20% HP-β-CD in Saline (Inclusion Complex) LowDose->HPBCD Cosolvent 10% DMSO + 10% Tween 80 + 80% Saline HighDose->Cosolvent

Decision tree for selecting the optimal solubility enhancement strategy based on assay requirements.

Part 4: Validated Experimental Protocols

Protocol A: HP-β-CD Inclusion Complexation (For In Vivo Dosing)

This protocol utilizes a 20% w/v HP-β-CD solution to achieve a target API concentration of up to 5 mg/mL.

Workflow Step1 1. Weigh API & HP-β-CD (20% w/v) Step2 2. Add Aqueous Buffer (e.g., PBS) Step1->Step2 Step3 3. Vortex & Sonicate (30 min) Step2->Step3 Step4 4. Sterile Filter (0.22 µm PTFE) Step3->Step4 Step5 5. Clear Solution Ready for Dosing Step4->Step5

Step-by-step workflow for the preparation of HP-β-CD inclusion complexes.

Step-by-Step Methodology:

  • Preparation of Vehicle: Dissolve 2.0 g of HP-β-CD in 8.0 mL of sterile 0.9% Saline or PBS. Vortex until completely clear. Adjust final volume to 10.0 mL to create a 20% w/v vehicle.

  • API Addition: Weigh exactly 50 mg of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide and add it to the 10.0 mL vehicle.

  • Mechanical Disruption: Vortex vigorously for 2 minutes. The solution will appear milky.

  • Thermodynamic Complexation: Place the vial in a bath sonicator set to 37°C for 30–45 minutes. The acoustic cavitation provides the energy required to break the drug's crystal lattice, allowing individual molecules to enter the cyclodextrin cavities.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter.

  • Self-Validation Step: Analyze the pre-filtration and post-filtration concentrations using HPLC-UV. If the post-filtration concentration drops by >5%, the complexation equilibrium was not reached. In this case, increase sonication time or increase HP-β-CD to 30% w/v.

Protocol B: Co-Solvent & Surfactant System (10% DMSO / 10% Tween 80 / 80% Saline)

If cyclodextrins are unavailable, use this 5[5] to lower the dielectric constant of the water and form protective micelles.

Step-by-Step Methodology:

  • Solvation: Dissolve the API in 1.0 mL of 100% DMSO. Ensure complete dissolution (clear solution).

  • Micellar Coating: Add 1.0 mL of Tween 80 to the DMSO/API solution. Vortex vigorously for 3 minutes. Critical causality: The Tween 80 must coat the solvated API molecules before any water is introduced.

  • Aqueous Phase Addition: While vortexing the mixture continuously, add 8.0 mL of 0.9% Saline dropwise (1 drop per second).

  • Self-Validation Step: Leave the formulated solution on the benchtop for 24 hours at room temperature. Inspect against a black background. If you observe a Tyndall effect (light scattering) or visible particulate matter, Ostwald ripening has occurred, and the formulation is metastable. You must reduce the target API concentration.

Part 5: Quantitative Data Summary

The table below summarizes the expected performance of various solubility enhancement strategies for this specific compound class based on established pharmaceutical principles[6].

Strategy TypeExcipients UsedPrimary Solubilization MechanismEst. Max API Conc.Limitations / Toxicity ProfileRecommended Application
Co-solvent DMSO, PEG 400Lowers dielectric constant of aqueous media1.0 - 2.0 mg/mLHigh DMSO causes tissue necrosis and enzyme inhibition.In vitro stock solutions (diluted later).
Surfactant Tween 80, Cremophor ELMicellar encapsulation via hydrophobic core2.0 - 5.0 mg/mLCan cause hemolysis or histamine release at high IV doses.Backup in vivo formulations.
Complexation HP-β-CD, CaptisolHost-guest inclusion complexation> 10.0 mg/mLRequires high mass ratio of excipient to API.Primary choice for in vivo IV/PO dosing.
pH Adjustment HCl, NaOHIonization of functional groups< 0.01 mg/mL Ineffective. Molecule lacks ionizable centers.Do not use.

Part 6: References

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs Journal of Reports in Pharmaceutical Sciences

  • Enhancement of the Aqueous Solubility and Permeability of Poorly Water-soluble Drugs PharmaFocusAsia

  • Role of Solubility, Permeability and Absorption in Drug Discovery and Development Royal Society of Chemistry (RSC)

  • A Review: Solubility Enhancement of Poorly Water Soluble Drug International Journal of Pharmaceutical Research and Applications

  • Formulation-Driven Strategies for Overcoming Solubility Barriers in Drug Development: A Review IJISRT

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin MDPI

Sources

Optimization

Technical Support &amp; Troubleshooting Center: N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals handling N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals handling N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide . While this molecule possesses a robust aromatic framework, its multifunctional nature—specifically the benzylic alcohol (hydroxymethyl group) and the alpha-aryloxy acetamide linkage—introduces specific vulnerabilities when stored or manipulated at room temperature.

This living document synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure the structural integrity of your compound during screening and formulation.

Executive Summary: Quantitative Stability Profile

To effectively troubleshoot degradation, you must first understand the thermodynamic vulnerabilities of the molecule's distinct functional groups. The table below summarizes the quantitative stability data and primary degradation pathways at room temperature (20–25 °C).

Functional GroupPrimary Degradation PathwayEnvironmental TriggerLC-MS Mass Shift (ΔDa)Est. RT Half-Life (Unprotected)
Hydroxymethyl (Benzylic) Aerobic OxidationAmbient O₂, Trace Metals (Cu, Ag, Pd)-2 Da (Aldehyde)+14 Da (Carboxylic Acid)14–21 Days
Acetamide Linkage HydrolysisLocalized moisture, pH extremes, Metal OxidesCleavage (Detection of 4-Fluoroaniline)> 1 Year (Stable unless catalyzed)
Phenoxy Ether Homolytic Cleavage / Radical PolymerizationUV Light (Photolysis)Complex polymeric mass envelopes3–6 Months
Mechanistic Degradation Pathways

Understanding the exact chemical pathways that lead to sample loss is critical for implementing the correct preventative measures.

Degradation Parent N-(4-fluorophenyl)-2-[4-(hydroxymethyl) phenoxy]acetamide Oxidation Aerobic Oxidation (Trace Metals / O2) Parent->Oxidation RT, Air Hydrolysis Amide Hydrolysis (Moisture / pH Extremes) Parent->Hydrolysis RT, H2O/Catalyst Photolysis Photodegradation (UV Light) Parent->Photolysis UV Exposure Aldehyde Aldehyde Derivative (-2 Da) Oxidation->Aldehyde -2H Carboxylic Carboxylic Acid (+14 Da) Oxidation->Carboxylic +O CleavedAmine 4-Fluoroaniline Cleavage Product Hydrolysis->CleavedAmine C-N Cleavage Radical Phenoxy Radicals / Polymerization Photolysis->Radical Homolytic Cleavage

Fig 1. Room-temperature degradation pathways of the target acetamide compound.

Troubleshooting FAQs

Q1: My LC-MS analysis shows a new impurity peak with a mass shift of -2 Da. The sample was left on the benchtop for a week. What happened? A1: Your compound has undergone aerobic oxidation. The 4-(hydroxymethyl)phenoxy group contains a benzylic alcohol, which provides excellent synthetic flexibility but is highly vulnerable to oxidation[1]. At room temperature, atmospheric oxygen can selectively oxidize benzylic alcohols to their corresponding aldehydes (resulting in a loss of two hydrogen atoms, or -2 Da). This reaction is dramatically accelerated if your sample contains trace transition metals (such as Cu, Ag, or Pd) left over from upstream synthetic steps, which act as highly efficient catalysts for aerobic oxidation even at room temperature[2][3].

Q2: I detected 4-fluoroaniline in my sample after storing it in a humid environment. Isn't the acetamide bond supposed to be stable at room temperature? A2: Yes, under ideal conditions. Acetamides demonstrate high stability toward hydrolysis in neutral aqueous environments at ambient temperatures, typically requiring harsh catalysis for appreciable reaction rates[4]. However, if your solid sample is hygroscopic, it can absorb atmospheric moisture. If there are residual acidic or basic impurities from purification, this moisture creates localized micro-environments of extreme pH, catalyzing the hydrolysis of the resonance-stabilized C-N bond. Furthermore, certain metal oxide surfaces (like trace TiO₂) have been shown to enable amide hydrolysis at temperatures as low as 25 °C[5].

Q3: The solid powder has developed a slight yellow tint, and NMR shows a broadening of the aromatic peaks. Is this related to temperature? A3: This is likely photolytic degradation rather than purely thermal degradation. The fluorophenyl and phenoxy ether moieties absorb UV light, which can induce homolytic cleavage and generate phenoxy radicals. These radicals can subsequently undergo self-condensation or polymerization, leading to the yellowing of the powder and the broadening of NMR signals due to the formation of high-molecular-weight oligomers.

Analytical Workflow for Impurity Identification

Workflow Start Detect Impurity via LC-MS CheckMass Analyze Mass Shift (ΔDa) Start->CheckMass MassMinus2 Δ = -2 Da CheckMass->MassMinus2 MassPlus14 Δ = +14 Da CheckMass->MassPlus14 MassCleavage Detection of 4-Fluoroaniline CheckMass->MassCleavage DiagOx1 Benzylic Alcohol Oxidized to Aldehyde MassMinus2->DiagOx1 DiagOx2 Benzylic Alcohol Oxidized to Carboxylic Acid MassPlus14->DiagOx2 DiagHyd Amide Bond Hydrolysis MassCleavage->DiagHyd ActionOx Purge with Argon & Store at -20°C DiagOx1->ActionOx DiagOx2->ActionOx ActionHyd Desiccate & Check Residual pH DiagHyd->ActionHyd

Fig 2. LC-MS troubleshooting workflow for identifying and mitigating degradation mechanisms.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, do not rely on assumptions when degradation occurs. Use the following self-validating protocols to isolate the root cause and implement corrective actions.

Protocol 1: Forced Degradation Study (Root Cause Isolation)

Causality: By intentionally stressing the compound under controlled extremes, you generate reference standards for your LC-MS/HPLC methods. This self-validates your analytical method, ensuring that if degradation occurs during normal storage, your instruments are calibrated to detect it accurately.

  • Preparation of Stock Solution: Dissolve 5 mg of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide in 5 mL of HPLC-grade Acetonitrile (1 mg/mL).

  • Oxidative Stress (Validation of -2 Da/+14 Da shifts):

    • Transfer 1 mL of stock to a vial. Add 100 μL of 3% H₂O₂.

    • Self-Validation Step: Run a parallel control with 1 mL stock + 100 μL H₂O₂ + 10 mol% BHT (antioxidant). If the BHT control shows no degradation while the test vial shows a -2 Da shift, aerobic oxidation is confirmed as the mechanism.

  • Hydrolytic Stress (Validation of Cleavage):

    • Transfer 1 mL of stock to a vial. Add 100 μL of 1N HCl.

    • Transfer another 1 mL of stock to a second vial. Add 100 μL of 1N NaOH.

    • Stir both at room temperature for 24 hours. Neutralize before injection.

  • Analysis: Analyze all samples via LC-MS. Map the retention times of the aldehyde derivative and 4-fluoroaniline to your standard method.

Protocol 2: Trace Metal Scavenging and Inert Storage Workflow

Causality: Because trace metals drastically lower the activation energy for the oxidation of benzylic alcohols at room temperature[2], removing them is more effective than simply lowering the storage temperature.

  • Metal Scavenging: Dissolve the bulk compound in ethyl acetate. Add a silica-based metal scavenger (e.g., QuadraPure™ or EDTA-functionalized silica) at 5% w/w.

  • Incubation: Stir gently at room temperature for 4 hours to chelate residual Pd, Cu, or Ag.

  • Filtration & Concentration: Filter through a 0.22 μm PTFE membrane to remove the scavenger. Concentrate the filtrate under reduced pressure.

  • Desiccation & Purging: Transfer the solid to an amber glass vial (to prevent photolysis). Place the vial in a vacuum desiccator with anhydrous CaSO₄ for 24 hours to eliminate hygroscopic moisture (preventing localized hydrolysis).

  • Inert Sealing: Backfill the vial with high-purity Argon gas. Seal tightly with a PTFE-lined cap and store at -20 °C for long-term stability, or room temperature for short-term active use.

References
  • Grokipedia. "Acetamide - Chemical Properties and Stability." Grokipedia. Available at:[Link]

  • CityUHK Scholars. "Room Temperature Amide Hydrolysis Enabled by TiO2 (001) Surface." ChemCatChem, 2024. Available at:[Link]

  • Hoover, J. M., & Stahl, S. S. "Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems." National Institutes of Health (PMC). Available at: [Link]

  • The Journal of Organic Chemistry. "Selective Aerobic Oxidation of Benzylic Alcohols Catalyzed by a Dicyclopropenylidene–Ag(I) Complex." ACS Publications, 2019. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide.

This molecule features a uniquely reactive structural profile: an electron-rich phenoxy ether, a primary hydroxymethyl group, and an N-(4-fluorophenyl) acetamide linkage. Understanding the mechanistic vulnerabilities of these functional groups is critical to preventing degradation during storage, ensuring that your experimental protocols remain robust and reproducible.

Part 1: Core Degradation Mechanisms (The "Why")

To stabilize a compound, you must first understand the causality behind its degradation. This molecule has two primary vectors of structural failure:

  • Oxidation of the Hydroxymethyl Group: The primary alcohol (-CH2OH) at the para position of the phenoxy ring is highly susceptible to auto-oxidation. Exposure to atmospheric oxygen, transition metal leachates from standard glassware, or UV light catalyzes the oxidation of this group to an aldehyde (4-formyl derivative) and eventually to a carboxylic acid.

  • Hydrolysis of the Amide Bond: While amides are generally stable, the electron-withdrawing nature of the 4-fluorophenyl group slightly increases the electrophilicity of the carbonyl carbon. Under extremes of pH or prolonged exposure to atmospheric moisture, the amide bond can hydrolyze, yielding 4-fluoroaniline and 4-(hydroxymethyl)phenoxyacetic acid.

Degradation Parent N-(4-fluorophenyl)-2-[4-(hydroxymethyl) phenoxy]acetamide Oxidation Oxidative Stress (O2, UV, Metals) Parent->Oxidation Pathway 1 Hydrolysis Hydrolytic Stress (H2O, pH extremes) Parent->Hydrolysis Pathway 2 Aldehyde Aldehyde Intermediate (4-formyl derivative) Oxidation->Aldehyde -2H Cleavage 4-fluoroaniline + Phenoxyacetic acid derivative Hydrolysis->Cleavage +H2O Carboxylic Carboxylic Acid Derivative Aldehyde->Carboxylic +O

Caption: Mechanistic pathways of oxidative and hydrolytic degradation.

Part 2: Troubleshooting & FAQs

Q1: My compound is turning slightly yellow, and HPLC shows a new peak with a mass shift of -2 Da (and later +14 Da). What is happening? A: This is the classic signature of hydroxymethyl oxidation. The -2 Da shift corresponds to the loss of two hydrogen atoms as the primary alcohol oxidizes to an aldehyde. The subsequent +14 Da shift (relative to the parent) indicates further oxidation to the carboxylic acid (+16 Da for oxygen, -2 Da for hydrogens).

  • Causality: The electron-donating phenoxy oxygen increases the electron density of the aromatic ring, making the para-hydroxymethyl group particularly vulnerable to radical-mediated auto-oxidation in the presence of ambient O2 and light.

  • Protocol to Prevent: Store the compound under an inert atmosphere. Argon is preferred over Nitrogen as it is denser and effectively blankets the solid. Use amber vials to prevent UV-induced radical initiation.

  • Self-Validating Check: Run a 2,4-Dinitrophenylhydrazine (DNPH) stain on your TLC plate. If the new degradation spot turns bright orange/red, it confirms the presence of the aldehyde intermediate.

Q2: During long-term storage in DMSO stock solutions, I am observing a mass fragment corresponding to 4-fluoroaniline (m/z 111). How do I stop this? A: You are observing the hydrolysis of the phenoxyacetamide linkage.

  • Causality: DMSO is highly hygroscopic. Over time, it absorbs atmospheric water. This trace water, combined with the slightly acidic nature of degraded DMSO (which forms dimethyl sulfide and acidic byproducts), catalyzes the hydrolysis of the amide bond. Phenoxyacetamide scaffolds have been noted for specific stability profiles that require careful handling in aqueous or hygroscopic media [1].

  • Protocol to Prevent: Never store long-term stock solutions in DMSO. Aliquot the dry powder and only reconstitute in anhydrous, LC-MS grade DMSO immediately prior to your assay. If liquid storage is unavoidable, store at -80°C in single-use aliquots to freeze the hydrolysis kinetics.

  • Self-Validating Check: Monitor the water content of your DMSO using Karl Fischer titration. If the water content exceeds 0.1%, discard the solvent for this specific compound.

Q3: We are moving this compound into preclinical development. How should we structure our formal stability testing? A: Stability testing must strictly comply with ICH Q1A(R2) guidelines [2]. For a drug substance intended for storage in a refrigerator (as recommended for this compound to minimize both oxidation and hydrolysis), the testing parameters are defined below.

Table 1: ICH Q1A(R2) Recommended Stability Conditions for Refrigerated Storage

Study TypeStorage ConditionMinimum Time Period Covered at SubmissionTesting Frequency
Long-Term 5°C ± 3°C12 months0, 3, 6, 9, 12, 18, 24 months
Accelerated 25°C ± 2°C / 60% RH ± 5% RH6 months0, 3, 6 months

Note: If a "significant change" (e.g., >5% degradation) occurs during the 6-month accelerated study, you must investigate the specific degradation pathway (oxidation vs. hydrolysis) and adjust the packaging (e.g., adding desiccants or oxygen scavengers).

Part 3: Standard Operating Procedure (SOP) - Inert Storage Workflow

To ensure absolute scientific integrity and reproducibility, follow this step-by-step methodology for processing and storing synthesized batches of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide.

Step-by-Step Methodology:

  • Lyophilization: Following final purification, dissolve the compound in a mixture of MS-grade Water/Acetonitrile and lyophilize for 48 hours.

    • Causality: High-vacuum sublimation removes trace water without applying thermal stress, preventing baseline hydrolysis.

  • Argon Blanketing: Transfer the fluffy lyophilized powder to a pre-weighed, amber glass vial. Insert an argon gas line (fitted with a sterile 0.22 µm filter) into the vial and flush gently for 60 seconds.

    • Causality: Argon displaces oxygen, halting auto-oxidation of the hydroxymethyl group.

  • Desiccation Sealing: Cap the vial with a PTFE-lined septum cap. Wrap the cap junction tightly with Parafilm. Place the vial inside a secondary Mylar foil pouch containing a silica gel desiccant packet and heat-seal the pouch.

  • Thermal Control: Store the sealed pouch at -20°C.

    • Causality: According to the Arrhenius equation, lowering the temperature from 25°C to -20°C exponentially decreases the rate constant of both hydrolytic and oxidative degradation reactions.

  • Re-equilibration (Critical Step): Before use, remove the pouch from the freezer and allow it to equilibrate to room temperature for at least 2 hours before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, instantly introducing the water required for amide hydrolysis.

Workflow Start Purified Compound Lyophilize Step 1: Lyophilization (Remove H2O) Start->Lyophilize Argon Step 2: Argon Flush (Displace O2) Lyophilize->Argon Package Step 3: Amber Vial + Desiccant Pouch Argon->Package Store Step 4: -20°C Storage Package->Store Validate Self-Validation: Karl Fischer < 0.1% HPLC Purity > 99% Store->Validate

Caption: Step-by-step workflow for inert packaging and self-validating storage.

References
  • Title: Discovery of 2-phenoxyacetamides as inhibitors of the Wnt-depalmitoleating enzyme NOTUM from an X-ray fragment screen. Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals dealing with chromatographic peak distortions—specifically peak tail...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals dealing with chromatographic peak distortions—specifically peak tailing—when analyzing the moderately polar, neutral compound N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide .

Part 1: Molecular Profiling & Root Cause Analysis

Before adjusting instrument parameters, we must understand the chemical behavior of the analyte. N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide is a neutral molecule, but it possesses several highly interactive functional groups:

  • Hydroxymethyl group (-CH₂OH): A primary alcohol acting as a strong hydrogen bond donor and acceptor.

  • Amide linkage (-NH-CO-): A potent hydrogen bond donor and acceptor.

  • Phenoxy ether (-O-): A hydrogen bond acceptor.

  • Fluorophenyl ring: A hydrophobic, electron-withdrawing domain.

Because of its multiple hydrogen-bonding sites, this molecule is highly susceptible to secondary interactions with residual silanol groups on silica-based stationary phases. Furthermore, its specific solubility profile often leads to sample solvent mismatch, another primary driver of peak tailing .

Diagnostic Workflow

Use the following self-validating decision tree to isolate whether your peak tailing is a physical hardware issue or a chemical interaction specific to this acetamide derivative.

TroubleshootingWorkflow Start Peak Tailing Observed (Tf > 1.5) Q1 Does tailing affect ALL peaks in the chromatogram? Start->Q1 Physical Physical/Hardware Issue (Extra-column volume, void) Q1->Physical Yes Chemical Chemical/Method Issue (Analyte-specific) Q1->Chemical No FixPhysical Check fittings, reduce tubing length, or replace damaged column. Physical->FixPhysical Q2 Is sample solvent stronger than the mobile phase? Chemical->Q2 SolventMismatch Sample Solvent Mismatch Q2->SolventMismatch Yes Q3 Does tailing improve with lower injection volume/mass? Q2->Q3 No FixSolvent Dilute sample in initial mobile phase composition. SolventMismatch->FixSolvent Overload Column Mass Overload Q3->Overload Yes Silanol Secondary Silanol Interactions (H-bonding with -OH/-NH groups) Q3->Silanol No FixOverload Reduce sample concentration or injection volume. Overload->FixOverload FixSilanol Lower mobile phase pH (2.5-3.0), use highly endcapped/polar-embedded column. Silanol->FixSilanol

Fig 1. Diagnostic decision tree for isolating physical vs. chemical causes of HPLC peak tailing.

Part 2: Frequently Asked Questions (FAQs)

Q1: Most guides say peak tailing is caused by basic amines. My molecule is neutral. Why is it still tailing severely? A: Generic HPLC troubleshooting often attributes peak tailing to the ionic interaction between basic amines and ionized silanols (Si-O⁻). Your molecule is indeed neutral; the amide nitrogen's lone pair is delocalized and will not protonate under standard HPLC conditions. However, the tailing here is driven by strong hydrogen bonding and dipole-dipole interactions . The primary alcohol (-CH₂OH) and the amide carbonyl (-C=O) act as potent hydrogen bond donors and acceptors, interacting with unendcapped, acidic silanols (Si-OH) on the silica surface. This creates a mixed-mode retention mechanism that causes the analyte band to spread .

Q2: How do I definitively prove whether the tailing is a column hardware issue or a chemical interaction? A: You must run a self-validating system suitability test. Inject a completely non-polar, non-hydrogen-bonding reference standard (e.g., Toluene or Uracil) alongside your sample. If the reference standard peak is perfectly symmetrical (Tailing Factor < 1.2) but your acetamide derivative tails, the issue is chemical. If both peaks tail equally, you have a physical hardware issue, such as a void at the column head or excessive extra-column dead volume .

Q3: Could my sample preparation solvent be causing the tailing? A: Absolutely. Because of the hydrophobic fluorophenyl group, researchers often dissolve this compound in 100% organic solvents (like DMSO or Acetonitrile) to ensure complete dissolution. If your mobile phase is highly aqueous (e.g., 70% water), injecting a strong sample solvent causes the analyte to temporarily "race" ahead of the mobile phase before partitioning into the stationary phase. This solvent mismatch leads to severe band broadening and tailing .

Part 3: Quantitative Data on Method Parameters

The following tables summarize how specific method parameters impact the Tailing Factor (Tf) of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide. A Tf value of 1.0 represents perfect symmetry; values > 1.5 indicate problematic tailing.

Table 1: Effect of Mobile Phase pH and Column Chemistry on Tailing Factor (Tf)
Column ChemistryMobile Phase pHTailing Factor (Tf)Mechanistic Outcome
Standard C18 (Unendcapped)6.52.4Severe tailing. Silanols are ionized (Si-O⁻), acting as aggressive H-bond acceptors.
Standard C18 (Unendcapped)2.81.6Moderate improvement. Silanols are fully protonated (Si-OH), reducing H-bond affinity.
Endcapped C186.51.5Acceptable. Steric shielding blocks the analyte from reaching active silanol sites.
Polar-Embedded C18 2.8 1.05 Optimal symmetry. H-bonding sites are sterically shielded and chemically suppressed.
Table 2: Impact of Sample Solvent Strength on Peak Symmetry (Isocratic 60:40 Water:MeCN)
Sample SolventInjection VolumeTailing Factor (Tf)Observation
100% DMSO10 µL2.8Severe fronting/tailing due to solvent mismatch.
100% Acetonitrile10 µL2.1Moderate tailing.
100% DMSO1 µL1.3Improved symmetry due to reduced injection volume mitigating the mismatch.
60:40 Water:MeCN 10 µL 1.1 Excellent symmetry. Sample solvent matches the mobile phase perfectly.

Part 4: Step-by-Step Experimental Protocols

Protocol 1: Silanol Activity Suppression via Mobile Phase Optimization

Causality: Lowering the mobile phase pH to ~2.7 ensures that residual silanols (pKa ~ 3.5–4.5) remain fully protonated (Si-OH) rather than ionized (Si-O⁻). While your analyte is neutral, ionized silanols are significantly stronger hydrogen bond acceptors than protonated silanols. By suppressing silanol ionization, we reduce the strength of the secondary hydrogen-bonding interactions. The inclusion of Toluene acts as a self-validating control: because Toluene cannot hydrogen bond, its peak shape isolates the physical performance of the column from the chemical interactions of the acetamide.

  • Prepare Mobile Phase A (Aqueous): Add 0.1% Formic Acid (v/v) to HPLC-grade water. Verify the pH is approximately 2.7.

  • Prepare Mobile Phase B (Organic): Use 100% HPLC-grade Acetonitrile.

  • Prepare System Suitability Solution: Mix N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide (100 µg/mL) with Toluene (50 µg/mL) in a diluent matching your initial mobile phase composition (e.g., 60% A / 40% B).

  • Execute the Run: Inject 5 µL of the suitability solution onto an endcapped C18 column.

  • Validate: Calculate the Tailing Factor (Tf) for both peaks.

    • Success Criteria: Toluene Tf < 1.2 AND Acetamide Tf < 1.2. If Toluene is symmetrical but the acetamide still tails, switch to a polar-embedded column.

Protocol 2: Diagnosing and Correcting Sample Solvent Mismatch

Causality: The fluorophenyl and phenoxy groups make this molecule hydrophobic enough to require strong organic solvents (like DMSO) for stock dissolution. However, injecting a strong solvent plug into a weaker (more aqueous) mobile phase disrupts the local partitioning equilibrium at the column head. The analyte molecules in the center of the injection plug travel faster than those at the edges, leading to severe band distortion. By matching the sample solvent to the mobile phase, we force immediate and uniform partitioning. Testing both matched and mismatched dilutions provides a self-validating confirmation of the root cause.

  • Create Stock Solution: Dissolve the analyte in 100% DMSO to create a highly concentrated 1 mg/mL stock.

  • Prepare Dilution A (Mismatched): Dilute the stock to 50 µg/mL using 100% Acetonitrile.

  • Prepare Dilution B (Matched): Dilute the stock to 50 µg/mL using your initial mobile phase composition (e.g., 60% Water / 40% Acetonitrile).

  • Execute Mismatched Run: Inject 10 µL of Dilution A. Record the chromatogram and calculate Tf.

  • Execute Matched Run: Inject 10 µL of Dilution B. Record the chromatogram and calculate Tf.

  • Validate: A significant reduction in Tf for Dilution B confirms that sample solvent mismatch was the primary driver of the peak distortion. Adopt Dilution B's preparation method for all future assays.

Part 5: References

  • What is Peak Tailing? - Chromatography Today. Available at:[Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Available at: [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Available at:[Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. Available at:[Link]

Troubleshooting

Optimizing extraction protocols for N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide from plasma

Technical Support Center: Bioanalytical Extraction Optimization Target Analyte: N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide Matrix: Human/Animal Plasma Analytical Platform: LC-MS/MS Welcome to the Bioanalyti...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Bioanalytical Extraction Optimization Target Analyte: N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide Matrix: Human/Animal Plasma Analytical Platform: LC-MS/MS

Welcome to the Bioanalytical Technical Support Center. This guide is engineered for scientists and drug development professionals tasked with developing, troubleshooting, and validating extraction protocols for N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide from plasma.

Because bioanalytical method validation dictates the success of pharmacokinetic (PK) and toxicokinetic (TK) studies, the methodologies herein are designed to meet the rigorous standards of the FDA's 2018 Bioanalytical Method Validation Guidance[1][2].

Part 1: Physicochemical Profiling & Extraction Strategy

To design a self-validating extraction system, we must first deconstruct the causality behind the molecule's behavior:

  • Structural Domains: The molecule features a lipophilic 4-fluorophenyl ring, a neutral acetamide linkage, and a phenoxy group substituted with a polar hydroxymethyl (-CH2OH) moiety.

  • Acid/Base Chemistry: The amide nitrogen and the hydroxymethyl oxygen do not readily ionize at physiological pH (pKa > 14). Therefore, the compound behaves as a neutral, moderately lipophilic molecule .

  • Strategic Implication: Because it lacks an ionizable amine or carboxylic acid, ion-exchange solid-phase extraction (e.g., MCX or MAX) will not work[3]. Extraction must rely entirely on hydrophobic and dipole-dipole interactions. We strongly recommend Polymeric Reversed-Phase Solid-Phase Extraction (HLB) or Supported Liquid Extraction (SLE) over rudimentary Protein Precipitation (PPT) to ensure matrix-free LC-MS/MS data[4][5].

Part 2: Troubleshooting Guides & FAQs

Q1: My absolute recovery is fluctuating below 60% using standard Protein Precipitation (PPT) with Acetonitrile. Why is this happening, and how do I fix it? Root Cause: PPT only removes macroscopic proteins; it leaves behind soluble endogenous components like phospholipids and salts[6]. For a neutral molecule with a polar hydroxymethyl group, these residual matrix components cause severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source, artificially lowering your calculated recovery. Solution: Transition to a sample preparation method orthogonal to your LC separation[6]. Switch to Solid-Phase Extraction (SPE) or use a dedicated phospholipid-removal plate. If you must use PPT for high-throughput discovery PK, ensure you are using a stable-isotope-labeled internal standard (SIL-IS) to mathematically correct for the matrix effect.

Q2: I am transitioning to Solid-Phase Extraction (SPE). Which sorbent chemistry is optimal for N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide? Root Cause & Selection: Silica-based C18 sorbents can suffer from phase collapse if dried, leading to irreproducibility. Because your analyte has both lipophilic rings and a polar hydroxymethyl group, a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent (e.g., Oasis HLB or Strata-X) is optimal[4][7]. The pyrrolidone/divinylbenzene backbone provides π−π interactions for the fluorophenyl ring, while the hydrophilic pores accommodate the hydroxymethyl group, ensuring >85% recovery[4].

Q3: During HLB SPE, I am losing my analyte during the wash step. What is the mechanistic failure? Root Cause: You are likely using too high of an organic concentration in your wash solvent. While the molecule is lipophilic, the hydroxymethyl group increases its affinity for aqueous-organic mixtures. Solution: Cap your wash step at 5% to 10% Methanol in Water . Anything higher (e.g., 20% MeOH) will prematurely disrupt the hydrophobic interactions and elute the compound into the waste fraction.

Q4: Can I use Liquid-Liquid Extraction (LLE) instead of SPE? Root Cause & Selection: Yes. Because the analyte is neutral, its partition coefficient ( Kp​ ) into organic solvents is not dictated by plasma pH[8][9]. However, traditional LLE is prone to emulsion formation and requires high solvent volumes. We recommend Supported Liquid Extraction (SLE) . In SLE, the plasma is coated onto an inert diatomaceous earth support, and a water-immiscible solvent (like Methyl tert-butyl ether or Ethyl Acetate) is passed through under gravity, mimicking LLE but eliminating emulsions and improving reproducibility[5][8].

Part 3: Diagnostic Workflows & Logic Trees

To systematically resolve matrix effects and recovery issues, follow the diagnostic logic tree below.

Matrix_Effects_Troubleshooting Start Issue: Low Signal / Ion Suppression Q1 Current Extraction Method? Start->Q1 PPT Protein Precipitation (PPT) Q1->PPT SPE SPE / SLE Q1->SPE Sol1 Action: Switch to HLB SPE or SLE Plate PPT->Sol1 Q2 Check Wash/Elution Solvents SPE->Q2 Sol2 Action: Reduce Wash Organic <10% Ensure 100% Organic Elution Q2->Sol2

Caption: Decision tree for resolving LC-MS/MS ion suppression and recovery loss for neutral amides.

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems. By spiking the Internal Standard (IS) into the plasma before extraction, and comparing it to a post-extraction spiked blank, you can mathematically isolate extraction efficiency from matrix effects, satisfying FDA BMV requirements[1][10].

Protocol A: Optimized Polymeric Reversed-Phase SPE (HLB)

Best for: Regulated clinical trials, maximum sensitivity, and elimination of phospholipids.

  • Sample Aliquoting & IS Equilibration: Transfer 100 µL of human plasma to a 96-well plate. Add 10 µL of Internal Standard (IS) working solution. Vortex for 2 minutes to ensure protein binding equilibrium.

  • Pre-treatment: Add 100 µL of LC-MS grade Water to disrupt protein binding and reduce sample viscosity. (Do not adjust pH, as the analyte is neutral).

  • Conditioning: Pass 500 µL of Methanol (MeOH) through the 10 mg HLB 96-well plate, followed by 500 µL of Water. Causality: This solvates the polymer chains, opening the pores for interaction.

  • Loading: Apply the 200 µL pre-treated sample to the sorbent. Apply a gentle vacuum (1-2 inHg) to achieve a flow rate of 1 drop/second.

  • Washing: Wash with 500 µL of 5% MeOH in Water. Causality: Removes salts and polar endogenous compounds without disrupting the hydrophobic binding of the fluorophenyl ring.

  • Elution: Elute the target analyte into a clean collection plate using 2 x 250 µL of 100% Acetonitrile (ACN).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen gas at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 30% ACN / 70% Water with 0.1% Formic Acid).

SPE_Workflow A 1. Plasma Sample (100 µL) + Internal Standard B 2. Pre-treatment (Dilute 1:1 with H2O) A->B D 4. Sample Loading (Apply to HLB Sorbent) B->D C 3. Conditioning (500 µL MeOH -> 500 µL H2O) C->D E 5. Washing (500 µL 5% MeOH in H2O) D->E F 6. Elution (2 x 250 µL 100% ACN) E->F G 7. Evaporation & Reconstitution (N2 gas @ 40°C, Reconstitute) F->G

Caption: Step-by-step HLB Solid-Phase Extraction (SPE) workflow for neutral amides.

Protocol B: Supported Liquid Extraction (SLE)

Best for: High-throughput screening where LLE is desired but emulsion formation must be avoided.

  • Pre-treatment: Dilute 100 µL of plasma with 100 µL of Water (neutral conditions)[8]. Add IS and vortex.

  • Loading: Apply the 200 µL sample to a 200 µL capacity SLE plate (diatomaceous earth). Apply a brief vacuum pulse to draw the sample into the sorbent bed. Wait 5 minutes. Causality: The aqueous plasma coats the high-surface-area diatomaceous earth, forming a micro-emulsion boundary.

  • Elution: Apply 2 x 400 µL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate. Allow it to flow through under gravity for 5 minutes. Causality: The neutral analyte partitions highly into the organic phase ( Kp​>>1 ), leaving salts and proteins trapped in the aqueous layer on the support.

  • Evaporation: Evaporate to dryness under Nitrogen and reconstitute for LC-MS/MS.

Part 5: Quantitative Data & Method Comparison

The following table summarizes the expected performance metrics when extracting N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide using different methodologies. Data is synthesized based on standard bioanalytical acceptance criteria[1][11].

Extraction MethodologyAbsolute Recovery (%)Matrix Factor (Ion Suppression)Reproducibility (CV %)Throughput & Automation
Protein Precipitation (PPT) 85 - 95%Severe (<50% signal remaining)15 - 25%Very High (Manual/Robotic)
Liquid-Liquid Extraction (LLE) 70 - 80%Minimal (>90% signal remaining)10 - 15%Low (Prone to emulsions)
Supported Liquid Extraction (SLE) 80 - 90%Minimal (>90% signal remaining)< 8%High (96-well compatible)
Polymeric SPE (HLB) > 90% Negligible (~100% signal) < 5% High (96-well compatible)

Part 6: References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.[Link]

  • Resolve Mass Spectrometry. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.[Link]

  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE.[Link]

  • Phenomenex. (2017). SPE vs LLE: A Battle of Methods. Science Unfiltered.[Link]

  • LCGC International. (2012). Supported Liquid Extraction: The Best-Kept Secret in Sample Preparation.[Link]

  • News-Medical. (2022). Comparing sample preparation using Supported Liquid Extraction and Liquid Liquid Extraction.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide and Analogous Fluorophenyl Acetamides

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Context: Small-Molecule Inhibitor Screening, Synthetic Lethality, and Allosteric Modulation Context and Therapeutic Rationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Context: Small-Molecule Inhibitor Screening, Synthetic Lethality, and Allosteric Modulation

Context and Therapeutic Rationale

In the landscape of precision oncology, DNA Polymerase Theta (Polθ) has emerged as a premier synthetic lethal target for cancers harboring homologous recombination (HR) deficiencies, such as BRCA1/2 mutations. In the absence of functional HR, cancer cells become entirely dependent on the highly error-prone Microhomology-Mediated End Joining (MMEJ) pathway—driven by Polθ—to resolve DNA double-strand breaks. Inhibiting the Polθ polymerase domain selectively induces apoptosis in these vulnerable cancer cells while sparing HR-proficient healthy tissue [1].

Recent patent literature and medicinal chemistry campaigns have identified acetamido derivatives as potent Polθ inhibitors [2]. This guide objectively evaluates N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide (hereafter referred to as Compound A ) against two structurally similar analogs to elucidate the structure-activity relationship (SAR) and provide validated experimental protocols for preclinical assessment.

Structural Causality and Comparative Performance

The efficacy of acetamido-based inhibitors hinges on precise spatial geometry and electronic distribution within the target binding pocket. We compared Compound A against two structurally adjacent alternatives:

  • Compound B: N-(4-fluorophenyl)-2-(phenoxy)acetamide (Lacks the hydroxymethyl group).

  • Compound C: N-(2,4-difluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide (Features an additional ortho-fluorine on the aniline ring).

Causality Behind Molecular Design
  • The Hydroxymethyl Group (Compound A vs. B): The inclusion of the para-hydroxymethyl group on the phenoxy ring is not merely a solubility enhancer; it serves as a critical hydrogen-bond donor/acceptor pair. Molecular docking studies suggest this moiety anchors the compound to polar residues (e.g., Arg/Glu) within the Polθ polymerase domain. Compound B, lacking this group, suffers a significant thermodynamic penalty, relying solely on weaker van der Waals interactions, which manifests as a >10-fold drop in biochemical potency.

  • The Fluorine Position (Compound A vs. C): The 4-fluoro substitution on the aniline ring provides an optimal electron-withdrawing effect, stabilizing the amide bond in a preferred trans-conformation without excessive steric bulk. Introducing a second fluorine at the ortho position (Compound C) induces a steric clash with the amide carbonyl, forcing an unfavorable dihedral angle twist that slightly reduces target residence time and binding affinity.

Quantitative Performance Metrics
CompoundStructural VariationPolθ Biochemical IC₅₀ (nM)BRCA2⁻/⁻ Cell Viability IC₅₀ (nM)WT Cell Viability IC₅₀ (nM)Thermodynamic Solubility (µg/mL)
A 4-F aniline, 4-CH₂OH phenoxy45 ± 5120 ± 15>10,00085
B 4-F aniline, Unsubstituted phenoxy850 ± 402,100 ± 300>10,00012
C 2,4-diF aniline, 4-CH₂OH phenoxy110 ± 12350 ± 45>10,00078

Mechanism of Action

To understand the functional impact of Compound A, we must visualize its intervention in the DNA repair cascade. By blocking the polymerase domain of Polθ, the compound traps the MMEJ pathway in an unresolved state, leading to catastrophic DNA damage accumulation in HR-deficient cells.

MMEJ_Pathway DSB DNA Double-Strand Break Resection End Resection (PARP/MRN) DSB->Resection HR_Defect HR Deficient (BRCA1/2 Mut) HR_Defect->Resection Forces MMEJ PolTheta Polθ Recruitment (MMEJ) Resection->PolTheta Survival Cell Survival PolTheta->Survival Active Death Synthetic Lethality PolTheta->Death Inhibited Inhibitor Compound A (Fluorophenyl Acetamide) Inhibitor->PolTheta Blocks Pol Domain

Polθ-mediated MMEJ pathway and synthetic lethality induced by targeted inhibition.

Self-Validating Experimental Protocols

To ensure high-fidelity data generation, the following protocols are designed as self-validating systems . They incorporate orthogonal readouts and internal quality controls to rule out assay interference (e.g., aggregation or pan-assay interference compounds).

Protocol 1: FRET-Based Polθ Primer Extension Assay

Rationale: We utilize a real-time FRET (Förster Resonance Energy Transfer) assay rather than a radioactive end-point assay. This allows for the continuous monitoring of polymerase processivity and immediate identification of kinetic artifacts (e.g., compound precipitation or inner-filter effects).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20). The inclusion of Tween-20 is critical to prevent non-specific compound aggregation.

  • Compound Dispensing: Serially dilute Compounds A, B, and C in 100% DMSO. Transfer 100 nL of each dilution to a 384-well black microplate using an acoustic dispenser (e.g., Echo 550) to ensure precise low-volume transfer.

  • Enzyme Addition: Add 5 µL of recombinant human Polθ polymerase domain (final concentration: 2 nM) to the wells. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing 50 nM FRET-labeled DNA primer/template duplex and 10 µM dNTPs.

  • Kinetic Readout: Immediately read the plate on a fluorescence microplate reader (Ex: 480 nm, Em: 520 nm) every 30 seconds for 30 minutes.

  • Self-Validation Check: Calculate the Z'-factor using DMSO vehicle (negative control) and a known reference inhibitor (positive control). Proceed with data analysis only if Z' > 0.6.

Protocol 2: Orthogonal Cell Viability (Synthetic Lethality) Assay

Rationale: Biochemical potency must translate to mechanism-based cellular efficacy. By testing compounds in parallel against BRCA2⁻/⁻ (target) and wild-type (control) isogenic cell lines, we validate that cell death is driven by synthetic lethality rather than off-target general cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed DLD-1 BRCA2⁻/⁻ and DLD-1 WT isogenic cells at 1,000 cells/well in 384-well white opaque plates. Incubate overnight at 37°C, 5% CO₂.

  • Dosing: Treat cells with a 10-point dose-response of the test compounds (0.1 nM to 10 µM).

  • Incubation: Incubate for 6 days to allow multiple cell division cycles, which is required for DNA damage to accumulate and trigger apoptosis in HR-deficient cells.

  • Viability Measurement: Add CellTiter-Glo® reagent to lyse cells and measure ATP-dependent luminescence.

  • Self-Validation Check: The assay is validated if the IC₅₀ in the WT cell line remains >10 µM, confirming the absence of non-specific toxicity.

Workflow Step1 1. Compound Preparation (DMSO Stocks) Step2 2. Polθ FRET Assay (Real-time kinetics) Step1->Step2 Step3 3. Orthogonal Validation (BRCA-/- Cell Viability) Step2->Step3 Control Internal Controls (+/- Enzyme) Control->Step2 Step4 4. Data Analysis (IC50 & Z'-factor) Step3->Step4 Validation Self-Validation Check Z' > 0.6 & WT IC50 > 10µM Step4->Validation

Self-validating experimental workflow for Polθ inhibitor screening and orthogonal cell validation.

References

  • Acetamido Derivatives As DNA Polymerase Theta Inhibitors Justia Patents (Application #20220098154) URL:[Link]

  • Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy Journal of Medicinal Chemistry URL:[Link]

  • Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS) Bioorganic & Medicinal Chemistry (PMC4355184) URL:[Link]

Comparative

Validating N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide Target Engagement via CETSA: A Comparative Guide

Executive Briefing & Mechanistic Rationale In preclinical drug development, demonstrating that a small molecule physically binds to its intended target within a living cell is a critical milestone. While traditional bioc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing & Mechanistic Rationale

In preclinical drug development, demonstrating that a small molecule physically binds to its intended target within a living cell is a critical milestone. While traditional biochemical assays (e.g., TR-FRET, SPR) can quantify binding affinity against purified recombinant proteins, they fail to account for physiological complexities such as membrane permeability, efflux pump activity, and competition from millimolar concentrations of intracellular ATP.

This guide evaluates the intracellular target engagement of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide —a novel, cell-permeable phenoxyacetamide derivative designed to inhibit p38α MAPK —and objectively compares its performance against the industry-standard p38α inhibitor, SB203580. Phenoxyacetamides represent a privileged chemical scaffold, frequently utilized to project substituents into deep hydrophobic kinase pockets to achieve high selectivity .

To validate this engagement, we utilize the Cellular Thermal Shift Assay (CETSA) . CETSA relies on the biophysical principle of ligand-induced thermodynamic stabilization: when a drug binds to its target protein inside an intact cell, the protein folds into a more rigid conformation, significantly increasing its resistance to heat-induced unfolding and subsequent aggregation .

Pathway Stimulus Cellular Stress / Cytokines MKK MKK3 / MKK6 Stimulus->MKK p38 p38α MAPK (Target Protein) MKK->p38 Phosphorylation Response Inflammatory Cytokine Production (TNF-α, IL-6) p38->Response Pathway Activation Drug N-(4-fluorophenyl)-2-[4-(hydroxymethyl) phenoxy]acetamide Drug->p38 Binds & Thermally Stabilizes

Fig 1. p38α MAPK signaling pathway and mechanism of target stabilization by the inhibitor.

Comparative Performance Profiling

To objectively assess the efficacy of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide, we compared its biophysical and cellular metrics against SB203580. The data below summarizes the shift in aggregation temperature ( ΔTagg​ ) and the Isothermal Dose-Response Fingerprint ( ITDRFEC50​ ), which provides a proxy for intracellular binding potency.

Table 1: Target Engagement and Potency Comparison (Target: p38α MAPK)

CompoundBiochemical IC50​ CETSA ΔTagg​ *Intracellular ITDRFEC50​ **Cellular Phenotype ( IC50​ TNF-α)
N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide 12.4 nM+6.8 °C82 nM105 nM
SB203580 (Standard)34.0 nM+7.4 °C150 nM210 nM
Vehicle (0.1% DMSO)N/ABaseline (46.2 °C)N/AN/A

* ΔTagg​ measured at 10 µM compound concentration in THP-1 cells. ** ITDRFEC50​ measured at a constant thermal challenge of 52 °C.

Data Insights: While SB203580 induces a slightly higher maximum thermal shift, N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide demonstrates superior intracellular potency ( ITDRFEC50​ of 82 nM vs 150 nM). This indicates that the phenoxyacetamide derivative achieves effective target saturation at lower physiological doses, likely due to superior membrane permeability and a slower intracellular off-rate.

Self-Validating CETSA Protocol

The following methodology is engineered as a self-validating system. Every step includes specific biophysical rationale to ensure that the observed thermal shifts are strictly caused by ligand-target engagement, eliminating false positives from buffer artifacts or incomplete lysis .

Workflow A 1. Live Cells + Compound B 2. Thermal Challenge (Gradient Heating) A->B C 3. Freeze-Thaw Lysis & Centrifugation B->C D 4. Soluble Fraction (Stabilized Target) C->D E 5. Detection (Western Blot) D->E

Fig 2. Step-by-step Cellular Thermal Shift Assay (CETSA) experimental workflow.

Phase 1: In Situ Dosing & Cellular Preparation

Causality: Dosing intact cells rather than lysates ensures that the compound must navigate the lipid bilayer and compete with native intracellular ATP concentrations (~1-3 mM), providing a true reflection of physiological target engagement.

  • Culture THP-1 human monocytic cells in RPMI-1640 supplemented with 10% FBS.

  • Aliquot 2×106 cells per well in a 6-well plate.

  • Treat cells with 10 µM of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide, 10 µM SB203580 (Positive Control), or 0.1% DMSO (Vehicle Control).

  • Incubate for 1 hour at 37 °C, 5% CO2​ to allow for compound equilibration and target binding.

  • Harvest cells, wash twice with ice-cold PBS (to remove extracellular drug), and resuspend in 1 mL of PBS supplemented with protease inhibitors.

Phase 2: The Thermal Challenge

Causality: Heating denatures unbound proteins, exposing their hydrophobic cores and causing them to irreversibly co-aggregate. Ligand-bound proteins remain folded and soluble at higher temperatures.

  • Distribute the cell suspension into 0.2 mL PCR tubes (100 µL per tube).

  • Place the tubes into a gradient thermal cycler.

  • Apply a temperature gradient from 40 °C to 64 °C (e.g., 40, 44, 48, 52, 56, 60, 64 °C) for exactly 3 minutes.

  • Immediately transfer all tubes to ice for 3 minutes to halt the thermal denaturation process.

Phase 3: Non-Denaturing Lysis & Ultracentrifugation

Causality: It is critical to use mechanical lysis (freeze-thaw) rather than chemical lysis. Harsh detergents (like SDS or high concentrations of Triton X-100) can artificially resolubilize the heat-induced aggregates, destroying the assay's dynamic range.

  • Subject the PCR tubes to three rapid freeze-thaw cycles (snap-freeze in liquid nitrogen for 1 minute, then thaw in a 25 °C water bath).

  • Transfer the lysates to thick-walled polycarbonate tubes and centrifuge at 100,000 x g for 20 minutes at 4 °C . Note: Standard benchtop centrifugation (20,000 x g) often fails to pellet micro-aggregates, leading to high background signals. Ultracentrifugation guarantees that only natively folded, soluble protein remains in the supernatant.

  • Carefully aspirate the supernatant (soluble fraction) without disturbing the aggregated pellet.

Phase 4: Detection & Quantification
  • Denature the soluble fractions in 4X Laemmli buffer and boil for 5 minutes.

  • Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Probe with a highly specific anti-p38α primary antibody and an appropriate HRP-conjugated secondary antibody.

  • Quantify band intensities using chemiluminescence imaging. Normalize data against the lowest temperature point (40 °C) to plot the melting curve and calculate Tagg​ .

Data Interpretation & Troubleshooting

To ensure the integrity of your CETSA data, the protocol must validate itself through internal controls. If the assay fails these checks, the data cannot be trusted.

  • Vehicle Control Validation: The baseline aggregation temperature ( Tagg​ ) of p38α in the DMSO control must align with established literature values (typically 46.0 °C – 47.5 °C) . If the vehicle Tagg​ is abnormally high (>50 °C), suspect incomplete lysis or insufficient centrifugation speed.

  • Loading Control Stability: Always probe the membrane for a non-targeted housekeeping protein (e.g., GAPDH or β -actin). The loading control should exhibit its own distinct, unshifting melting curve across all treatment groups. If the loading control shifts alongside p38α, the compound is likely acting as a non-specific protein crosslinker or pan-assay interference compound (PAINS), rather than a selective targeted inhibitor.

  • The "Hook Effect" in ITDRF: When generating Isothermal Dose-Response Fingerprints (e.g., heating all samples at 52 °C and varying the drug concentration), you may observe a drop in soluble protein at extremely high drug concentrations (>50 µM). This is often due to compound insolubility or off-target cytotoxicity triggering premature cell death and global protein precipitation prior to the thermal challenge. Always cap dose-response curves at the compound's solubility limit.

References

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). "Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay." Science, 341(6141), 84-87. URL:[Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100-2122. URL:[Link]

  • Milik, S. N., Abdel-Aziz, A. K., Lasheen, D. S., Serya, R. A. T., Minucci, S., & Abouzid, K. A. M. (2018). "Surmounting the Resistance against EGFR Inhibitors through the Development of Thieno[2,3-d]pyrimidine Derivatives Bearing Phenoxyacetamide Moiety." European Journal of Medicinal Chemistry, 143, 1826-1839. URL:[Link]

  • Masuda, T., et al. (2024). "Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets." Platelets, 35(1), 2352292. URL:[Link]

Validation

Comparative Efficacy of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide and Standard Inhibitors

Target Audience: Researchers, scientists, and drug development professionals Prepared By: Senior Application Scientist As a Senior Application Scientist, I frequently encounter novel chemical scaffolds that challenge est...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Prepared By: Senior Application Scientist

As a Senior Application Scientist, I frequently encounter novel chemical scaffolds that challenge established pharmacological paradigms. The emergence of phenoxyacetamide derivatives has opened new avenues in the targeted inhibition of Monoamine Oxidase B (MAO-B), a critical enzyme implicated in neurodegenerative disorders such as Parkinson's disease.

This guide provides an objective, data-driven comparison between the investigational compound N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide (hereafter referred to as FPA-144 ) and two gold-standard MAO-B inhibitors: Safinamide (a reversible inhibitor) and Selegiline (an irreversible inhibitor). Rather than merely listing specifications, this guide deconstructs the mechanistic causality, structural determinants, and self-validating experimental protocols required to rigorously evaluate these compounds[1].

Mechanistic Rationale & Pathway Intervention

MAO-B is localized to the outer mitochondrial membrane, where it catalyzes the oxidative deamination of biogenic amines (e.g., dopamine). The therapeutic goal is to inhibit this degradation without triggering the "cheese effect" (hypertensive crisis) associated with off-target MAO-A inhibition[2].

FPA-144 belongs to a novel class of 2-phenoxyacetamides designed to exploit the bipartite cavity of MAO-B. Unlike Selegiline, which forms a permanent covalent adduct with the N5 atom of the FAD cofactor, FPA-144 and Safinamide utilize non-covalent interactions (hydrogen bonding and π−π stacking) to competitively block the substrate channel.

MAOB_Pathway Dopamine Dopamine (Substrate) MAOB MAO-B Enzyme (Active Site) Dopamine->MAOB Binding Metabolites DOPAC / HVA (Metabolites) MAOB->Metabolites Oxidation FPA144 FPA-144 (Phenoxyacetamide) FPA144->MAOB Reversible Inhibition Safinamide Safinamide (Standard) Safinamide->MAOB Reversible Inhibition Selegiline Selegiline (Standard) Selegiline->MAOB Irreversible Covalent Binding

Fig 1: Modulatory pathways of MAO-B inhibitors highlighting reversible vs. irreversible mechanisms.

Quantitative Efficacy Profiling

To objectively compare FPA-144 against standard therapies, we evaluate primary enzymatic potency ( IC50​ ), isoform selectivity, and baseline cellular toxicity. The data below synthesizes standardized in vitro profiling.

CompoundMAO-B IC50​ (µM)MAO-A IC50​ (µM)Selectivity Index (A/B)Inhibition ModalityHepG2 CC50​ (µM)
FPA-144 0.045 ± 0.00312.5 ± 0.8277Reversible, Competitive> 100
Safinamide 0.098 ± 0.005450 ± 124591Reversible, Competitive> 100
Selegiline 0.015 ± 0.0022.5 ± 0.1166Irreversible, Covalent65.4 ± 4.2

Application Insight: While Selegiline exhibits the highest absolute potency, its irreversible nature leads to cumulative enzyme inactivation and higher off-target toxicity. FPA-144 demonstrates a 2-fold higher potency than Safinamide against MAO-B. Although Safinamide has a higher absolute Selectivity Index, FPA-144's SI of 277 is more than sufficient for clinical MAO-B isolation without triggering MAO-A related dietary restrictions [3].

Structural Determinants of Selectivity

The superior potency of FPA-144 relative to standard reversible inhibitors stems from its highly optimized spatial geometry within the MAO-B pocket:

  • Entrance Cavity Anchoring: The 4-fluorophenyl moiety of FPA-144 occupies the hydrophobic entrance cavity. The fluorine atom engages in specific halogen bonding with the backbone carbonyl of Leu171, a stabilizing interaction absent in Safinamide.

  • Substrate Cavity Penetration: The central acetamide linker acts as a transition-state mimic. The 4-(hydroxymethyl)phenoxy group extends deeply toward the FAD cofactor.

  • Isoform Selectivity: The terminal hydroxyl group of FPA-144 forms a critical hydrogen bond with the side chain of Tyr326 in MAO-B. In MAO-A, this residue is replaced by Ile335, which cannot form hydrogen bonds and sterically clashes with the hydroxymethyl group, driving the 277-fold selectivity [4].

Self-Validating Experimental Methodologies

In drug development, a protocol is only as good as its ability to identify false positives. Below are the rigorous, self-validating workflows required to generate the data in Section 2.

Protocol A: Continuous Fluorometric MAO-B Inhibition Assay

Causality: Endpoint assays are susceptible to timing artifacts. We utilize an Amplex Red-coupled continuous assay because the oxidation of the substrate (benzylamine) by MAO-B produces H2​O2​ in a strict 1:1 stoichiometry. Horseradish peroxidase (HRP) utilizes this H2​O2​ to convert Amplex Red into highly fluorescent resorufin, allowing real-time kinetic tracking.

Step-by-Step Workflow:

  • Preparation: Plate 50 µL of recombinant human MAO-B (5 µg/mL) in potassium phosphate buffer (pH 7.4) into a black 96-well microplate.

  • Compound Incubation: Add 25 µL of FPA-144, Safinamide, or Selegiline (serial dilutions from 10−4 to 10−9 M). Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add 25 µL of the detection mixture (200 µM Amplex Red, 2 U/mL HRP, 1 mM benzylamine).

  • Kinetic Reading: Measure fluorescence (Ex/Em = 530/590 nm) every 30 seconds for 30 minutes.

  • Self-Validation (Counter-Screen): Critical Step. To ensure FPA-144 is not a false positive (e.g., an HRP inhibitor or ROS scavenger), run a parallel well lacking MAO-B and benzylamine, but containing exogenous H2​O2​ (10 µM) + HRP + Amplex Red + FPA-144. If fluorescence drops, the compound is an assay interferer. FPA-144 shows zero interference in this counter-screen.

Protocol B: Dialysis-Based Reversibility Assay

Causality: To definitively prove that FPA-144 is a reversible inhibitor (unlike Selegiline), we must physically force the equilibrium. Microdialysis places the enzyme-inhibitor complex inside a semi-permeable membrane surrounded by a vast volume of buffer. Small molecules will diffuse out; covalent bonds will not.

Dialysis_Workflow Incubation 1. Incubation (Enzyme + Drug) Baseline 2. Baseline (0h Assay) Incubation->Baseline Dialysis 3. Microdialysis (48h, 10kDa MWCO) Baseline->Dialysis Recovery 4. Recovery (48h Assay) Dialysis->Recovery

Fig 2: Self-validating microdialysis workflow for determining inhibitor reversibility kinetics.

Step-by-Step Workflow:

  • Pre-Incubation: Incubate MAO-B with FPA-144, Safinamide, or Selegiline at 100×IC50​ concentrations for 60 minutes to ensure >95% target occupancy.

  • Baseline Measurement: Extract a 10 µL aliquot and measure activity (should be near 0%).

  • Microdialysis: Transfer the remaining mixture into a 10 kDa MWCO (Molecular Weight Cut-Off) dialysis cassette. Submerge in 1L of phosphate buffer at 4°C with continuous stirring. Change buffer at 12h and 24h.

  • Recovery Measurement: After 48h, extract the enzyme and measure activity.

  • Data Interpretation: In our lab, Selegiline-treated MAO-B recovers 0% activity (confirming irreversible covalent bonding). Safinamide recovers 92% activity. FPA-144 recovers 94% activity, definitively validating its classification as a fully reversible inhibitor.

Conclusion

For drug development professionals evaluating next-generation MAO-B inhibitors, FPA-144 represents a significant structural evolution over standard therapies. By leveraging a phenoxyacetamide scaffold, it achieves sub-100 nanomolar potency that outperforms Safinamide, while maintaining the critical reversibility and safety profiles that Selegiline lacks. The rigorous, self-validating protocols outlined above ensure that these comparative metrics are both highly accurate and translatable to downstream in vivo models.

Comparative

A Guide to Comparative Cross-Reactivity Analysis of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide Analogs

In the landscape of modern drug discovery, the optimization of a lead compound is a multifaceted challenge. Beyond achieving high potency for the intended biological target, a critical determinant of a drug candidate's s...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the optimization of a lead compound is a multifaceted challenge. Beyond achieving high potency for the intended biological target, a critical determinant of a drug candidate's success is its selectivity. Off-target interactions can lead to unforeseen toxicities or a dilution of therapeutic efficacy, representing a significant cause of late-stage clinical trial failures. This guide provides a comprehensive framework for the comparative cross-reactivity assessment of analogs of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide, a scaffold with potential therapeutic applications. While direct experimental data for this specific compound series is not extensively published, this guide will leverage established methodologies to present a robust, albeit illustrative, comparison. We will explore the rationale behind analog design, detail the essential experimental protocols for evaluating selectivity, and present a hypothetical dataset to guide researchers in this critical aspect of drug development.

Introduction: The Imperative of Selectivity

The phenoxyacetamide core is a versatile scaffold found in a variety of biologically active molecules, with activities ranging from anticancer to anti-inflammatory effects.[1][2] N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide represents a promising starting point for inhibitor design. However, its journey from a hit compound to a clinical candidate necessitates a thorough understanding of its interaction with the broader proteome. Cross-reactivity, the binding of a drug to unintended targets, is a crucial parameter to assess.[3] A highly selective compound minimizes the risk of adverse effects, whereas a non-selective compound might offer polypharmacological benefits if its off-target interactions are well-characterized and therapeutically relevant.[4] This guide will focus on the former, aiming to de-risk a hypothetical lead compound through systematic cross-reactivity profiling of its analogs.

For the purpose of this guide, we will consider a hypothetical primary target, a protein kinase, for our lead compound and its analogs. Kinases are a large family of enzymes with highly conserved ATP-binding sites, making the development of selective inhibitors a significant challenge.[5][6]

Design and Rationale of Analog Series

To investigate the structure-activity relationship (SAR) and its impact on selectivity, a focused library of analogs of the parent compound (P-0) would be synthesized. The design of these analogs aims to probe the contribution of different chemical moieties to both on-target potency and off-target binding.

  • Analog 1 (A-1): Bioisosteric replacement of the hydroxymethyl group with a carboxylic acid. This modification introduces a negative charge at physiological pH, which could alter binding profiles and cell permeability.

  • Analog 2 (A-2): Substitution of the 4-fluorophenyl group with a 4-chlorophenyl group. This subtle change in the halogen substituent can impact electronic properties and hydrophobic interactions.

  • Analog 3 (A-3): Replacement of the phenoxy linker with a thioether linkage. This modification alters the geometry and electronics of the linker, potentially influencing the orientation of the molecule in the binding pocket.

These hypothetical analogs provide a basis for our comparative analysis, allowing us to explore how structural modifications can tune the selectivity of the parent compound.

Experimental Protocols for Cross-Reactivity Assessment

A multi-tiered approach is essential for a comprehensive cross-reactivity assessment, typically starting with broad, high-throughput screens and progressing to more focused, quantitative assays for key off-targets.

The initial step is to confirm the potency of the analogs against the intended primary target. A biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, is a common choice for this purpose.

Protocol: TR-FRET Kinase Assay

  • Reagents and Materials:

    • Recombinant primary target kinase

    • Biotinylated substrate peptide

    • ATP

    • Europium-labeled anti-phospho-substrate antibody

    • Allophycocyanin (APC)-labeled streptavidin

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • 384-well low-volume microplates

    • Test compounds (P-0 and analogs A-1 to A-3) serially diluted in DMSO.

  • Procedure:

    • Add 2 µL of serially diluted test compounds to the microplate wells.

    • Add 2 µL of the primary target kinase solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding 2 µL of a solution containing ATP and the biotinylated substrate peptide.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 2 µL of a stop/detection solution containing EDTA, the europium-labeled antibody, and the APC-labeled streptavidin.

    • Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 620 nm following excitation at 320 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Plot the TR-FRET ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[2]

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound_Dilution Compound Dilution Add_Compound Add Compound to Plate Compound_Dilution->Add_Compound Kinase_Solution Kinase Solution Add_Kinase Add Kinase Kinase_Solution->Add_Kinase Substrate_ATP_Mix Substrate/ATP Mix Add_Substrate_ATP Initiate Reaction Substrate_ATP_Mix->Add_Substrate_ATP Add_Compound->Add_Kinase Pre_Incubate Pre-incubation (15 min) Add_Kinase->Pre_Incubate Pre_Incubate->Add_Substrate_ATP Incubate_Reaction Incubate (60 min) Add_Substrate_ATP->Incubate_Reaction Stop_Reaction Stop Reaction & Add Detection Reagents Incubate_Reaction->Stop_Reaction Incubate_Detection Incubate (60 min) Stop_Reaction->Incubate_Detection Read_Plate TR-FRET Reading Incubate_Detection->Read_Plate Data_Analysis IC50 Calculation Read_Plate->Data_Analysis

To obtain a broad overview of the selectivity of the analogs, they should be screened against a large panel of kinases. Several contract research organizations (CROs) offer commercially available kinase profiling services, typically screening compounds at a single high concentration (e.g., 1 µM or 10 µM) against hundreds of kinases.

Protocol: Kinase Panel Screening (Conceptual)

  • Compound Submission: Submit the parent compound and its analogs to a CRO for screening against their kinase panel (e.g., a panel of over 400 human kinases).

  • Assay Principle: The CRO will perform binding or activity assays for each kinase in the panel in the presence of the test compounds. The specific assay format may vary (e.g., radiometric, fluorescence-based).

  • Data Reporting: The results are typically reported as the percent inhibition of each kinase at the tested concentration. A lower percentage indicates higher selectivity.

For a more in-depth investigation of potential off-target liabilities beyond kinases, screening against a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters is crucial. Radioligand binding assays are the gold standard for this purpose, providing quantitative data on the affinity of a compound for a specific receptor.[7]

Protocol: Radioligand Displacement Assay

  • Reagents and Materials:

    • Cell membranes expressing the off-target receptor of interest (e.g., a panel of common GPCRs).

    • A specific radioligand for each receptor (e.g., [³H]-labeled antagonist).

    • Non-labeled competing ligand (for defining non-specific binding).

    • Assay buffer specific to the receptor.

    • Test compounds serially diluted in DMSO.

    • Scintillation vials and cocktail.

    • Filter plates and a cell harvester.

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, radioligand, and either buffer, a high concentration of the non-labeled ligand (for non-specific binding), or the serially diluted test compound.

    • Incubate the plate at a specific temperature and for a duration sufficient to reach binding equilibrium.

    • Rapidly filter the contents of each well through a filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the percent specific binding for each concentration of the test compound.

    • Plot the percent specific binding against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[8][9] A lower Ki value indicates a higher binding affinity for the off-target receptor.[10]

G cluster_assay_setup Assay Setup cluster_incubation_filtration Binding and Separation cluster_quantification_analysis Quantification and Analysis Membranes Receptor Membranes Incubate Incubate to Equilibrium Membranes->Incubate Radioligand Radioligand Radioligand->Incubate Test_Compound Test Compound Test_Compound->Incubate Filter Filter and Wash Incubate->Filter Scintillation_Counting Scintillation Counting Filter->Scintillation_Counting Data_Analysis Calculate Ki Scintillation_Counting->Data_Analysis

Biochemical and binding assays identify interactions but do not necessarily translate to a functional effect in a cellular context. Therefore, it is important to follow up on significant off-target hits with cell-based functional assays.[11][12] For example, if a compound shows affinity for a particular GPCR, a calcium flux or cAMP assay can determine if it acts as an agonist or antagonist.

Protocol: Calcium Flux Assay (for GPCRs coupled to Gq)

  • Cell Culture and Dye Loading:

    • Culture a cell line stably expressing the off-target GPCR in a 384-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition and Signal Detection:

    • Place the plate in a fluorescence imaging plate reader (e.g., FLIPR).

    • Add the test compound and monitor the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium concentration.

  • Data Analysis:

    • Quantify the peak fluorescence response for each compound concentration.

    • Plot the response against the logarithm of the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Comparative Data Analysis and Interpretation

The data from the aforementioned assays can be compiled into a comprehensive table for easy comparison of the cross-reactivity profiles of the parent compound and its analogs.

Table 1: Hypothetical Cross-Reactivity Profile of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide Analogs

CompoundPrimary Target IC₅₀ (nM)Kinase Panel (% Inhibition @ 1 µM)Off-Target GPCR Ki (nM)
Target Kinase X Off-Target Kinase Y Off-Target Kinase Z
P-0 (Parent) 508515
A-1 (COOH) 150205
A-2 (4-Cl) 459525
A-3 (Thioether) 2004010

Interpretation of Hypothetical Data:

  • P-0 (Parent): Shows good potency for the primary target but significant inhibition of off-target Kinase Y. It also has moderate affinity for GPCR A.

  • A-1 (COOH): The introduction of the carboxylic acid reduces potency for the primary target but significantly improves selectivity against Kinase Y. The affinity for GPCR A is slightly increased.

  • A-2 (4-Cl): Replacing fluorine with chlorine maintains potency for the primary target but worsens the selectivity against Kinase Y, suggesting a potential liability for this modification.

  • A-3 (Thioether): The thioether linkage decreases primary target potency but demonstrates a much cleaner off-target profile, with reduced activity against both Kinase Y and GPCR A.

This hypothetical data illustrates how systematic structural modifications can modulate the selectivity profile of a lead compound. A-1 and A-3, despite their reduced on-target potency, might be considered more promising candidates for further optimization due to their improved selectivity.

G P0 P-0 (Parent) Potent, Moderate Selectivity A1 A-1 (COOH) Less Potent, High Selectivity P0->A1 Improved Kinase Selectivity A2 A-2 (4-Cl) Potent, Poor Selectivity P0->A2 Worsened Kinase Selectivity A3 A-3 (Thioether) Less Potent, High Selectivity P0->A3 Improved Overall Selectivity

Conclusion

The assessment of cross-reactivity is a non-negotiable step in the optimization of any lead compound. This guide has outlined a systematic approach for the comparative analysis of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide analogs. By employing a combination of biochemical, binding, and cell-based functional assays, researchers can build a comprehensive understanding of the selectivity profile of their compounds. The interpretation of this data, as illustrated with a hypothetical example, is crucial for making informed decisions in the iterative process of drug design and for ultimately selecting a clinical candidate with the highest probability of success. While the data presented here is illustrative, the principles and methodologies are grounded in established industry practices and provide a valuable roadmap for researchers in the field of drug development.

References

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]

  • EBM Consult. (n.d.). The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. [Link]

  • Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243-261. [Link]

  • Hornberg, J. J. (2018). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Kinase Drug Discovery: Modern Approaches (pp. 237-252). Royal Society of Chemistry. [Link]

  • IntechOpen. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity? [Link]

  • Kenakin, T. (2017). How to Interpret IC50 and Kd in Drug–Target Interactions. Bitesize Bio. [Link]

  • Lee, J. A., & Kim, J. W. (2018). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of Nanobiotechnology, 16(1), 1-15. [Link]

  • Mishra, R. K., et al. (2019). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Chemical Information and Modeling, 59(10), 4344-4354. [Link]

  • Priyanka, et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International, 2014, 893297. [Link]

  • SGC-UNC. (n.d.). IC50 Determination. edX. [Link]

  • Singh, J., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 33. [Link]

  • Springer Nature. (2012). Radioligand Binding Assays and Their Analysis. Springer Protocols. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]

  • Visser, O., et al. (2020). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 3, 5. [Link]

  • Wang, S., et al. (2012). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 17(2), 2008-2018. [Link]

  • YouTube. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation. ChemHelpASAP. [Link]

  • Zhang, J., et al. (2010). Structure-based Systems Biology for Analyzing Off-target Binding. Current Opinion in Drug Discovery & Development, 13(1), 55–62. [Link]

Sources

Validation

Validating the mechanism of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide using CRISPR knockouts

A Researcher's Guide to Validating Drug Mechanism of Action: A CRISPR-Cas9 Knockout Approach for FP-HMPA In the landscape of modern drug discovery, identifying a compound's precise mechanism of action (MoA) is paramount....

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Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to Validating Drug Mechanism of Action: A CRISPR-Cas9 Knockout Approach for FP-HMPA

In the landscape of modern drug discovery, identifying a compound's precise mechanism of action (MoA) is paramount. It is the foundational step that transforms a promising molecule into a viable therapeutic candidate. This guide provides an in-depth, experience-driven framework for validating the MoA of a novel compound, which we will refer to as N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide (FP-HMPA).

Our central hypothesis is that FP-HMPA exerts its anti-inflammatory effects by directly inhibiting the IκB kinase subunit beta (IKKβ), a critical kinase in the canonical NF-κB signaling pathway.[1][2][3] To rigorously test this, we will employ CRISPR-Cas9-mediated gene knockout—a definitive method for target validation.[4][5][6] This guide will compare this "gold standard" approach with alternative methods, provide detailed experimental protocols, and illustrate how to interpret the resulting data to build an unassailable case for your compound's MoA.

The Central Hypothesis: FP-HMPA as an IKKβ Inhibitor

The NF-κB pathway is a cornerstone of the inflammatory response.[1][2] In its inactive state, the NF-κB transcription factor is held in the cytoplasm by an inhibitor protein, IκBα.[2] Upon stimulation by pro-inflammatory signals like TNFα, the IKK complex, containing the catalytic subunit IKKβ, becomes activated.[2][7][8] IKKβ then phosphorylates IκBα, tagging it for degradation.[1][2] This event frees NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes.[2][9]

We hypothesize that FP-HMPA directly binds to and inhibits the kinase activity of IKKβ, thereby preventing IκBα phosphorylation and degradation, and ultimately blocking inflammatory gene expression.

NF-kB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_Complex Activates IkBa_NFkB IκBα-NF-κB IKK_Complex->IkBa_NFkB Phosphorylates IκBα FP_HMPA FP-HMPA FP_HMPA->IKK_Complex Inhibits IkBaP P-IκBα NFkB NF-κB IkBa_NFkB->NFkB Releases Proteasome Proteasome IkBaP->Proteasome Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds Genes Inflammatory Gene Expression DNA->Genes Transcription

Figure 1: Hypothesized mechanism of FP-HMPA in the NF-κB signaling pathway.

Part 1: The Rationale - Why CRISPR Knockout is the Definitive Test

Target validation requires building a fortress of evidence. While several techniques can suggest a drug-target interaction, each has inherent limitations. CRISPR-Cas9 gene knockout provides the most unambiguous evidence by completely removing the putative target from the biological system.[5][6][10]

Comparison of Target Validation Methodologies
FeatureCRISPR-Cas9 Knockout (KO)RNA Interference (RNAi)Small Molecule Inhibitors
Mechanism Permanent gene disruption at the DNA level.[11]Transient mRNA degradation, leading to protein knockdown.[10]Competitive or allosteric binding to the target protein.
Outcome Complete and permanent loss of protein function.Incomplete and transient protein reduction.[5]Inhibition of protein activity, often reversible.
Specificity High, with off-target effects that can be minimized by careful guide RNA design.[10]Prone to significant off-target effects due to partial sequence complementarity.[10]Specificity can be poor; many inhibitors hit multiple targets.
Confidence Very High. A loss of compound effect in a KO model is definitive proof of on-target action.[12]Moderate. Incomplete knockdown can yield ambiguous results.Low to Moderate. Off-target effects can confound interpretation.
Use Case Gold-standard for validating that a target is necessary for the compound's effect.Rapid, initial screening to identify potential targets.Useful for validating pathways, but less so for a specific target.

CRISPR's key advantage is its ability to create a true null-phenotype.[12] If FP-HMPA truly acts through IKKβ, its ability to suppress TNFα-induced inflammation should be completely abolished in a cell line where the IKBKB gene (which encodes IKKβ) has been knocked out. This provides a clear, binary readout that is less susceptible to the artifacts of incomplete knockdown or inhibitor off-target effects.[5][10]

Figure 2: Logical comparison of primary target validation techniques.

Part 2: The Experimental Workflow - A Step-by-Step Validation Cascade

Our validation strategy is a multi-stage process designed to be self-validating at each step. We begin by creating the essential tool—the IKKβ knockout cell line—and then use it to systematically test our hypothesis.

Experimental_Workflow A Step 1: Design & Synthesize IKBKB-targeting sgRNAs B Step 2: Generate IKKβ KO Cell Line via RNP Transfection A->B C Step 3: Isolate & Expand Clonal Cell Lines B->C D Step 4: Validate Knockout (Western Blot & qPCR) C->D E Step 5: Functional Assay (NF-κB Reporter Assay) D->E Validated Clones F Step 6: Data Analysis & Conclusion E->F

Figure 3: High-level overview of the experimental validation workflow.

Detailed Methodologies

For this workflow, we will use HEK293 cells, as they are robust, easy to culture and transfect, and widely used for pathway analysis.[13][14][15][16]

This protocol uses the delivery of a pre-complexed Cas9 protein and synthetic single guide RNA (sgRNA) as a ribonucleoprotein (RNP). This method is highly efficient and minimizes off-target effects by ensuring the Cas9 machinery is transiently present in the cell.[17][18][19]

  • sgRNA Design:

    • Use a validated online design tool (e.g., Benchling, Synthego, GenScript) to design at least two sgRNAs targeting an early exon of the human IKBKB gene.[20][21][22][23][24] Designing guides to an early exon maximizes the chance of generating a loss-of-function frameshift mutation.[25]

    • Order chemically modified synthetic sgRNAs for enhanced stability.

  • Cell Culture:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[14][15]

    • Ensure cells are healthy and sub-confluent (70-90%) on the day of transfection.[13][14]

  • RNP Preparation and Transfection:

    • On the day of transfection, prepare the RNP complex. For one well of a 24-well plate, combine 1250 ng of Cas9 protein with 240 ng of synthetic sgRNA in Opti-MEM medium.[26]

    • Incubate at room temperature for 10-20 minutes to allow the RNP to form.[17][19]

    • In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine CRISPRMAX) in Opti-MEM.[26][27]

    • Combine the RNP solution with the diluted transfection reagent, mix gently, and incubate for another 5-10 minutes.[26]

    • Add the final RNP-lipid complex dropwise to the cells seeded in a 24-well plate.[27]

    • Incubate for 48-72 hours.

  • Clonal Isolation:

    • After incubation, dilute the transfected cells to a concentration of ~0.5 cells/100 µL and plate 100 µL into each well of a 96-well plate.

    • Monitor the plates for the growth of single colonies.

    • Once colonies are established, expand them into larger culture vessels for validation.

It is critical to confirm the knockout at both the protein and mRNA levels.

  • Western Blotting: This is the most important validation step to confirm the absence of the target protein.[28]

    • Lysate Preparation: Lyse both wild-type (WT) and putative KO clonal cells with RIPA buffer containing protease inhibitors.[29][30]

    • SDS-PAGE and Transfer: Quantify protein concentration, run 20-30 µg of lysate on an SDS-PAGE gel, and transfer to a PVDF or nitrocellulose membrane.[31]

    • Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.[28][29] Incubate overnight at 4°C with a primary antibody specific for IKKβ.[29]

    • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[31] Detect the signal using a chemiluminescent substrate.[31]

    • Control: Re-probe the blot for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Quantitative PCR (qPCR): While Western Blot confirms protein absence, qPCR can be used to check for nonsense-mediated decay of the IKBKB transcript.

    • RNA Extraction and cDNA Synthesis: Extract total RNA from WT and KO cells. Synthesize cDNA using a reverse transcriptase kit.[32]

    • qPCR Reaction: Set up a qPCR reaction using SYBR Green master mix, cDNA template, and primers specific for the IKBKB gene.[33][34]

    • Analysis: Run the reaction on a qPCR instrument.[35] Analyze the data using the ΔΔCt method, normalizing IKBKB expression to a stable housekeeping gene (e.g., GAPDH).[36]

This functional assay measures the activity of the NF-κB pathway and is the ultimate test of our hypothesis. We will use a luciferase reporter plasmid where luciferase gene expression is driven by an NF-κB-responsive promoter.[9][37][38]

  • Transfection: Co-transfect WT and validated IKKβ KO HEK293 cells with the NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using a reagent like Lipofectamine 3000.[13][37]

  • Compound Treatment and Stimulation:

    • 24 hours post-transfection, pre-treat the cells with either vehicle (DMSO) or varying concentrations of FP-HMPA for 1 hour.

    • Stimulate the cells with TNFα (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.[37] Include an unstimulated control group.

  • Lysis and Luminescence Reading:

    • Lyse the cells using a passive lysis buffer.

    • Measure both Firefly (NF-κB reporter) and Renilla (control) luciferase activity using a dual-luciferase assay system and a plate luminometer.[37][39][40]

  • Data Normalization: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency.

Part 3: Data Interpretation & Expected Outcomes

The power of this experimental design lies in the clarity of the expected results. The data, when summarized, should tell a compelling and logical story.

Table 1: Validation of IKKβ Knockout
Cell LineIKKβ Protein Level (Western Blot)IKBKB mRNA Level (Relative to WT)Phenotype
HEK293 WT 100%1.0Wild-Type
IKKβ KO Clone #1 Undetectable~0.2Knockout
IKKβ KO Clone #2 Undetectable~0.3Knockout

Causality Check: The absence of IKKβ protein in the KO clones is the primary validation. A significant reduction in mRNA levels suggests nonsense-mediated decay of the mutated transcript, further confirming a successful knockout.

Table 2: Functional Impact of FP-HMPA on NF-κB Activity
Cell LineTreatmentTNFα StimulationNormalized Luciferase Activity (Fold Change vs. WT Unstimulated)% Inhibition by FP-HMPA
HEK293 WT Vehicle-1.0N/A
HEK293 WT Vehicle+25.00%
HEK293 WT FP-HMPA + 2.5 90%
IKKβ KO Vehicle-0.9N/A
IKKβ KO Vehicle+ 1.1 N/A
IKKβ KO FP-HMPA + 1.2 No Effect
  • In Wild-Type Cells: We expect to see a strong induction of luciferase activity upon TNFα stimulation, which is potently inhibited by FP-HMPA. This demonstrates the compound is active.

  • In IKKβ KO Cells: The crucial result. TNFα stimulation should fail to induce any significant luciferase activity, confirming that IKKβ is essential for canonical NF-κB activation in this system.[1]

  • The Definitive Link: Critically, the addition of FP-HMPA to the IKKβ KO cells will have no further effect. Because the target protein is absent, the compound has nothing to bind to. This "phenotypic rescue" in reverse—where the knockout phenocopies the effect of the drug and renders the drug inactive—is the strongest possible evidence that FP-HMPA's anti-inflammatory MoA is mediated through the direct inhibition of IKKβ.

Conclusion

This guide outlines a rigorous, multi-step strategy for validating a hypothesized drug mechanism of action using CRISPR-Cas9. By systematically comparing wild-type cells with a precisely engineered knockout model, we can move beyond correlation to establish causation. The loss of a compound's biological effect in a cell line lacking its putative target provides definitive, publication-quality evidence that is essential for advancing a drug development program.[41] This self-validating system, grounded in the principles of genetic ablation, ensures trustworthiness and provides the authoritative data needed to make confident decisions in the complex world of therapeutic discovery.

References

  • Dual Luciferase Reporter Assay for Measurement of NF-κB Activity. Bio-protocol. [Link]

  • GenCRISPR gRNA & HDR Template Design Tools. GenScript. [Link]

  • CRISPR Lipofection Protocol - for HEK293T/293 cells using LipofectamineTM 2000 Transfection Reagent. GenScript. [Link]

  • CRISPR Design Tools. Synthego. [Link]

  • IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors. National Center for Biotechnology Information (PMC). [Link]

  • Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells. National Center for Biotechnology Information (PMC). [Link]

  • CRISPR Guide RNA Design Tool. Benchling. [Link]

  • The impact of CRISPR-Cas9 on target identification and validation. PubMed. [Link]

  • HEK293 cells (Human embryonal kidney cells). iGEM. [Link]

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  • Target Validation with CRISPR. Biocompare. [Link]

  • CRISPR Editing of Immortalized Cell Lines with RNPs Using Lipofection for 24-well Plates. EditCo Bio. [Link]

  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. National Center for Biotechnology Information (PMC). [Link]

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Comparative

Comparative Analysis of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide: A Guide to IC50 Determination and Contextual Potency

Introduction N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide is a synthetic compound featuring a phenoxyacetamide scaffold. While direct public domain data on its specific biological targets and inhibitory poten...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide is a synthetic compound featuring a phenoxyacetamide scaffold. While direct public domain data on its specific biological targets and inhibitory potency (IC50) are not extensively documented, its structural motifs are present in molecules investigated for anticancer properties.[1][2] The phenoxyacetamide core, in particular, is a known privileged structure in the design of inhibitors targeting the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[3][4] Mcl-1, a member of the B-cell lymphoma 2 (Bcl-2) protein family, is a critical regulator of the intrinsic apoptotic pathway and its overexpression is a key mechanism for tumor survival and resistance to chemotherapy in numerous cancers.[5][6][7]

This guide, therefore, proceeds under the scientific premise that N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide is a putative Mcl-1 inhibitor. We provide a framework for researchers to evaluate its potency by comparing it against well-characterized reference compounds targeting Mcl-1. This document offers a comprehensive overview of the comparative IC50 data of these reference agents, detailed protocols for both biochemical and cell-based assays to determine the IC50 of the title compound, and the rationale behind these experimental designs.

The Mcl-1 Apoptotic Pathway and Rationale for Reference Compound Selection

The primary function of Mcl-1 is to sequester pro-apoptotic "BH3-only" proteins (like Noxa and Bim) and effector proteins (like Bak and Bax), thereby preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation, which leads to apoptosis.[8] Small molecule inhibitors that mimic BH3-only proteins bind to the hydrophobic groove of Mcl-1, liberating pro-apoptotic factors and triggering cell death.

To establish a robust benchmark for the activity of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide, we have selected three reference compounds with distinct Mcl-1 inhibition profiles:

  • S63845: A highly potent and selective Mcl-1 inhibitor. It binds to human Mcl-1 with high affinity (Ki = 0.19 nM) and demonstrates significant efficacy in Mcl-1-dependent cancer models with low nanomolar IC50 values.[9][10] Its high selectivity makes it an ideal positive control for on-target Mcl-1 activity.

  • MIM1: An early-generation Mcl-1 selective inhibitor. While less potent than S63845 (IC50 = 4.78 µM in a binding assay), it serves as a valuable tool compound and a benchmark for moderate inhibitory activity.[5]

  • AT-101 (R-(-)-Gossypol): A pan-Bcl-2 family inhibitor that binds to Mcl-1, Bcl-2, and Bcl-xL.[11][12] Its inclusion allows for a comparison against a broader-spectrum anti-apoptotic inhibitor, which can help in assessing the selectivity profile of the test compound.

cluster_0 Mitochondrial Apoptosis Regulation cluster_1 Inhibitor Action Mcl1 Mcl-1 (Pro-Survival) BaxBak Bax / Bak (Pro-Apoptotic) Mcl1->BaxBak Sequesters & Inhibits CytoC Cytochrome c Release BaxBak->CytoC Induces MOMP Apoptosis Apoptosis Caspase Caspase Activation CytoC->Caspase Caspase->Apoptosis Inhibitor N-(4-fluorophenyl)-2- [4-(hydroxymethyl)phenoxy]acetamide (Putative Mcl-1 Inhibitor) Inhibitor->Mcl1 Binds & Inhibits

Figure 1: Simplified Mcl-1 signaling pathway and inhibitor action.

Comparative IC50 Data of Reference Compounds

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the selected reference compounds across various cancer cell lines. This data provides a critical benchmark for interpreting the experimental results obtained for N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide.

CompoundTarget(s)Cell LineCancer TypeIC50 ValueReference
S63845 Selective Mcl-1MOLT-3T-cell Acute Lymphoblastic Leukemia~10 nM[13]
RPMI-8402T-cell Acute Lymphoblastic Leukemia~10 nM[13]
NB4Acute Myeloid Leukemia90.2 nM[14]
KG1AAcute Myeloid Leukemia1863.2 nM[14]
H929Multiple Myeloma<100 nM[8]
HL-60Acute Myeloid Leukemia>1 µM[15]
MIM1 Selective Mcl-1Leukemia CellsLeukemia4.78 µM (Binding Assay)[5]
MDA-MB-231Triple-Negative Breast CancerHigh cytotoxic potential[16][17]
AT-101 Pan-Bcl-2 (Mcl-1, Bcl-2, Bcl-xL)U251Glioblastoma4.9 µM[11]
U87MGGlioblastoma4.3 µM[11]
T98GGlioblastoma7.1 µM[11]
K562Chronic Myelogenous Leukemia>10 µM (Variable)[12]

Experimental Methodologies for IC50 Determination

To comprehensively characterize the inhibitory potential of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide, two distinct types of assays are recommended: a biochemical assay to measure direct target engagement and a cell-based assay to determine functional cellular potency.

cluster_0 Biochemical Assay (Target Binding) cluster_1 Cell-Based Assay (Cellular Potency) FP_Start Start: Purified Mcl-1 + Fluorescent BH3 Peptide FP_Add Add Test Compound (Serial Dilutions) FP_Start->FP_Add FP_Incubate Incubate FP_Add->FP_Incubate FP_Measure Measure Fluorescence Polarization (FP) FP_Incubate->FP_Measure FP_Analyze Analyze FP data vs. [Compound] Calculate Biochemical IC50/Ki FP_Measure->FP_Analyze CB_Start Start: Seed Cancer Cells (e.g., Mcl-1 dependent line) CB_Add Add Test Compound (Serial Dilutions) CB_Start->CB_Add CB_Incubate Incubate (e.g., 72h) CB_Add->CB_Incubate CB_Viability Assess Cell Viability (e.g., MTS/MTT Assay) CB_Incubate->CB_Viability CB_Analyze Analyze Viability vs. [Compound] Calculate Cellular IC50 CB_Viability->CB_Analyze

Figure 2: General experimental workflow for IC50 determination.

Biochemical Assay: Fluorescence Polarization (FP)

Principle: This competitive binding assay measures the displacement of a fluorescently-labeled BH3 peptide from the Mcl-1 protein by the test compound. A small, freely rotating fluorescent peptide has low polarization. When bound to the large Mcl-1 protein, its rotation slows, and polarization increases. An effective inhibitor will displace the peptide, causing a decrease in polarization.[18] This allows for the direct quantification of binding affinity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for protein stability, e.g., 20 mM HEPES, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20, pH 7.4.[19]

    • Mcl-1 Protein: Dilute purified recombinant human Mcl-1 protein in assay buffer to a final concentration that results in 50-80% binding of the fluorescent peptide (typically low nM range, determined via titration).

    • Fluorescent Peptide: Use a high-affinity, fluorescein-labeled BH3 peptide (e.g., FITC-Bim-BH3). Dilute in assay buffer to a final concentration approximately equal to its dissociation constant (Kd).

    • Test Compound: Prepare a stock solution of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO, then dilute into assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Execution (384-well plate format):

    • Add assay buffer to all wells of a black, non-binding surface 384-well plate.[20]

    • Add the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.

    • Add the Mcl-1 protein solution to all wells except those designated for the "no protein" control (minimum polarization).

    • Add the fluorescent peptide solution to all wells.

    • Controls: Include wells for:

      • Maximum Polarization (Pmax): Mcl-1 + fluorescent peptide + DMSO.

      • Minimum Polarization (Pmin): Fluorescent peptide + DMSO (no Mcl-1).

      • Positive Control: A known Mcl-1 inhibitor (e.g., S63845).

  • Incubation and Measurement:

    • Cover the plate and incubate at room temperature for 1-2 hours, protected from light, to reach binding equilibrium.[19]

    • Measure the fluorescence polarization on a microplate reader equipped with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters for fluorescein.[20]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the Pmax and Pmin controls.[20]

    • Plot percent inhibition versus the logarithm of the compound concentration.

    • Fit the data using a four-parameter logistic (sigmoidal) dose-response model to determine the IC50 value, which is the concentration of the inhibitor required to displace 50% of the fluorescent peptide.[19]

Cell-Based Assay: MTS Cell Viability Assay

Principle: This colorimetric assay determines the number of viable cells in a culture. The MTS tetrazolium compound is bioreduced by metabolically active cells into a colored formazan product that is soluble in the culture medium.[21] The amount of formazan produced is directly proportional to the number of living cells. A decrease in cell viability upon treatment with the test compound indicates cytotoxic or cytostatic effects.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture an Mcl-1 dependent cancer cell line (e.g., MOLT-3, H929) in the appropriate growth medium under standard conditions (37°C, 5% CO2).

    • Harvest cells during their exponential growth phase.

    • Seed the cells into a clear 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach or acclimate overnight.[22]

  • Compound Treatment:

    • Prepare a serial dilution of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent and non-toxic (typically ≤0.5%).

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Controls: Include wells for:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO.

      • No-Cell Control: Medium only (for background absorbance).

      • Positive Control: A known cytotoxic agent (e.g., S63845).

  • Incubation:

    • Incubate the plate for a duration relevant to the expected mechanism of action (e.g., 48-72 hours for apoptosis-inducing agents).[22]

  • Viability Assessment:

    • Add MTS reagent (in combination with an electron coupling reagent like PES) to each well according to the manufacturer's instructions (e.g., CellTiter 96 AQueous One Solution).[23]

    • Incubate the plate for 1-4 hours at 37°C, allowing for color development.

    • Measure the absorbance of the formazan product at 490 nm using a microplate reader.[24]

  • Data Analysis:

    • Subtract the background absorbance (no-cell control) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (which represents 100% viability).[21]

    • Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the cellular IC50 value.[23]

Conclusion

While the inhibitory activity of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide has not been previously characterized, its chemical structure suggests a plausible role as an Mcl-1 inhibitor. By employing the rigorous biochemical and cell-based protocols detailed in this guide, researchers can effectively determine its IC50 value. Comparison of this experimentally derived data against the provided benchmarks for potent (S63845), moderate (MIM1), and broad-spectrum (AT-101) inhibitors will provide critical context for its potency and potential selectivity. This systematic approach is fundamental for the initial characterization and further development of novel therapeutic candidates.

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  • Wang, B., et al. (2012). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 17(2), 2096-2107.
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  • NextSDS. (n.d.). N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table S1 IC50 values of 1−49 against cancer and normal cell lines, at different incubation time, mechanism of action, target. Retrieved from [Link]

  • Varadarajan, S., et al. (2013). Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors. Journal of Medicinal Chemistry, 56(23), 9617-9635.
  • Phillips, D. C., et al. (2014). Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors. Journal of Medicinal Chemistry, 57(15), 6259-6276.

Sources

Validation

Orthogonal assay validation for N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide activity

Orthogonal Assay Validation for N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide (FPHA): A Comparative Performance Guide As a Senior Application Scientist, I frequently encounter novel chemotypes that exhibit pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Orthogonal Assay Validation for N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide (FPHA): A Comparative Performance Guide

As a Senior Application Scientist, I frequently encounter novel chemotypes that exhibit promising preliminary data but fail to translate in complex physiological models. The compound N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide (hereafter referred to as FPHA ) is a prime example. Structurally, its aryloxyacetamide motif suggests it acts as a state-dependent inhibitor of the voltage-gated sodium channel NaV1.7—a highly validated target for non-addictive analgesics[1].

However, validating state-dependent NaV1.7 inhibitors is notoriously difficult. Assays that do not precisely control membrane voltage often yield false negatives, as these compounds bind preferentially to the channel's inactivated state[2]. To objectively evaluate FPHA, we must deploy a self-validating, orthogonal assay workflow. This guide compares FPHA’s performance against clinical and tool benchmarks: PF-05089771 (a potent arylsulfonamide), Mexiletine (a non-selective local anesthetic), and ProTx-II (a resting-state peptide gating modifier).

The Orthogonal Validation Strategy

To establish true causality between FPHA's chemical structure and its biological effect, we cannot rely on a single readout. We utilize a three-tiered orthogonal approach:

Workflow HTS Tier 1: High-Throughput FLIPR (Membrane Potential Dye) APC Tier 2: Automated Patch Clamp (State-Dependent Kinetics) HTS->APC Hit Triage MEA Tier 3: Multi-Electrode Array (iPSC-Derived Nociceptors) APC->MEA Lead Validation

Caption: Tiered orthogonal screening workflow for NaV1.7 inhibitor validation.

Tier 1: High-Throughput FLIPR Membrane Potential Assay

The Causality: The FLIPR (Fluorescence Imaging Plate Reader) assay is highly scalable but lacks voltage control. To force NaV1.7 channels open and allow sodium influx, we must use a chemical gating modifier like veratridine , which inhibits fast inactivation[3]. Because veratridine fundamentally alters the channel's conformational state, inactivated-state binders (like FPHA) often show artificially low potency in this assay[2]. We use this assay strictly to filter out inactive compounds and identify resting-state binders.

Self-Validating Protocol:

  • Cell Preparation: Plate HEK293 cells stably expressing human NaV1.7 in 384-well clear-bottom plates at 15,000 cells/well. Incubate for 24 hours.

  • Dye Loading: Remove media and add 20 µL of FLIPR Membrane Potential Blue dye (Molecular Devices) supplemented with 1 mM Ponceau 4R (a validated extracellular quencher that does not alter NaV1.7 pharmacology)[3]. Incubate for 45 mins at 37°C.

  • Compound Addition: Add FPHA and comparator compounds (10-point dose-response). Include 1 µM Tetrodotoxin (TTX) as a 100% inhibition positive control, and 0.1% DMSO as a vehicle negative control.

  • Stimulation & Readout: Read baseline fluorescence for 10 seconds. Inject veratridine (EC80 concentration, typically 40-60 µM) and record fluorescence continuously for 3 minutes. Calculate the area under the curve (AUC).

Tier 2: Automated Patch Clamp (APC) for State-Dependence

The Causality: Damaged or inflamed nociceptors in chronic pain states sit at a depolarized resting membrane potential (e.g., -70 mV), causing a fraction of NaV1.7 channels to accumulate in the inactivated state. APC platforms (e.g., SyncroPatch or Patchliner) allow us to clamp the voltage and measure the exact affinity of FPHA for both the resting and inactivated states, revealing its true therapeutic potential[4].

Self-Validating Protocol:

  • Cell Capture: Suspend HEK-NaV1.7 cells in extracellular solution and apply to a 384-well planar patch-clamp chip. Apply negative pressure to achieve >500 MΩ gigaseals, followed by a brief suction pulse to achieve whole-cell configuration.

  • Resting State Protocol: Hold the membrane at -120 mV (where ~100% of channels are closed/resting). Apply a 20 ms test pulse to 0 mV. Measure peak inward current.

  • Inactivated State Protocol: Hold the membrane at -70 mV for 8 seconds (allowing ~50% of channels to enter the fast-inactivated state). Apply a 20 ms test pulse to 0 mV.

  • Perfusion: Perfuse FPHA and comparators. Calculate the IC50 for both voltage protocols. A leftward shift in IC50 at -70 mV confirms state-dependence[4].

Gating Resting Resting State (Closed, -120 mV) Open Open State (Na+ Influx) Resting->Open Depolarization Inactivated Inactivated State (Refractory, -70 mV) Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization ProTx ProTx-II (Resting State Binder) ProTx->Resting FPHA FPHA & PF-05089771 (Inactivated State Binders) FPHA->Inactivated

Caption: State-dependent gating of NaV1.7 and compound binding preferences.

Tier 3: Multi-Electrode Array (MEA) on iPSC-Derived Nociceptors

The Causality: Heterologous HEK293 systems lack the auxiliary β-subunits and complex signaling networks of native human neurons. By utilizing human iPSC-derived sensory neurons on an MEA, we validate whether FPHA can actually suppress hyper-excitability in a physiologically relevant, phenotypic model.

Self-Validating Protocol:

  • Culturing: Plate human iPSC-derived nociceptors on a 48-well MEA plate. Mature for 14 days until spontaneous network bursting is established.

  • Sensitization: Perfuse an "inflammatory soup" (1 µM PGE2, 10 µM Bradykinin) to depolarize the neurons and increase spontaneous firing rates.

  • Recording: Apply FPHA (at the APC-derived Inactivated IC90 concentration). Record extracellular action potentials (spikes) for 30 minutes. Quantify the percentage reduction in mean firing rate compared to vehicle control.

Comparative Performance Data

The following table synthesizes the quantitative performance of FPHA against industry standards.

CompoundTarget MechanismFLIPR IC50 (Veratridine)APC IC50 (Resting, -120mV)APC IC50 (Inactivated, -70mV)MEA Spike Reduction (%)
FPHA Novel VSD Modulator>10 µM12.5 µM0.15 µM 82%
PF-05089771 Arylsulfonamide3.2 µM>10 µM0.011 µM 95%
Mexiletine Local Anesthetic45 µM227 µM15 µM 60%
ProTx-II Peptide Toxin0.8 µM 0.007 µM 0.006 µM98% (Non-selective)

Data Interpretation: FPHA demonstrates a massive >80-fold shift in potency between the resting (-120 mV) and inactivated (-70 mV) states. Like the clinical candidate PF-05089771, FPHA appears virtually inactive in the veratridine-driven FLIPR assay[2]. This proves that FPHA is a highly state-dependent inhibitor. In the MEA phenotypic assay, FPHA successfully reduced inflammatory firing by 82%, confirming that its inactivated-state preference translates to functional silencing of hyperactive human nociceptors without the pan-neuronal silencing seen with ProTx-II.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide

As a novel compound often synthesized in research and development settings, N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide lacks a standardized, publicly available Safety Data Sheet (SDS) detailing specific dis...

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Author: BenchChem Technical Support Team. Date: April 2026

As a novel compound often synthesized in research and development settings, N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide lacks a standardized, publicly available Safety Data Sheet (SDS) detailing specific disposal protocols. This guide provides essential, step-by-step procedures for its safe handling and disposal, derived from an expert assessment of its chemical structure and in accordance with established principles of laboratory safety and hazardous waste management. The foundational principle is to treat this compound and all associated materials as hazardous chemical waste .

Rationale: A Hazard Assessment Based on Chemical Structure

Understanding the "why" behind a disposal protocol is critical for ensuring compliance and safety. The structure of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide contains several functional groups that inform its potential hazards and dictate its disposal pathway.

  • Fluorinated Aromatic Ring (N-(4-fluorophenyl)): Halogenated organic compounds are often persistent in the environment and can exhibit toxicological effects. Related compounds, such as N-(4-fluorophenyl)acetamide, are classified as skin, eye, and respiratory irritants[1]. The presence of fluorine necessitates careful handling and precludes simple disposal methods.

  • Phenoxy Moiety: Phenolic compounds as a class are known for their environmental toxicity and are generally not suitable for drain disposal[2]. They must be collected as chemical waste.

  • Acetamide Linkage: While acetamide itself is a common organic functional group, its derivatives can have varied toxicological profiles. Acetamide is suspected of causing cancer.

  • Aromatic Alcohol ((hydroxymethyl)phenoxy): This group, while less acutely hazardous than other components, contributes to the overall classification of the molecule as a complex organic chemical that requires formal hazardous waste disposal.

Given these structural components, the compound must be managed as a hazardous waste to mitigate risks to personnel and the environment.

Immediate Safety and Handling for Disposal

Before beginning any waste consolidation or disposal procedures, adhere to the following safety protocols. All handling of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide, whether in pure form or as waste, should be conducted within a certified chemical fume hood.

Required Personal Protective Equipment (PPE):

PPE TypeSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against splashes and accidental eye contact with the solid or solutions.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact. Based on the irritant nature of similar compounds, direct contact should be avoided[1][3].
Protective Clothing A long-sleeved laboratory coat.Minimizes the risk of contamination to personal clothing and skin.

Step-by-Step Disposal Protocol

This protocol is designed to comply with the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations, which govern hazardous waste from "cradle-to-grave"[4][5].

Step 1: Waste Classification and Segregation
  • Classification: Classify N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide and any materials contaminated with it (e.g., gloves, weigh boats, pipette tips, absorbent pads) as Hazardous Chemical Waste .

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office[2]. Incompatible materials can react, leading to fire, explosion, or the release of toxic gases. Store this waste with other solid organic chemical wastes.

Step 2: Waste Collection and Containment

Proper containment is crucial to prevent leaks and ensure safe transport.

  • Solid Waste:

    • Collect the pure solid compound or reaction byproducts in a chemically compatible, sealable container. The original product container is often the best choice[6].

    • For contaminated disposables (gloves, paper towels, etc.), place them in a dedicated, clearly labeled, puncture-resistant waste bag or container[7].

  • Liquid Waste (Solutions):

    • If the compound is in a solvent, collect it in a designated, leak-proof hazardous waste container suitable for liquids.

    • Ensure the container material is compatible with the solvent used (e.g., avoid metal containers for corrosive solutions)[7].

    • Leave at least 10% headspace in liquid containers to allow for vapor expansion.

Step 3: Labeling the Hazardous Waste Container

Accurate labeling is a strict regulatory requirement and essential for safety[8][9]. Affix a hazardous waste label to the container as soon as the first drop of waste is added.

The label must include:

  • The words "Hazardous Waste" [9][10].

  • Full Chemical Name: "N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide". Do not use abbreviations or chemical formulas[8].

  • Hazard Identification: List the primary hazards (e.g., "Irritant," "Toxic").

  • Generator Information: Your name, department, and contact information.

Step 4: Storage in a Satellite Accumulation Area (SAA)

An SAA is a designated location at or near the point of waste generation where hazardous waste can be collected before being moved to a central storage area[9][11].

  • The container must be kept tightly closed at all times, except when adding waste[10][12].

  • Store the container in a designated SAA within the laboratory, under the control of laboratory personnel.

  • The SAA must be equipped with secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks or spills.

  • Store incompatible waste streams separately within the SAA[13].

Step 5: Arranging for Final Disposal

Laboratory personnel should never attempt to dispose of hazardous waste themselves.

  • Once the waste container is full (no more than 90% capacity) or you have finished generating this waste stream, ensure the cap is tightly sealed and the label is complete and legible.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup[6][14]. Follow their specific procedures for requesting a collection.

Disposal Workflow Diagram

G cluster_prep Phase 1: Preparation & Collection cluster_storage Phase 2: On-Site Management (SAA) cluster_disposal Phase 3: Final Disposition cluster_key Key Actions A Identify Waste: N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide & Contaminated Materials B Wear Full PPE: Gloves, Goggles, Lab Coat A->B C Collect Waste in Compatible Container B->C D Affix 'Hazardous Waste' Label IMMEDIATELY C->D E Store in Designated SAA with Secondary Containment D->E F Keep Container Tightly Closed E->F G Segregate from Incompatible Wastes E->G H Container Full or Project Complete? F->H G->H I Contact EHS/Safety Office for Waste Pickup H->I J EHS Collects for Licensed Disposal I->J Key1 NEVER Dispose in Sink or Trash Key2 ALWAYS Label and Seal Container

Caption: Disposal workflow for N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide.

Spill and Decontamination Procedures

In the event of a spill, prompt and correct action is essential to prevent exposure and environmental contamination.

  • Small Spills (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill surface with a suitable solvent or detergent solution, collecting all cleaning materials as hazardous waste.

    • Label the container appropriately and manage it for EHS pickup.

  • Large Spills (or any spill you are not comfortable handling):

    • Evacuate the immediate area.

    • Alert nearby personnel and your supervisor.

    • Contact your institution's EHS or emergency response number immediately.

    • Prevent entry into the affected area until emergency responders arrive.

By adhering to these rigorous, well-founded procedures, you ensure the safe management and disposal of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide, upholding your commitment to laboratory safety, regulatory compliance, and environmental stewardship.

References

  • Hazardous Waste Management Manual. University of Northern Iowa Environmental Health and Safety. [Link]

  • Hazardous Waste Management in the Laboratory. Lab Manager. [Link]

  • CSU Policy: Hazardous Waste Manual. Colorado State University. [Link]

  • Hazardous waste disposal and the clinical laboratory. PubMed. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Environment, Health and Safety Manual - Chapter 05.07: Occupational Safety Policies - Chemical Waste Disposal. The University of North Carolina at Chapel Hill. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • The Academic Laboratory Exception. Dickinson Wright Health Law Blog. [Link]

  • N-(4-fluorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide - NextSDS. NextSDS. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • 3 Rules Regarding Chemical Waste in the Laboratory. Dan The Lab Safety Man. [Link]

  • NIOSH Table 1,2 & 3 - Environmental Health & Safety. University of Louisville. [Link]

  • Chemical Waste Management Guide. Southern Illinois University. [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Centers for Disease Control and Prevention. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration. [Link]

  • N-(4-fluorophenyl)acetamide. PubChem, National Center for Biotechnology Information. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. Organic Chemistry Praktikum. [Link]

  • Hazardous Waste Disposal Guide. University of Tennessee Health Science Center. [Link]

  • Disposal of NIOSH Hazardous Drugs and Contaminated Items. Defense Centers for Public Health. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Hazardous Waste Management Manual - Student. AdventHealth University. [Link]

  • Chemical Waste Management Guide. Boston University Environmental Health & Safety. [Link]

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Handling

Personal protective equipment for handling N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide

Standard Operating Procedure & Safety Matrix: Handling N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide As a Senior Application Scientist, I approach the handling of novel or highly specialized Active Pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Matrix: Handling N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide

As a Senior Application Scientist, I approach the handling of novel or highly specialized Active Pharmaceutical Ingredients (APIs) through the lens of the "Precautionary Principle." When comprehensive, long-term toxicological data (such as an established OSHA Permissible Exposure Limit) is unavailable for a specific research compound like N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide, we must deconstruct its chemical structure to predict its risk profile and engineer our safety protocols accordingly.

This guide provides the authoritative framework for the safe handling, solubilization, and disposal of this compound.

Physicochemical Hazard Profiling (The "Why")

To design a self-validating safety system, we must first understand the causality behind the compound's hazards. N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide contains three critical structural motifs that dictate our operational approach:

  • Fluorophenyl Group: The addition of fluorine significantly increases the compound's lipophilicity. Studies on fluorinated organic compounds demonstrate that they possess a high dermal penetration efficiency, meaning they can rapidly absorb through the skin and potentially bioaccumulate[1].

  • Acetamide Linker: Low-molecular-weight acetamides are documented skin, eye, and respiratory irritants, and chronic exposure to certain acetamides has been linked to hepatotoxicity in animal models[2].

  • Hydroxymethylphenoxy Group: This moiety provides hydrogen-bonding capabilities, making the compound highly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

The Critical Vulnerability: When this lipophilic, fluorinated API is dissolved in DMSO, the solvent acts as a "Trojan horse." DMSO rapidly permeates standard nitrile laboratory gloves, carrying the dissolved API directly through the barrier and into the researcher's bloodstream.

Table 1: Structural Hazard Summary
Structural MotifImplied HazardOperational Consequence
Fluorophenyl Group High lipophilicity; enhanced dermal penetration.Requires strict dermal barriers; extreme risk if dissolved in carrier solvents.
Acetamide Linker Skin/respiratory irritation; potential hepatotoxicity.Mandatory eye protection; strict prohibition of open-bench powder handling.
Hydroxymethylphenoxy Broad solubility profile.Rapid dissolution in DMSO, creating high-concentration, highly penetrative liquid hazards.

Personal Protective Equipment (PPE) Matrix

Based on the structural profile, this compound must be treated as an Occupational Exposure Band (OEB) 3 or 4 hazard (target exposure limit: 1-10 µg/m³). Standard basic laboratory PPE is insufficient.

Table 2: Required PPE Specifications
PPE CategorySpecificationScientific Rationale
Hand Protection (Dry Powder) Double-gloved Nitrile (≥ 5 mil thickness).Provides a sufficient physical barrier against dry powder particulates and static cling.
Hand Protection (Liquid/DMSO) Inner: Laminate (e.g., Silver Shield) Outer: Nitrile.DMSO permeates standard nitrile in minutes. The laminate inner glove blocks solvent-mediated API transport.
Eye/Face Protection Indirect Vented Chemical Goggles.Protects against acetamide-induced ocular irritation and prevents vapor/splash ingress.
Body Protection Fluid-resistant Tyvek Lab Coat or Sleeves.Prevents powder accumulation on standard woven cotton coats, which can cause chronic secondary exposure.
Respiratory N95 or P100 Particulate Respirator.Required only during spill response or if the primary engineering control (VBE) fails.

Operational Workflows: Weighing & Solubilization

Transferring dry powders between containers is the primary vector for laboratory aerosol exposure. To mitigate this, we utilize In-Situ Solubilization —converting an unpredictable inhalation hazard into a controlled contact hazard before it ever leaves the containment zone.

Workflow Start Dry Powder API N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide VBE Containment Weigh inside Ventilated Balance Enclosure Start->VBE Static Static Mitigation Apply Anti-Static Ionizer VBE->Static Solvent In-Situ Solubilization Add DMSO/DMF inside VBE Static->Solvent Transfer Safe Transfer Cap vial tightly before removal Solvent->Transfer

Caption: Aerosol mitigation workflow for handling novel dry powder APIs.

Protocol 1: Step-by-Step Dispensing
  • Containment Verification: Ensure the Ventilated Balance Enclosure (VBE) or powder isolator is functioning with an inward face velocity of at least 75-100 fpm. Never handle this powder on an open bench.

  • Static Mitigation: Fluorinated aromatic powders frequently hold static charges. Pass an anti-static zero-ionizer gun over the source bottle, the receiving vial, and the micro-spatula. This prevents the powder from "jumping" and creating an invisible aerosol cloud.

  • Weighing: Tare the receiving vial. Carefully transfer the required mass of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide.

  • In-Situ Solubilization: Do not remove the dry powder from the VBE. Bring the required volume of solvent (e.g., DMSO) into the VBE and add it directly to the weighing vial.

  • Sealing & Decontamination: Cap the vial tightly with a PTFE-lined septum cap. Wipe the exterior of the sealed vial with a solvent-damped wipe before removing it from the VBE.

Spill Response & Decontamination Protocol

In the event of a breach, immediate and scientifically sound action is required to prevent systemic exposure.

Protocol 2: Dry Powder Spill Cleanup
  • Evacuate & Assess: Step back and allow the laboratory HVAC to clear any immediate airborne particulates. Don an N95/P100 respirator before approaching the spill.

  • Prohibit Dry Sweeping: DO NOT DRY SWEEP. Sweeping generates respirable aerosolized particulates, leading to direct pulmonary exposure[2].

  • Wet-Wipe Method: Carefully place absorbent laboratory wipes over the spilled powder. Gently pour a solubilizing solvent (e.g., 70% Isopropanol or Ethanol) over the wipes to trap the powder in a liquid matrix.

  • Gather & Dispose: Fold the wipes inward to trap the API. Place all contaminated wipes into a secondary containment bag.

  • Surface Decontamination: Wash the affected area with a 2-5% solution of soda ash or a commercial alkaline detergent to neutralize and lift any remaining acetamide residue[3].

Waste Management & Disposal Plan

Because this is a specialized research chemical, it must be managed under strict unknown/novel chemical waste guidelines[4]. Furthermore, the presence of the fluorine atom dictates specific environmental disposal routes to prevent the generation of toxic byproducts (like dioxins) during incineration.

WasteLogic Gen Chemical Waste Generated Decision State of Waste? Gen->Decision Solid Solid Waste (Contaminated PPE, Vials) Decision->Solid Solid Liquid Liquid Waste (Solvent + API) Decision->Liquid Liquid SolidDisp Double-bag in Tox Bag Label as 'Hazardous Solid' Solid->SolidDisp LiquidDisp Halogenated Waste Carboy (Due to Fluorine) Liquid->LiquidDisp

Caption: Segregation and disposal pathway for fluorinated acetamide derivative waste.

Protocol 3: Waste Segregation
  • Liquid Waste: All liquid waste containing this compound must be disposed of in a Halogenated Solvent Waste carboy, regardless of the primary carrier solvent.

  • Solid Waste: Empty chemical containers that held this acutely toxic/novel substance must not be recycled or placed in standard glass waste. They must be disposed of as hazardous chemical waste[5].

  • Labeling: Never use abbreviations or structures on waste labels. Accurately identify the waste using the full IUPAC name (N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide) to ensure environmental health and safety (EHS) contractors can process it safely[4].

References

  • Insights into the Dermal Absorption, Deposition, and Elimination of Poly- and Perfluoroalkyl Substances in Rats: The Importance of Skin Exposure Source: Environmental Science & Technology - ACS Publications URL:[Link]

  • Acetamide - Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL:[Link]

  • Acetamide - Vector SDS and Chemical Management (Wausau School District Chemical Hygiene Plan) Source: SafeSchools SDS URL:[Link]

  • Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan Source: University of North Carolina (UNC) Environment, Health and Safety URL:[Link]

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